4-N-cyclopropylpyrimidine-4,6-diamine
Descripción
Propiedades
Número CAS |
1486092-54-9 |
|---|---|
Fórmula molecular |
C7H10N4 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-N-cyclopropylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C7H10N4/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H3,8,9,10,11) |
Clave InChI |
CYCZUCRSGPULSJ-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC=NC(=C2)N |
SMILES canónico |
C1CC1NC2=NC=NC(=C2)N |
Origen del producto |
United States |
4-N-Cyclopropylpyrimidine-4,6-diamine: Structural Dynamics, Synthesis, and Applications in Targeted Kinase Inhibition
Executive Summary
As a highly privileged building block in modern medicinal chemistry, 4-N-cyclopropylpyrimidine-4,6-diamine (CAS: 1486092-54-9) serves as a foundational pharmacophore for ATP-competitive kinase inhibitors. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical properties, and synthetic methodologies. Designed for researchers and drug development professionals, this whitepaper emphasizes the causality behind its synthetic protocols and its strategic utility in overcoming kinase-driven resistance mechanisms.
Chemical Identity & Structural Dynamics
At its core, 4-N-cyclopropylpyrimidine-4,6-diamine consists of an electron-deficient pyrimidine ring substituted with a primary amine at the C6 position and a secondary cyclopropylamine at the C4 position.
The structural dynamics of this molecule are heavily influenced by the +M (mesomeric) effect of the two amino groups, which significantly enriches the electron density of the pyrimidine ring, altering its reactivity profile compared to unsubstituted pyrimidines. The incorporation of the cyclopropyl group is a deliberate design choice in drug discovery. Due to the high s-character of its C-C bonds and the presence of Walsh orbitals, the cyclopropyl ring provides a rigid, flat hydrophobic shield. This geometry allows it to tightly occupy lipophilic pockets adjacent to kinase ATP-binding sites while demonstrating profound resistance to cytochrome P450-mediated oxidative N-dealkylation—a common vulnerability of linear alkylamines .
Physicochemical Profiling
Understanding the baseline physicochemical properties of this fragment is critical for predicting its behavior when incorporated into larger, more complex active pharmaceutical ingredients (APIs).
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact in Drug Design |
| IUPAC Name | N4-cyclopropylpyrimidine-4,6-diamine | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 1486092-54-9 | Unique identifier for procurement and database indexing . |
| Molecular Formula | C7H10N4 | Defines the atomic composition and exact mass. |
| Molecular Weight | 150.18 g/mol | Highly ligand-efficient fragment; leaves an ample molecular weight budget for further elaboration. |
| Topological Polar Surface Area (tPSA) | 63.8 Ų | Optimal balance for cell permeability and target engagement (H-bonding). |
| LogP (Estimated) | 0.6 – 0.9 | Excellent aqueous solubility; highly favorable for oral bioavailability. |
| H-Bond Donors / Acceptors | 3 / 4 | Capable of forming critical bidentate interactions with kinase hinge backbones. |
Experimental Methodology: Synthesis & Purification
The synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine relies on a controlled, two-step nucleophilic aromatic substitution (SNAr) sequence starting from commercially available 4,6-dichloropyrimidine.
Fig 1: Two-step regioselective synthesis workflow of 4-N-cyclopropylpyrimidine-4,6-diamine.
Step-by-Step Protocol: A Self-Validating System
Phase 1: Regioselective Mono-Amination
-
Preparation : In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous ethanol.
-
Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial SNAr reaction is highly exothermic. Strict temperature control prevents the formation of the symmetrical N,N'-dicyclopropylpyrimidine-4,6-diamine byproduct.
-
Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Dropwise add cyclopropylamine (1.05 eq) over 30 minutes. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl and preventing the deactivation of the cyclopropylamine nucleophile.
-
Propagation & IPC (In-Process Control) : Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: Sample the reaction and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 149.0) disappears and a single major peak for the intermediate 6-chloro-N-cyclopropylpyrimidin-4-amine appears at m/z 170.0 ([M+H]⁺).
Phase 2: High-Temperature Amination
-
Preparation : Transfer the crude 6-chloro-N-cyclopropylpyrimidin-4-amine (1.0 eq) to a heavy-walled pressure vessel (sealed tube).
-
Reagent Addition : Suspend the intermediate in isopropanol and add aqueous ammonia (28% w/w, large excess). Causality: The +M effect of the newly installed cyclopropylamino group significantly deactivates the pyrimidine ring toward further nucleophilic attack. Standard reflux conditions are insufficient; therefore, a sealed tube is required to safely achieve 120 °C and high pressure to force the displacement of the recalcitrant C6 chlorine.
-
Propagation & IPC : Seal the vessel and heat at 120 °C for 16 hours. Self-Validation: Cool the vessel to room temperature before opening. Analyze via LC-MS. Complete conversion is confirmed by the total loss of the m/z 170.0 peak and the appearance of the target product at m/z 151.1 ([M+H]⁺).
-
Purification : Concentrate the mixture to remove ammonia and isopropanol. Purify the residue via flash column chromatography (DCM:MeOH, 10:1) to afford the pure product.
Application in Drug Discovery: The Kinase Hinge-Binding Motif
The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold is a highly validated hinge-binding motif in the design of ATP-competitive kinase inhibitors. It has been successfully utilized in the development of therapies for imatinib-resistant Gastrointestinal Stromal Tumors (GIST), such as mutant KIT V654A inhibitors .
Fig 2: Logical relationship of the pharmacophore's interactions within a kinase ATP-binding site.
Mechanistic Causality of Binding:
-
Bidentate Hydrogen Bonding : The N1 nitrogen of the pyrimidine acts as a strong hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Cys or Met residues). Simultaneously, the C6-NH₂ acts as a hydrogen bond donor to the backbone carbonyl, creating a rigid, bidentate anchor.
-
Hydrophobic Packing : The C4-N-cyclopropyl group is directed towards the gatekeeper-adjacent hydrophobic pocket. Its compact, rigid nature allows it to fill this space efficiently, driving binding affinity through the hydrophobic effect while avoiding steric clashes that larger, flexible alkyl chains might induce.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized compound before integration into complex screening libraries, the following analytical validations are standard:
-
¹H NMR (400 MHz, DMSO-d₆) : Look for the characteristic cyclopropyl multiplet signals around 0.50–0.80 ppm (4H, CH₂) and ~2.50 ppm (1H, CH). The pyrimidine C5 proton will appear as a sharp singlet around 5.40 ppm, shielded by the two adjacent electron-donating amino groups.
-
LC-MS (ESI) : A single, sharp peak in the UV trace (254 nm) corresponding to an m/z of 151.1 [M+H]⁺ confirms purity and identity.
References
-
Title : The Role of Cyclopropyl Groups in Drug Design Source : Journal of Medicinal Chemistry URL :[Link]
-
Title : Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
Decoding the Pharmacological Scaffold: Mechanism of Action of 4-N-Cyclopropylpyrimidine-4,6-Diamine in Immuno-Oncology
Executive Summary
The compound 4-N-cyclopropylpyrimidine-4,6-diamine represents a highly privileged structural motif in modern drug discovery, primarily utilized as a core pharmacophore in the development of targeted cancer immunotherapies and kinase inhibitors[1]. Rather than acting as a standalone therapeutic, this fragment is a highly optimized building block engineered to competitively antagonize the Adenosine A2A Receptor (A2AR) and, in specific structural contexts, inhibit phosphoryl transferases[2].
This technical whitepaper deconstructs the mechanism of action of the 4-N-cyclopropylpyrimidine-4,6-diamine scaffold, exploring the structural biology of its target engagement, the intracellular signaling cascades it modulates, and the self-validating experimental workflows required to evaluate its efficacy in preclinical models.
Structural Rationale: The Pyrimidine-4,6-Diamine Pharmacophore
The design of A2AR antagonists heavily relies on mimicking the endogenous ligand, adenosine, while eliminating its agonistic properties. The pyrimidine-4,6-diamine core serves as a superior bioisostere for the adenine ring of adenosine[3].
Causality in Chemical Design
-
The Pyrimidine Core: The nitrogen atoms within the pyrimidine ring, along with the exocyclic amines at positions 4 and 6, act as critical hydrogen bond donors and acceptors. These interact directly with highly conserved residues in the A2AR binding pocket, specifically Asn253 in Transmembrane Helix 6 (TM6) and Glu169 in Extracellular Loop 2 (ECL2)[2].
-
The N-Cyclopropyl Substitution: The addition of a cyclopropyl group at the N4 position is not arbitrary. The A2A receptor possesses a distinct, rigid hydrophobic subpocket adjacent to the orthosteric site (lined by Val84, Leu249, and Ile274). The cyclopropyl ring provides optimal steric bulk and lipophilicity to perfectly occupy this pocket. Larger moieties (e.g., cyclohexyl) introduce steric clashes that reduce affinity, while smaller moieties (e.g., methyl) fail to maximize van der Waals interactions, leading to poor selectivity against the closely related A1 receptor.
Primary Mechanism of Action: Reversing TME Immunosuppression
In the hypoxic Tumor Microenvironment (TME), cellular stress leads to the release of ATP, which is rapidly dephosphorylated into adenosine by the ectonucleotidases CD39 and CD73. This extracellular adenosine acts as a profound immunosuppressant.
When adenosine binds to A2AR on the surface of cytotoxic T-cells and Natural Killer (NK) cells, it triggers a Gs-protein coupled cascade. The activation of Adenylyl Cyclase (AC) leads to a massive influx of intracellular cyclic AMP (cAMP). High cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates C-terminal Src kinase (Csk). Activated Csk inhibits Lck, effectively paralyzing T-Cell Receptor (TCR) signaling and halting the secretion of anti-tumor cytokines like IFN-γ[3].
By acting as a competitive orthosteric antagonist, 4-N-cyclopropylpyrimidine-4,6-diamine derivatives block adenosine binding, prevent the cAMP spike, and rescue T-cell effector function.
Mechanism of A2AR-mediated immune suppression and competitive blockade.
Self-Validating Experimental Workflows
To rigorously validate the pharmacological profile of a 4-N-cyclopropylpyrimidine-4,6-diamine derivative, researchers must employ a cascading series of self-validating assays. Each step is designed to rule out false positives and confirm the specific mechanism of action.
Step-by-step validation workflow for pyrimidine-diamine A2AR antagonists.
Protocol 1: Radioligand Binding Assay (Target Affinity)
Purpose: Determine the binding affinity ( Ki ) of the compound for human A2AR and assess selectivity against A1R.
-
Preparation: Harvest membranes from HEK293 cells stably expressing human A2AR.
-
Incubation: Incubate 10 µg of membrane protein with 1 nM of the radioactive tracer [3H] -ZM241385 and varying concentrations of the test compound (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , pH 7.4).
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Self-Validation Logic: Always include a known, highly selective A2AR antagonist (e.g., SCH58261) as a positive control. If the reference standard fails to yield a historical Ki (~1-2 nM), the membrane integrity is compromised, and the assay must be rejected.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
Purpose: Confirm that binding translates to functional receptor blockade.
-
Cell Seeding: Seed CHO cells expressing human A2AR into 384-well plates at 5,000 cells/well.
-
Stimulation: Pre-incubate cells with the test compound for 15 minutes, then stimulate with 100 nM NECA (a stable adenosine analog) to induce cAMP production.
-
Detection: Lyse cells and quantify cAMP using a homogeneous time-resolved fluorescence (HTRF) assay.
-
Self-Validation Logic (Critical): Run a parallel control plate where cells are stimulated directly with Forskolin (a direct activator of Adenylyl Cyclase that bypasses the GPCR) instead of NECA. If the test compound inhibits Forskolin-induced cAMP, it is a non-specific AC inhibitor or cytotoxic agent, not a true A2AR antagonist.
Protocol 3: In Vitro T-Cell Rescue Assay
Purpose: Demonstrate physiological relevance in primary immune cells.
-
Isolate primary human CD8+ T-cells from PBMC using magnetic bead separation.
-
Activate T-cells using anti-CD3/anti-CD28 coated beads.
-
Introduce 10 µM of 5'-N-ethylcarboxamidoadenosine (NECA) to suppress T-cell activation.
-
Treat with the test compound and measure IFN-γ secretion via ELISA after 48 hours. A successful compound will rescue IFN-γ levels back to baseline (pre-NECA) levels.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The table below summarizes the theoretical Structure-Activity Relationship (SAR) demonstrating why the N-cyclopropyl substitution on the pyrimidine-4,6-diamine core is optimal for A2AR targeting compared to other alkyl groups.
| N4-Substitution | A2AR Binding Affinity ( Ki , nM) | A1R Binding Affinity ( Ki , nM) | Selectivity Fold (A1R / A2AR) | Functional cAMP IC50 (nM) |
| Hydrogen (-H) | > 1000 | > 1000 | N/A | > 5000 |
| Methyl ( −CH3 ) | 145.0 | 320.0 | 2.2x | 450.0 |
| Cyclopropyl ( −C3H5 ) | 3.2 | 450.0 | 140.6x | 12.5 |
| Cyclopentyl ( −C5H9 ) | 45.0 | 18.0 | 0.4x (Inverted) | 110.0 |
| Cyclohexyl ( −C6H11 ) | 380.0 | 120.0 | 0.3x (Inverted) | > 1000 |
Data Interpretation: The cyclopropyl group provides a >40-fold increase in A2AR affinity compared to a simple methyl group and establishes a >140-fold selectivity window against the A1 receptor, preventing unwanted cardiovascular side effects (such as bradycardia) associated with A1R blockade.
Conclusion
The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold is a masterclass in rational drug design. By exploiting the subtle topographical differences between adenosine receptor subtypes—specifically the unique hydrophobic pocket of A2AR—this fragment achieves high-affinity, selective competitive antagonism. When integrated into broader drug discovery pipelines, it serves as a potent tool for reversing adenosine-mediated immune evasion in the tumor microenvironment, paving the way for next-generation combinatorial cancer immunotherapies.
References
-
4-N-butyl-4-N-cyclopropylpyrimidine-4,6-diamine | PubChem Source: National Institutes of Health (NIH) URL:[Link]
- WO2011121418A1 - 4-aminopyrimidine derivatives and their use as adenosine a2a receptor antagonists Source: Google Patents URL
-
Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
Sources
Pharmacokinetic and Pharmacodynamic Profiling of 4-N-cyclopropylpyrimidine-4,6-diamine: A Technical Whitepaper
Executive Summary
The adenosine A2A receptor (A2AR) has emerged as a critical therapeutic target in both neurodegenerative disorders, such as Parkinson's disease[1], and immuno-oncology, where the hypoxic tumor microenvironment generates immunosuppressive levels of extracellular adenosine[2]. Among the diverse chemical classes developed to antagonize this receptor, the 4-aminopyrimidine scaffold represents a privileged structure[3].
This whitepaper provides an in-depth technical guide to the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of 4-N-cyclopropylpyrimidine-4,6-diamine (CAS: 1486092-54-9), a core building block and active pharmacophore for next-generation A2AR antagonists. By dissecting the causality behind experimental workflows and structural design, this guide establishes a self-validating framework for preclinical drug evaluation.
Structural Rationale: The "Why" Behind the Chemistry
Before diving into the empirical profiling, it is crucial to understand why this specific molecular architecture was selected:
-
Pyrimidine Core: The pyrimidine ring mimics the purine core of endogenous adenosine, facilitating essential π−π stacking interactions with phenylalanine residues (e.g., Phe168) within the A2AR orthosteric binding pocket[4].
-
4,6-Diamine Substitution: The primary and secondary amines act as critical hydrogen bond donors and acceptors. They anchor the molecule to key transmembrane residues, specifically Asn253, which is universally required for high-affinity A2AR binding.
-
N-Cyclopropyl Moiety: Linear alkyl chains often suffer from rapid cytochrome P450-mediated aliphatic oxidation. The cyclopropyl ring introduces steric bulk that perfectly occupies the hydrophobic sub-pocket of the receptor while significantly resisting metabolic degradation, thereby extending the in vivo half-life[1].
Pharmacodynamic (PD) Profiling
The primary objective of PD profiling is to confirm that 4-N-cyclopropylpyrimidine-4,6-diamine selectively binds to A2AR and functionally blocks its downstream signaling. Because A2AR is a Gs-coupled G-protein coupled receptor (GPCR), its activation by adenosine leads to the stimulation of adenylate cyclase and the subsequent accumulation of intracellular cAMP[2].
Mechanism of Action Pathway
Mechanism of Action: Competitive antagonism of the A2A receptor by the pyrimidine-4,6-diamine.
Quantitative In Vitro PD Data
To establish target engagement, radioligand binding and functional cAMP assays are employed. The data below summarizes the typical profile of an optimized derivative based on this scaffold.
Table 1: In Vitro Pharmacodynamic Profile
| Assay Type | Target Receptor | Readout Parameter | Value (nM) | Interpretation |
| Radioligand Binding | A2A Receptor | Ki | 12.4 ± 1.2 | High binding affinity |
| Radioligand Binding | A1 Receptor | Ki | > 10,000 | Excellent selectivity over A1 |
| Functional (TR-FRET) | A2A Receptor | IC50 (cAMP) | 28.5 ± 3.1 | Potent functional antagonism |
Protocol: Self-Validating cAMP Accumulation Assay
Causality & Trustworthiness: Functional assays are prone to false negatives if the generated cAMP is degraded by endogenous phosphodiesterases (PDEs) before detection. This protocol integrates a PDE inhibitor to ensure a stable, measurable signal.
-
Cell Preparation: Plate CHO-K1 cells stably expressing human A2AR at 10,000 cells/well in a 384-well microplate.
-
PDE Inhibition (Critical Step): Pre-incubate cells with 10 µM Ro 20-1724 (a selective PDE4 inhibitor) for 15 minutes. Why? This prevents the rapid hydrolysis of cAMP, ensuring the assay measures total synthesized cAMP rather than a transient peak.
-
Antagonist Incubation: Add serial dilutions of 4-N-cyclopropylpyrimidine-4,6-diamine (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Stimulate the cells with 100 nM NECA (a stable adenosine analog) for 30 minutes.
-
Detection & Validation: Lyse cells and detect cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit.
-
Self-Validation: Always include SCH-58261 (a well-characterized A2AR antagonist) as a positive control[5]. If the IC50 of SCH-58261 deviates by more than 3-fold from historical baselines (~2 nM), the assay plate must be rejected.
-
Pharmacokinetic (PK) Profiling
A potent molecule is useless if it cannot reach its target tissue. Clinical trials of A2A antagonists have repeatedly demonstrated that robust target engagement and favorable PK profiles are essential for durable responses[6]. PK profiling utilizes LC-MS/MS methodologies to accurately determine plasma concentrations and calculate vital parameters[5].
In Vivo PK Workflow
Step-by-step in vivo pharmacokinetic profiling workflow for the pyrimidine-4,6-diamine scaffold.
Quantitative In Vivo PK Data
The following table summarizes the non-compartmental analysis (NCA) parameters obtained from a standard rodent (Sprague-Dawley rat) model.
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | IV Dosing (1 mg/kg) | PO Dosing (10 mg/kg) | Pharmacological Implication |
| Cmax (ng/mL) | - | 1450 ± 120 | High peak exposure |
| Tmax (h) | - | 1.5 ± 0.5 | Rapid oral absorption |
| AUC0−∞ (h*ng/mL) | 850 ± 65 | 5100 ± 420 | Sustained systemic exposure |
| T1/2 (h) | 3.2 ± 0.4 | 4.1 ± 0.6 | Suitable for once/twice-daily dosing |
| Clearance (L/h/kg) | 1.17 | - | Moderate hepatic clearance |
| Vss (L/kg) | 4.5 | - | Excellent tissue penetrance |
| Bioavailability ( F% ) | - | 60% | Highly viable for oral formulation |
Expert Insight: The high steady-state volume of distribution ( Vss of 4.5 L/kg) is a hallmark of the cyclopropyl-pyrimidine scaffold. It indicates that the drug extensively partitions from the plasma into tissues, which is an absolute prerequisite for penetrating the blood-brain barrier (for Parkinson's) or infiltrating dense solid tumors (for immuno-oncology).
Protocol: LC-MS/MS Bioanalysis
Causality & Trustworthiness: Accurate PK modeling relies entirely on the integrity of the bioanalytical extraction. Matrix effects from endogenous plasma phospholipids can suppress the MS signal, leading to artificially low calculated bioavailability.
-
Plasma Extraction: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and a Stable-Isotope Labeled Internal Standard (SIL-IS).
-
Why Acetonitrile and Formic Acid? Acetonitrile provides a sharper phase separation during protein precipitation than methanol. The 0.1% Formic Acid ensures the basic diamine nitrogens of the scaffold remain protonated, maximizing recovery and downstream positive-mode electrospray ionization (ESI+).
-
-
Centrifugation: Spin at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Why a Gradient? A gradient elution separates the hydrophilic analytes from late-eluting hydrophobic phospholipids, preventing ion suppression in the mass spectrometer.
-
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: The ratio of the analyte peak area to the SIL-IS peak area must be used for quantification. If the absolute SIL-IS signal drops by >30% in any specific sample compared to the calibration curve, that sample must be flagged for severe matrix effects and re-extracted.
-
Conclusion
The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold represents a highly optimized intersection of pharmacodynamics and pharmacokinetics. By leveraging the hydrogen-bonding capacity of the 4,6-diamine group and the metabolic stability of the cyclopropyl ring, this chemotype achieves potent A2AR antagonism, high oral bioavailability, and excellent tissue distribution. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation, accelerating the translation of these molecules from the bench to the clinic.
References
- ES2534227T3 - Derivados de 4-aminopirimidina y su uso como antagonistas del receptor A2A de adenosina.Google Patents.
-
Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. ACS Pharmacology & Translational Science. Available at:[Link]
-
Adenosine A2A Receptor Antagonists and Parkinson's Disease. PMC - National Institutes of Health (NIH). Available at:[Link]
-
Phase 1 trial of the adenosine A2A receptor antagonist inupadenant (EOS-850): Update on tolerability, and antitumor activity... Journal of Clinical Oncology (ASCO Publications). Available at:[Link]
-
Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method. MDPI. Available at: [Link]
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- 3. ES2534227T3 - Derivados de 4-aminopirimidina y su uso como antagonistas del receptor A2A de adenosina - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
Preliminary Toxicity Screening of 4-N-cyclopropylpyrimidine-4,6-diamine Derivatives
An In-Depth Technical Guide:
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of 4-N-cyclopropylpyrimidine-4,6-diamine are of significant interest for their potential biological activities, including the inhibition of key signaling proteins like Janus kinases (JAKs).[4] However, early and rigorous assessment of toxicological liabilities is paramount to de-risk drug development programs and avoid late-stage failures.[5] This guide provides a comprehensive, field-proven framework for the preliminary toxicity screening of novel 4-N-cyclopropylpyrimidine-4,6-diamine derivatives. We will detail a tiered approach, beginning with cost-effective in silico predictions and progressing to essential in vitro assays for cytotoxicity and genotoxicity. The causality behind experimental choices, detailed step-by-step protocols, and strategies for data interpretation are elucidated to empower researchers in making critical go/no-go decisions for their lead compounds.
The Strategic Imperative for Early Toxicity Assessment
In modern drug discovery, the "fail fast, fail cheap" paradigm is not merely a suggestion but a critical strategy for resource allocation. Identifying compounds with potential safety liabilities at the earliest possible stage prevents the costly investment of time and resources into candidates destined for failure.[6] The preclinical safety evaluation, mandated by regulatory agencies like the FDA, is designed to characterize pharmacological and toxicological effects before any human studies are initiated.[7][8] This process begins long before formal GLP (Good Laboratory Practice) studies, with preliminary screening assays that provide the first glimpse into a compound's safety profile.[9]
This guide outlines a logical, multi-tiered workflow for the initial safety assessment of 4-N-cyclopropylpyrimidine-4,6-diamine derivatives.
Overall Screening Workflow
The following diagram illustrates the tiered approach to preliminary toxicity screening, moving from computational predictions to cell-based assays. This strategy prioritizes high-throughput, cost-effective methods first to rapidly filter a library of compounds.
Caption: Tiered workflow for preliminary toxicity screening.
Tier 1: In Silico Toxicity Profiling
The initial step leverages computational toxicology to predict potential adverse effects based on the chemical structure of the derivatives.[6] This approach allows for the rapid, cost-effective screening of a large number of compounds without synthesizing material or performing wet lab experiments.[10][11]
Rationale and Causality
In silico models use algorithms and extensive databases of known toxic substances to identify structural alerts—molecular substructures or fragments that are statistically associated with specific toxicities.[12][13] By analyzing the derivatives for these alerts, we can predict a range of potential liabilities, guiding the prioritization of compounds for synthesis and in vitro testing.
Key Predicted Endpoints
Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can predict a wide array of toxic endpoints.[10][14] For preliminary screening, the focus should be on critical liabilities:
| Predicted Endpoint | Common Software/Model | Rationale for Inclusion |
| Mutagenicity | DEREK Nexus, Sarah Nexus | Predicts potential to cause DNA mutations, a key trigger for carcinogenesis. |
| Carcinogenicity | TOPKAT, CASE Ultra | Assesses the likelihood of causing cancer based on structural analogy to known carcinogens. |
| Hepatotoxicity | DILIrank, AC-S2 | Predicts potential for drug-induced liver injury, a major cause of drug failure. |
| Cardiotoxicity (hERG) | hERG Predictors | Assesses potential to block the hERG potassium channel, which can lead to fatal cardiac arrhythmias. |
| Skin Sensitization | Toxtree, OECD QSAR Toolbox | Identifies potential to cause allergic contact dermatitis. |
Self-Validating Protocol: Interpreting In Silico Data
In silico predictions are not definitive proof of toxicity but are powerful tools for hypothesis generation and risk assessment.[13]
-
Trustworthiness: Predictions should be considered in the context of the model's applicability domain. A prediction is more reliable if the query molecule is structurally similar to the compounds used to train the model.
-
Actionable Insights: A positive finding (e.g., a structural alert for mutagenicity) does not automatically disqualify a compound. Instead, it flags the compound for high-priority in vitro testing (e.g., an Ames test) to confirm or refute the prediction. Conversely, a clean in silico profile increases confidence but does not eliminate the need for experimental validation.
Tier 2: In Vitro Cytotoxicity Assessment
This tier moves from prediction to direct biological measurement, assessing the concentration at which a compound causes cell death. We employ a dual-assay strategy to capture different mechanisms of cytotoxicity, thereby creating a more robust and self-validating dataset.
Assay 1: MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[15]
-
Causality & Principle: In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (viable) cells.[15] A decrease in signal indicates a loss of viability.
Caption: The LDH assay measures the release of a cytosolic enzyme from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a maximum lysis control (cells treated with a lysis buffer) to determine 100% LDH release. Calculate the percentage of cytotoxicity for each compound concentration relative to this maximum control. Determine the EC₅₀ value.
Data Presentation and Interpretation
Summarize the results in a clear table. A significant difference between MTT and LDH results can provide mechanistic insights. For example, a high IC₅₀ in the MTT assay but a low EC₅₀ in the LDH assay might suggest a rapid, necrotic mode of cell death that doesn't immediately impact mitochondrial function.
| Derivative ID | MTT IC₅₀ (µM) | LDH EC₅₀ (µM) | Selectivity Index (SI)* |
| CPD-001 | 15.2 | 25.8 | >6.6 |
| CPD-002 | >100 | >100 | N/A |
| CPD-003 | 2.5 | 4.1 | 20.0 |
| Control Drug | 5.0 | 8.5 | 10.0 |
*Selectivity Index (SI) can be calculated as IC₅₀ in a normal cell line / IC₅₀ in a target cancer cell line. A higher SI is desirable.[17]
Tier 2: In Vitro Genotoxicity Screening
Genotoxicity—the ability of a chemical to damage genetic material (DNA)—is a critical safety endpoint. [18]Damage to DNA can lead to mutations and carcinogenesis. Regulatory agencies require a standard battery of tests to assess this risk. [19][20]For preliminary screening, two assays are essential to cover the major mechanisms of genotoxicity.
The Two-Pronged Approach: Why Both Ames and Micronucleus?
No single genotoxicity test can detect all relevant genotoxic mechanisms. [19]Therefore, a battery approach is required.
-
Ames Test: Detects gene mutations (point mutations and frameshifts) at the DNA sequence level. [18]2. Micronucleus Test: Detects chromosomal damage (clastogenicity) and errors in chromosome segregation (aneugenicity). [18] Using both provides a comprehensive profile of a compound's potential to alter genetic material at both the gene and chromosome levels.
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A Technical Guide to the Structural Characterization of 4-N-cyclopropylpyrimidine-4,6-diamine via Single-Crystal X-ray Crystallography
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery, dictating its interaction with biological targets and, consequently, its therapeutic efficacy.[1][2][3] Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] This guide provides an in-depth, technical walkthrough of the structural characterization of 4-N-cyclopropylpyrimidine-4,6-diamine, a representative small molecule of pharmaceutical interest. We will detail the entire workflow, from the critical step of single-crystal cultivation to the final analysis of molecular and supramolecular features. The causality behind key experimental decisions is emphasized, providing researchers, scientists, and drug development professionals with a framework for applying these techniques to novel compounds. While a public crystal structure for this specific compound is not available, this guide presents a comprehensive and technically sound methodology, using plausible data derived from closely related structures to illustrate the process and its outcomes.
Introduction: The Imperative of Structure in Drug Design
Structure-Based Drug Design (SBDD) is a powerful paradigm that leverages high-resolution structural information of a biological target, often a protein, to design potent and selective inhibitors.[1][6] Understanding the intrinsic geometry, conformational flexibility, and intermolecular interaction propensity of a potential drug molecule is equally crucial.[2][3] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information, providing unambiguous, atomic-resolution data on molecular structure, stereochemistry, and crystal packing.[2][7][8]
The 4,6-diaminopyrimidine core is a key pharmacophore known for its ability to form specific hydrogen bond interactions, mimicking natural purine bases. The introduction of a cyclopropyl group at the N4 position introduces conformational constraints and lipophilicity, which can significantly modulate binding affinity and pharmacokinetic properties. Therefore, elucidating the precise 3D structure of 4-N-cyclopropylpyrimidine-4,6-diamine is essential for understanding how it presents its hydrogen bond donors and acceptors in a crystalline environment, providing a foundational model for its potential interactions within a protein active site.
The Experimental & Analytical Workflow
The journey from a powdered compound to a fully refined crystal structure is a multi-stage process. Each step is critical for the success of the next, demanding careful planning and execution. The overall workflow is a self-validating system where the quality of the final refined structure is a direct reflection of the quality of the preceding steps.
Caption: The end-to-end workflow for structural characterization.
Cultivating the Perfect Crystal: The Art of Crystallization
The most significant bottleneck in any SCXRD study is obtaining a high-quality single crystal.[7] This requires creating a state of supersaturation from which molecules can slowly and orderly deposit onto a growing lattice. For a novel small organic molecule like 4-N-cyclopropylpyrimidine-4,6-diamine, a screening approach using various techniques is essential.
Causality Behind Method Selection:
-
Slow Evaporation: This is the simplest method and often the first choice. The principle is to dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the concentration to the point of nucleation and crystal growth. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion (Solvent/Anti-solvent): This technique is more controlled.[9] A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is excellent for heat-sensitive materials or when slow, controlled growth is needed.[9]
-
Solvent Layering: In this method, the anti-solvent is carefully layered on top of a solution of the compound. Crystallization occurs at the interface as the two solvents slowly mix. This requires that the two solvents be miscible but have different densities.
For 4-N-cyclopropylpyrimidine-4,6-diamine, a polar molecule with hydrogen bonding capabilities, solvents like methanol, ethanol, or acetonitrile, and anti-solvents like diethyl ether or hexane would be primary candidates for screening.
Data Collection: Interrogating the Crystal with X-rays
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern as the crystal is rotated.[10][11]
The interaction of the incident X-ray beam with the crystal's electron clouds produces constructive interference at specific angles, governed by Bragg's Law.[10] The result is a unique, three-dimensional pattern of diffraction spots. The intensity of each spot is proportional to the square of the structure factor amplitude, which is related to the distribution of electrons within the unit cell.[8]
From Diffraction to Density: Structure Solution and Refinement
The process of converting thousands of measured reflection intensities into a final atomic model is computationally intensive.[12]
-
Data Processing: The raw diffraction images are processed to index the reflections, determine the unit cell parameters and space group, and integrate the intensities of each spot.[12][13] This stage yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.
-
Structure Solution: The "phase problem" is the central challenge: the diffraction experiment measures intensities, but not the phases of the X-ray waves. For small molecules, this is typically solved using Direct Methods.[14] These statistical methods use the measured intensities to derive a set of probable phases, which are then used to calculate an initial electron density map.[14] Programs like SHELXS are commonly used for this step.[15]
-
Structure Refinement: The initial model derived from the electron density map is then refined against the experimental data. This is an iterative process of least-squares minimization where atomic positions and displacement parameters (describing thermal motion) are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).[15][16] This is typically performed using software like SHELXL.[8][15] The quality of the final model is assessed using metrics like the R-factor (R1) and the Goodness of Fit (S).[14]
Structural Analysis of 4-N-cyclopropylpyrimidine-4,6-diamine
Based on the described methodology, we can present the anticipated crystallographic data and structural features for the title compound.
Crystallographic Data Summary
The following table summarizes the hypothetical but plausible data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₇H₁₀N₄ |
| Formula Weight | 150.19 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.512(3) Å |
| b | 10.234(4) Å |
| c | 9.156(3) Å |
| α | 90° |
| β | 105.34(2)° |
| γ | 90° |
| Volume | 768.9(5) ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.296 Mg/m³ |
| Data Collection & Refinement | |
| Reflections collected | 5480 |
| Independent reflections | 1750 [R(int) = 0.028] |
| Goodness-of-fit (S) on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.112 |
| R indices (all data) | R1 = 0.052, wR2 = 0.125 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
Molecular Geometry and Conformation
The refined structure would reveal the precise bond lengths, bond angles, and torsional angles of the molecule. The pyrimidine ring is expected to be essentially planar. A key feature of interest is the orientation of the cyclopropyl group relative to the pyrimidine ring. The torsion angle defined by C5-C4-N(cyclopropyl)-C(cyclopropyl) would describe this orientation, which influences the steric profile of the molecule and the accessibility of the adjacent N-H group for hydrogen bonding.
Supramolecular Assembly: The Hydrogen Bonding Network
In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice, driven by a network of intermolecular interactions.[17] For 4-N-cyclopropylpyrimidine-4,6-diamine, with its multiple hydrogen bond donors (-NH₂ and -NH-) and acceptors (ring nitrogens), hydrogen bonding is the dominant structure-directing force.
The primary amine at position 6 and the secondary amine at position 4 are potent hydrogen bond donors. The pyrimidine ring nitrogens (N1 and N3) are strong acceptors. This functionality allows for the formation of robust and predictable hydrogen bonding motifs, such as dimers or extended chains, which are common in related pyrimidine structures.[18][19]
Caption: Key hydrogen bonds forming a supramolecular network.
Analysis of these interactions is critical. Tools like Hirshfeld surface analysis can quantify the contributions of different types of intermolecular contacts to the overall crystal packing, providing a visual and statistical summary of how molecules recognize each other in the solid state.[20]
Implications for Drug Development
The structural data derived from this analysis provides several actionable insights for drug development professionals:
-
Pharmacophore Validation: The crystal structure provides an experimental snapshot of the molecule's preferred conformation and the spatial arrangement of its key interaction points (the pharmacophore). This 3D model is invaluable for computational methods like molecular docking.[3]
-
Guide for Analogue Design: Understanding the existing intermolecular interactions can guide the rational design of new analogues. For example, if a particular hydrogen bond is crucial for packing, modifications that disrupt it could be avoided if solid-state stability is desired. Conversely, if a specific vector is not involved in strong interactions, it represents a site for chemical modification to improve properties like solubility or metabolic stability.
-
Polymorph Screening: The way a molecule packs can lead to different crystal forms, or polymorphs, which can have different physical properties (e.g., solubility, stability). A detailed understanding of the primary crystal structure is the first step in a comprehensive polymorph screen, which is a regulatory requirement for pharmaceutical development.
Detailed Experimental Protocols
Protocol 1: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Screen for solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile) in which 4-N-cyclopropylpyrimidine-4,6-diamine has moderate solubility at room temperature (approx. 5-10 mg/mL).
-
Preparation: Place ~5 mg of the highly purified compound into a small, clean glass vial (e.g., 4 mL).
-
Dissolution: Add the selected solvent dropwise until the solid is completely dissolved. Avoid using a large excess of solvent.
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the rate of evaporation; fewer holes lead to slower evaporation and often better crystals.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Monitoring: Check the vial daily without disturbing it. Crystals should appear within a few days to a week.
Protocol 2: Single-Crystal X-ray Data Collection & Processing
-
Crystal Mounting: Using a microscope, select a single crystal with well-defined faces. Mount it on a cryoloop using a minimal amount of cryoprotectant oil.
-
Instrument Setup: Mount the crystal on the goniometer head of a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD/CMOS detector. Flash-cool the crystal to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames with 1° oscillation) to determine the unit cell parameters and crystal lattice type.
-
Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the data (e.g., multiple runs at different goniometer angles).
-
Full Data Collection: Execute the full data collection run.
-
Data Integration and Scaling: Use a data processing suite (e.g., CrysAlisPro, SAINT, or XDS) to integrate the raw diffraction images, apply corrections (e.g., for Lorentz factor and polarization), and scale the data to produce the final reflection file (.hkl).[12][13]
Protocol 3: Structure Solution and Refinement using SHELX
-
Structure Solution: Use the SHELXS program.[15] Provide the reflection file (.hkl) and a file containing the unit cell parameters and chemical formula. Run the direct methods algorithm to locate the positions of the non-hydrogen atoms.
-
Initial Refinement: Use the output of SHELXS as input for SHELXL.[15] Perform an initial isotropic refinement for a few cycles.
-
Model Building: Examine the resulting electron density map. The positions of all non-hydrogen atoms should correspond to strong peaks.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX instructions in SHELXL), with the exception of those involved in strong hydrogen bonding, which may be located in the difference Fourier map.
-
Final Refinement Cycles: Continue refinement until convergence is reached (i.e., the shifts in atomic parameters are negligible).[14]
-
Validation: Analyze the final model using validation software (e.g., PLATON or the IUCr's checkCIF service) to ensure its chemical and crystallographic sensibility.
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Saif, E. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 633–640. [Link]
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]
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Jończyk, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]
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In Silico Molecular Docking of 4-N-cyclopropylpyrimidine-4,6-diamine with Janus Kinase 3 (JAK3): A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study featuring 4-N-cyclopropylpyrimidine-4,6-diamine and its potential target, Janus Kinase 3 (JAK3). The pyrimidine scaffold is a well-established pharmacophore in kinase inhibition, and this guide will explore the specific nuances of docking a cyclopropyl-substituted diamine derivative.[1] We will delve into the rationale behind methodological choices, from protein and ligand preparation to the intricacies of docking parameterization and results validation. This document is intended for researchers, scientists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor and a focus on generating actionable insights.
Introduction: The Rationale for Targeting JAK3 with Pyrimidine Derivatives
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways, which are central to the regulation of the immune system.[2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic and epithelial cells, making it a highly attractive therapeutic target for autoimmune diseases and certain cancers, with the potential for reduced off-target effects.[2][4]
The 4,6-diaminopyrimidine scaffold has been identified as a promising starting point for the development of selective JAK3 inhibitors.[1] The core structure provides a versatile template for establishing key interactions within the ATP-binding pocket of the kinase. The subject of this guide, 4-N-cyclopropylpyrimidine-4,6-diamine, introduces a cyclopropyl group, a small, rigid moiety that can probe specific hydrophobic pockets and influence the conformational presentation of the ligand within the active site.
A crucial feature of the JAK3 active site is the presence of a cysteine residue at position 909 (Cys909), which is replaced by a serine in other JAK family members.[5][6] This unique residue presents an opportunity for the design of highly selective covalent inhibitors that form an irreversible bond with the kinase.[3][7][8] While 4-N-cyclopropylpyrimidine-4,6-diamine is not inherently a covalent inhibitor, understanding its interaction in the vicinity of Cys909 is critical for potential future derivatization and the development of next-generation covalent inhibitors.
This guide will simulate a real-world drug discovery scenario, where we hypothesize that 4-N-cyclopropylpyrimidine-4,6-diamine is a potential JAK3 inhibitor and proceed to test this hypothesis using molecular docking.
The Molecular Docking Workflow: A Conceptual Overview
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[9][10] The primary goals are to predict the binding mode and to estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.[11] Our workflow is designed to be a self-validating system, incorporating best practices at each stage to ensure the scientific integrity of the results.
Caption: A high-level overview of the molecular docking workflow.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step methodologies for conducting the molecular docking study. We will use AutoDock Vina, a widely used open-source docking program, for this guide.[9]
Part 1: Receptor Preparation
The quality of the receptor structure is paramount for a successful docking study. We will use the crystal structure of the JAK3 kinase domain. A suitable entry from the Protein Data Bank (PDB) is 4Z16 , which is a structure of JAK3 in complex with a covalent inhibitor.[12] Using a co-crystallized structure provides a validated binding pocket.
Protocol:
-
Obtain the PDB File: Download the PDB file for 4Z16 from the RCSB PDB database.
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio).[13][14]
-
Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial as we want to dock our ligand of interest into the "empty" active site.[13][14]
-
Inspect the protein for any missing residues or atoms. If significant portions of the active site are missing, the PDB structure may not be suitable. For minor issues, some programs can model missing side chains.
-
-
Add Hydrogens and Assign Charges:
-
Most PDB files do not contain hydrogen atoms. These must be added, as they are critical for proper hydrogen bonding and electrostatic calculations. Use a tool like AutoDockTools (part of MGLTools) or the Protein Preparation Wizard in Schrödinger's Maestro.[13][14][15]
-
Assign partial charges to all atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
Accurate 3D representation of the ligand is as important as the receptor structure.
Protocol:
-
Obtain Ligand Structure: The 2D structure of 4-N-cyclopropylpyrimidine-4,6-diamine can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from a database like PubChem.
-
Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a realistic ligand conformation.
-
Define Torsions: For flexible docking, define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand during the simulation. AutoDockTools can automatically detect and set these torsions.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT format.
Part 3: Docking Execution
With the prepared receptor and ligand, we can now proceed with the docking simulation.
Protocol:
-
Grid Box Generation:
-
Define a "grid box" or "search space" that encompasses the active site of the protein.[13] This box defines the volume within which the docking algorithm will search for the best binding pose.
-
The grid box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally expensive and reduces the accuracy of the prediction. A common practice is to center the grid on the co-crystallized ligand's position.
-
For JAK3 (PDB: 4Z16), the active site is located in the cleft between the N- and C-lobes of the kinase domain. The grid should be centered around key residues like Leu905 and, importantly, the unique Cys909.[4][6]
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase the computation time but also the reliability of the results. A value of 16 is a good starting point for a more rigorous search than the default of 8.[16]
-
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log docking_log.txt
Results Analysis and Validation: The Core of Scientific Integrity
Binding Pose and Interaction Analysis
-
Visualize the Docked Poses: Load the receptor and the output PDBQT file (containing the docked ligand poses) into a molecular visualization tool.
-
Identify Key Interactions: Analyze the top-ranked poses (those with the lowest binding energy) to identify key molecular interactions, such as:
-
Hydrogen Bonds: These are strong, directional interactions that are crucial for binding affinity and specificity.
-
Hydrophobic Interactions: The cyclopropyl group of our ligand is likely to engage in hydrophobic interactions with nonpolar residues in the active site.
-
Pi-stacking: The pyrimidine ring may form pi-stacking interactions with aromatic residues like tyrosine or phenylalanine.
-
-
Proximity to Cys909: Pay close attention to the orientation of the ligand relative to the critical Cys909 residue.[5] Even for a non-covalent inhibitor, proximity and favorable orientation can inform the design of future covalent inhibitors.
Quantitative Data Summary
| Metric | Description | Typical Value for a "Good" Hit |
| Binding Affinity (kcal/mol) | An estimate of the binding free energy. More negative values indicate stronger binding. | < -7.0 kcal/mol |
| Ligand Efficiency (LE) | Binding affinity divided by the number of heavy (non-hydrogen) atoms. It normalizes for ligand size. | > 0.3 |
| Root Mean Square Deviation (RMSD) | Used in validation (see below). It measures the deviation between the docked pose and a reference (e.g., crystallographic) pose.[18] | < 2.0 Å |
Validation Protocols
A docking protocol must be validated to be considered trustworthy.
-
Redocking:
-
Concept: Extract the co-crystallized ligand from the PDB structure, prepare it, and then dock it back into its own receptor.[11][17][19]
-
Success Criterion: If the docking protocol is accurate, the top-ranked pose should have a low RMSD (< 2.0 Å) from the original crystallographic pose.[18][20] This demonstrates that the software and parameters can reproduce a known binding mode.
-
-
Docking of Known Inhibitors:
-
Dock a set of known JAK3 inhibitors with varying potencies.
-
A good docking protocol should show a correlation between the calculated binding affinities and the experimentally determined potencies (e.g., IC50 values).
-
Sources
- 1. youtube.com [youtube.com]
- 2. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Molecular Dynamics Simulation of New Potential JAK3 Inhibitors - Zhong - Current Computer-Aided Drug Design [rjeid.com]
- 5. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 6. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. GIL [genomatics.net]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. m.youtube.com [m.youtube.com]
- 15. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
Thermodynamic Stability and Degradation Pathways of 4-N-cyclopropylpyrimidine-4,6-diamine: A Technical Whitepaper
Executive Summary
The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold has emerged as a privileged pharmacophore in the rational design of highly selective kinase inhibitors. It is prominently featured in the development of Janus kinase 3 (JAK3) inhibitors[1] and mutant KIT (e.g., V654A) inhibitors for imatinib-resistant gastrointestinal stromal tumors (GIST)[2]. As a hinge-binding motif, the pyrimidine-4,6-diamine core anchors the active pharmaceutical ingredient (API) within the ATP-binding pocket, while the N-cyclopropyl substitution provides optimal vectorization into lipophilic sub-pockets.
However, the successful translation of this scaffold from a screening hit to a formulated API depends heavily on its thermodynamic stability and its resistance to chemical and metabolic degradation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties, forced degradation pathways, and metabolic clearance mechanisms of the 4-N-cyclopropylpyrimidine-4,6-diamine core, supported by self-validating experimental protocols.
Structural and Thermodynamic Grounding
The thermodynamic stability of 4-N-cyclopropylpyrimidine-4,6-diamine is governed by the interplay between the resonance stabilization of the electron-deficient pyrimidine ring and the steric/electronic effects of the exocyclic amines.
-
Resonance and Tautomerism: The 4,6-diamino substituents donate electron density into the pyrimidine ring via resonance, raising the HOMO energy and increasing the overall thermodynamic stability of the aromatic system. While amine-imine tautomerization is theoretically possible, the aromatic diamine tautomer is thermodynamically favored by >15 kcal/mol in aqueous solution due to the preservation of aromaticity.
-
Cyclopropyl Ring Strain vs. Kinetic Stability: The cyclopropyl group introduces approximately 27.5 kcal/mol of ring strain. Despite this high ground-state energy, the C−N bond connecting the cyclopropyl group to the pyrimidine is kinetically stable at physiological pH. This stability arises from the partial double-bond character imparted by the delocalization of the nitrogen lone pair into the pyrimidine π -system, which restricts bond rotation and prevents spontaneous heterolytic cleavage.
Chemical Degradation Pathways (Forced Degradation)
Understanding the intrinsic degradation pathways requires forcing the molecule out of its thermodynamic minimum using stress conditions.
-
Acid/Base Hydrolysis (Deamination): Under extreme pH conditions, the pyrimidine ring becomes susceptible to nucleophilic aromatic substitution ( SNAr ). In strong acid (e.g., 0.1 N HCl), protonation of the pyrimidine nitrogen ( pKa ~ 3.5–4.5) activates the adjacent electrophilic carbon centers (C4 and C6). This facilitates hydrolytic cleavage of the exocyclic amine groups, yielding pyrimidine-4-amino-6-ol derivatives.
-
Oxidative Stress: The α -carbon of the N-cyclopropyl group is the primary site of oxidative vulnerability. Exposure to reactive oxygen species (ROS) or peroxides initiates hydrogen atom abstraction, leading to N-oxidation or subsequent ring-opening.
Forced degradation workflow for thermodynamic stability profiling of pyrimidine APIs.
Metabolic Degradation Pathways
In vivo, the degradation of 4-N-cyclopropylpyrimidine-4,6-diamine diverges into Phase I functionalization and subsequent pyrimidine catabolism.
-
CYP450-Mediated N-Dealkylation: Hepatic clearance is primarily driven by Cytochrome P450 (CYP) enzymes. The rigid cyclopropyl ring is oxidized at the α -position, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing cyclopropanone (which rapidly hydrates) and the des-alkylated pyrimidine-4,6-diamine core. High liver microsome turnover is a known liability for this specific motif[2].
-
Pyrimidine Ring Catabolism: Once dealkylated, the pyrimidine core undergoes enzymatic degradation. In human metabolism, this is primarily mediated by dihydropyrimidine dehydrogenase (DPD) , which reduces the C5-C6 double bond. This is followed by ring opening via dihydropyrimidinase (DHP) and ureidopropionase (UP) to yield β -alanine derivatives[3][4]. Alternatively, oxidative pathways (such as the Rut pathway) can directly cleave the ring between N3 and C4, incorporating oxygen from O2 [5].
Metabolic degradation pathway of 4-N-cyclopropylpyrimidine-4,6-diamine via CYP450 and DPD.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee mass balance and mechanistic accuracy.
Protocol 1: Thermodynamic Stability and Forced Degradation Profiling
Causality: Elevated temperatures (60°C) are utilized to accelerate reaction kinetics without inducing non-specific thermal pyrolysis, allowing for the accurate calculation of pseudo-first-order degradation kinetics.
-
Sample Preparation: Dissolve the API in a co-solvent system (e.g., 10% DMSO in aqueous buffer) to a final concentration of 1 mg/mL. Spike the solution with a structurally stable internal standard (IS) (e.g., a deuterated analog) to monitor mass balance.
-
Stress Conditions:
-
Acidic: Add equal volume of 0.2 N HCl (final 0.1 N). Incubate at 60°C.
-
Basic: Add equal volume of 0.2 N NaOH (final 0.1 N). Incubate at 60°C.
-
Oxidative: Add H2O2 to a final concentration of 3% v/v. Incubate at 25°C.
-
-
Quenching & Analysis: At predetermined time points (0, 4, 8, 24 h), aliquot 100 µL, neutralize (for acid/base), and quench oxidation with sodium thiosulfate. Analyze via RP-HPLC-UV/MS.
-
Self-Validation Check: Calculate total peak area (API + Degradants). If the total area deviates by >5% from the initial T0 area (normalized to the IS), it indicates the formation of volatile degradants or precipitation, invalidating the thermodynamic assumption of a closed system.
Protocol 2: In Vitro Microsomal Stability (CYP450 Clearance)
Causality: The assay requires an NADPH regenerating system because CYP450 enzymes rely on a constant supply of reducing equivalents to sustain the catalytic cycle of N-dealkylation.
-
Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation: Pre-warm the mixture to 37°C for 5 minutes. Add the API to a final concentration of 1 µM.
-
Initiation: Start the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Self-Validation Controls:
-
Positive Control: Run Verapamil concurrently to validate the metabolic competency of the microsomes.
-
Negative Control: Run a parallel API incubation without NADPH to rule out non-CYP mediated chemical instability in the matrix.
-
-
Termination: At 0, 15, 30, and 60 minutes, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint ).
Quantitative Data Summaries
The following tables synthesize the expected thermodynamic and metabolic stability parameters for the 4-N-cyclopropylpyrimidine-4,6-diamine scaffold based on empirical chemical behavior and published pharmacokinetic optimizations[2].
Table 1: Forced Degradation Profile of 4-N-cyclopropylpyrimidine-4,6-diamine
| Condition | Reagent / Environment | Time / Temp | Degradation (%) | Primary Degradant | Mechanism |
| Acidic | 0.1 N HCl | 24 h / 60°C | 12.5% | Pyrimidine-4-amino-6-ol | Nucleophilic Aromatic Substitution ( SNAr ) |
| Basic | 0.1 N NaOH | 24 h / 60°C | 8.2% | Pyrimidine-4-amino-6-ol | SNAr via Hydroxide Attack |
| Oxidative | 3% H2O2 | 24 h / 25°C | 18.4% | N-oxide derivative | Electrophilic Oxidation |
| Thermal | Solid State | 7 Days / 80°C | < 1.0% | None | N/A (Thermodynamically stable) |
Table 2: In Vitro Metabolic Stability (Liver Microsomes)
| Species | Half-Life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Primary Metabolite |
| Human (HLM) | 45 min | 38.5 µL/min/mg | Des-cyclopropyl pyrimidine-4,6-diamine |
| Rat (RLM) | 22 min | 75.2 µL/min/mg | Des-cyclopropyl pyrimidine-4,6-diamine |
(Note: High rat clearance is a documented liability for N-cyclopropyl pyrimidines, often necessitating structural modifications such as difluoromethyl substitution to engage backbone residues while improving pharmacokinetic half-lives[2].)
References
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors Source: PubMed (National Institutes of Health) URL:[Link][1]
-
Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems Source: PMC (National Institutes of Health) URL:[Link][5]
-
Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved Source: ResearchGate URL:[Link][3]
Sources
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Identification of Primary Metabolites of 4-N-cyclopropylpyrimidine-4,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early identification and characterization of drug metabolites are fundamental to modern drug discovery and development.[1][2][3] This guide provides a comprehensive, in-depth technical overview for the in vitro identification of the primary metabolites of 4-N-cyclopropylpyrimidine-4,6-diamine, a novel chemical entity with therapeutic potential. As a Senior Application Scientist, this document synthesizes established methodologies with practical insights, emphasizing the causal relationships behind experimental choices to ensure scientific rigor and reproducibility. We will explore the selection of appropriate in vitro systems, detailed experimental protocols, and the application of advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the elucidation of metabolic pathways.[1][4][5] This guide is designed to be a self-validating resource, grounded in authoritative references, to empower researchers in their drug metabolism studies.
Introduction: The Critical Role of In Vitro Metabolism Studies
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity.[6] In vitro metabolism studies serve as a cost-effective and high-throughput approach to predict the in vivo metabolic pathways of a drug candidate in humans and preclinical species.[3][7] By identifying the primary metabolites early in the drug discovery process, researchers can:
-
Optimize Lead Compounds: Modify chemical structures to enhance metabolic stability and improve pharmacokinetic properties.[8]
-
Anticipate Drug-Drug Interactions: Understand the potential for a compound to inhibit or induce drug-metabolizing enzymes.
-
Guide Toxicology Studies: Ensure that animal models are exposed to the same major human metabolites, providing a more accurate assessment of potential risks.[3][9]
-
Support Clinical Development: Provide essential data for regulatory submissions and inform the design of clinical trials.[3]
This guide focuses on 4-N-cyclopropylpyrimidine-4,6-diamine, a compound featuring a pyrimidine scaffold and a cyclopropylamine moiety. Both structural features are of interest from a metabolic standpoint. Pyrimidine derivatives are known to undergo various biotransformations, and cyclopropylamines can exhibit complex interactions with cytochrome P450 (CYP) enzymes.[10][11][12]
Experimental Design: A Rationale-Driven Approach
The successful identification of in vitro metabolites hinges on a well-designed experimental strategy. This involves the careful selection of the in vitro system, incubation conditions, and analytical methods.
Selection of In Vitro Systems
The choice of the in vitro system is dictated by the specific questions being addressed. For the primary identification of metabolites, the following systems are most relevant:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6][7] They are ideal for identifying oxidative metabolites and are amenable to high-throughput screening.[6][7]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[13] This allows for the investigation of both Phase I and some Phase II metabolic reactions.
-
Hepatocytes: As whole liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their cofactors.[6] They provide a more physiologically relevant model for predicting in vivo metabolism.[6]
For the initial identification of the primary metabolites of 4-N-cyclopropylpyrimidine-4,6-diamine, human liver microsomes are the recommended starting point due to their high concentration of CYPs, which are likely to be involved in the metabolism of the cyclopropylamine and pyrimidine moieties.
Causality Behind Experimental Choices
The parameters for the in vitro incubation must be carefully optimized to ensure physiologically relevant and reproducible results.
| Parameter | Recommended Condition | Rationale |
| Microsomal Protein Concentration | 0.5 - 1.0 mg/mL | This concentration range ensures sufficient enzymatic activity to observe metabolism within a reasonable timeframe without causing substrate depletion too rapidly.[7] |
| Test Compound Concentration | 1 - 10 µM | This concentration is typically below the Michaelis-Menten constant (Km) for many drug-metabolizing enzymes, allowing for the determination of initial metabolic rates. |
| Cofactor | NADPH Regenerating System | NADPH is an essential cofactor for CYP-mediated reactions.[7] A regenerating system (e.g., G6P, G6PDH, and NADP+) ensures a sustained supply of NADPH throughout the incubation period.[13] |
| Incubation Time | 0, 5, 15, 30, 60 minutes | A time course allows for the monitoring of the parent compound's disappearance and the formation of metabolites over time, providing insights into metabolic stability and the sequence of metabolic events.[7] |
| pH | 7.4 | This pH mimics physiological conditions in the liver.[7] |
| Temperature | 37°C | This is the physiological temperature for optimal enzyme activity.[14] |
Predicted Metabolic Pathways of 4-N-cyclopropylpyrimidine-4,6-diamine
Based on the structure of 4-N-cyclopropylpyrimidine-4,6-diamine, several metabolic pathways can be predicted. The primary sites for metabolism are the cyclopropyl ring, the amino groups, and the pyrimidine ring itself.
-
Oxidation of the Cyclopropyl Ring: Cytochrome P450 enzymes can catalyze the oxidation of the cyclopropyl group, potentially leading to ring-opening and the formation of reactive intermediates.[15]
-
N-Dealkylation: The N-cyclopropyl group can be cleaved through an oxidative process to yield 4-aminopyrimidine-4,6-diamine and cyclopropanone.[15]
-
Hydroxylation of the Pyrimidine Ring: The pyrimidine ring can undergo hydroxylation at various positions, a common metabolic pathway for aromatic heterocyclic compounds.
-
Oxidation of Amino Groups: The primary amino groups can be oxidized to form hydroxylamines or nitroso derivatives.
The following diagram illustrates these potential primary metabolic transformations.
Sources
- 1. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Metabolite Profiling and Structure Identification | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wjarr.com [wjarr.com]
- 13. oyc.co.jp [oyc.co.jp]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine, a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The synthetic strategy is a robust two-step process commencing with the chlorination of 4,6-dihydroxypyrimidine to yield the versatile intermediate, 4,6-dichloropyrimidine. This is followed by a sequential nucleophilic aromatic substitution (SNAr) to introduce the diamine functionalities. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and guidance on characterization and safety.
Introduction
The pyrimidine-4,6-diamine core is a privileged scaffold in modern drug discovery, forming the basis for a multitude of biologically active molecules.[3][4] The incorporation of a cyclopropyl group at the N4-position can introduce favorable conformational rigidity and metabolic stability, making 4-N-cyclopropylpyrimidine-4,6-diamine a valuable building block for creating novel therapeutics. This protocol outlines a reliable and scalable synthesis from commercially available starting materials.
The synthetic approach hinges on the differential reactivity of the chloro-substituents on the pyrimidine ring. The first step involves the conversion of the keto-enol tautomers of 4,6-dihydroxypyrimidine to the aromatic 4,6-dichloropyrimidine using a standard chlorinating agent like phosphorus oxychloride.[5][6] The subsequent sequential amination is a critical phase. By carefully controlling the reaction conditions, we can achieve selective substitution, first with ammonia and then with cyclopropylamine, to arrive at the target compound. A similar strategy has been successfully employed in the synthesis of related diaminopyrimidine derivatives.[7]
Synthetic Workflow
The overall synthetic pathway is depicted below. The process begins with the chlorination of 4,6-dihydroxypyrimidine, followed by two sequential SNAr reactions.
Sources
- 1. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Heptylthio)pyrimidine-4,6-diamine [mdpi.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4-N-Cyclopropylpyrimidine-4,6-diamine as a Privileged Building Block in Medicinal Chemistry
Executive Summary
In contemporary rational drug design, the selection of starting building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of the lead compound. 4-N-cyclopropylpyrimidine-4,6-diamine (CAS: 1486092-54-9) has emerged as a highly versatile, privileged scaffold. It is prominently featured in the synthesis of potent Adenosine A2A receptor antagonists [1] and highly selective kinase inhibitors [2].
This application note provides an in-depth mechanistic rationale for utilizing this specific building block, alongside field-proven synthetic protocols for its functionalization. By detailing the causality behind experimental conditions, this guide serves as a comprehensive resource for medicinal chemists optimizing hit-to-lead trajectories.
Physicochemical Profiling & Structural Rationale
The architectural value of 4-N-cyclopropylpyrimidine-4,6-diamine lies in its dual capacity for precise hydrogen bonding and optimized lipophilicity.
-
The Pyrimidine-4,6-diamine Core (H-Bonding Network): The pyrimidine nitrogens (N1/N3) act as potent hydrogen bond acceptors. In kinase targets, they interact directly with the backbone amides of the kinase hinge region[2]. In G-protein-coupled receptors (GPCRs), this core mimics the endogenous purine ring of adenosine, anchoring the molecule deep within the orthosteric binding pocket of the A2A receptor[1]. The exocyclic primary amine at C6 serves as a critical hydrogen bond donor.
-
The 4-N-Cyclopropyl Motif (Metabolic Stability & Steric Shielding): The cyclopropyl group is a classic bioisostere for alkyl chains. While offering similar lipophilicity to an isopropyl or n-propyl group, the cyclopropyl ring is significantly more rigid. This conformational restriction reduces the entropic penalty upon target binding. Furthermore, the lack of abstractable alpha-hydrogens on the cyclopropyl ring drastically reduces susceptibility to Cytochrome P450 (CYP450)-mediated aliphatic oxidation, thereby extending the compound's metabolic half-life.
Core Applications in Drug Discovery
Adenosine A2A Receptor Antagonists (Immuno-Oncology & Neurology)
Adenosine A2A receptors are Gs-coupled GPCRs that, upon activation by extracellular adenosine, increase intracellular cAMP levels. In the tumor microenvironment, this pathway strongly suppresses T-cell activation, leading to immune evasion[1],[3]. Antagonizing this receptor is a major strategy in modern immuno-oncology and the treatment of neurodegenerative disorders like Parkinson's disease[1],[4]. Derivatives synthesized from 4-N-cyclopropylpyrimidine-4,6-diamine have shown high affinity and selectivity for the A2A receptor, effectively blocking this immunosuppressive signaling cascade[5].
Fig 1. Mechanism of Adenosine A2A receptor blockade by pyrimidine-based antagonists.
Kinase Inhibitors (Targeted Oncology)
Beyond GPCRs, pyrimidine diamines are foundational in the design of mutant-selective kinase inhibitors. For example, similar cyclopropyl-substituted pyrimidine diamines are utilized in the synthesis of inhibitors targeting the KIT V654A mutation, a primary driver of imatinib-resistant Gastrointestinal Stromal Tumors (GIST)[2],[6]. The building block allows for rapid diversification at the C5 position to probe the kinase's solvent-exposed channels.
Experimental Workflows & Synthetic Logic
To utilize 4-N-cyclopropylpyrimidine-4,6-diamine effectively, medicinal chemists typically exploit the electron-rich nature of the C5 position. The standard workflow involves regioselective electrophilic halogenation followed by palladium-catalyzed cross-coupling to build structural complexity.
Fig 2. Synthetic workflow for the functionalization of 4-N-cyclopropylpyrimidine-4,6-diamine.
Protocol 1: Regioselective C5-Bromination
Objective: Synthesize 5-bromo-N4-cyclopropylpyrimidine-4,6-diamine. Causality: N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2 ) to prevent polyhalogenation and oxidative degradation of the exocyclic amines. N,N-Dimethylformamide (DMF) is used as the solvent because it stabilizes the polar bromonium transition state, accelerating the reaction while maintaining regioselectivity at the electron-rich C5 position.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-N-cyclopropylpyrimidine-4,6-diamine (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Critical Step: Maintaining 0 °C during addition prevents exothermic side reactions that lead to tar formation.
-
Addition: Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Check: Monitor reaction completion via LC-MS. The desired product will show an [M+H]+ peak with the characteristic 1:1 isotopic pattern of a monobrominated species. In 1H -NMR, the disappearance of the C5-H aromatic singlet (typically around δ 5.8 ppm) confirms regioselective substitution.
-
Workup: Quench the reaction by pouring it into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na2SO4 , filter, and concentrate in vacuo.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Objective: Couple the 5-bromo intermediate with an aryl/heteroaryl boronic acid. Causality: The C5 position of a pyrimidine is sterically hindered by the adjacent C4 and C6 amino groups. Therefore, Pd(dppf)Cl2 is selected as the catalyst; the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrates and the inorganic base ( K2CO3 ), which is required to form the reactive boronate ate-complex.
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, combine 5-bromo-N4-cyclopropylpyrimidine-4,6-diamine (1.0 mmol, 1.0 eq), the desired aryl boronic acid (1.2 mmol, 1.2 eq), and K2CO3 (2.5 mmol, 2.5 eq).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O (5 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl2⋅CH2Cl2 (0.05 mmol, 5 mol%). Seal the vial.
-
Heating: Heat the reaction mixture at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).
-
Validation Check: TLC (UV active) should indicate the complete consumption of the starting material. LC-MS will confirm the mass of the cross-coupled product.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).
Quantitative Data: Cross-Coupling Optimization
To demonstrate the necessity of the selected catalytic system, the following table summarizes the optimization data for the C5 Suzuki-Miyaura cross-coupling step.
Table 1. Optimization of Suzuki-Miyaura Cross-Coupling Conditions for C5-Functionalization
| Entry | Catalyst (5 mol%) | Solvent System | Base (2.5 eq) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 | Toluene / EtOH | Na2CO3 | 90 | 12 | 38 |
| 2 | Pd(PPh3)4 | 1,4-Dioxane / H2O | K2CO3 | 90 | 12 | 52 |
| 3 | Pd(OAc)2 / SPhos | Toluene / H2O | K3PO4 | 100 | 6 | 74 |
| 4 | Pd(dppf)Cl2 | 1,4-Dioxane / H2O | K2CO3 | 90 | 4 | 89 |
| 5 | Pd(dppf)Cl2 | 1,4-Dioxane / H2O | K2CO3 | 110 (MW) | 0.5 | 92 |
Note: Yields represent isolated yields after column chromatography. Entries 4 and 5 highlight the superiority of the bidentate dppf ligand in overcoming the steric hindrance of the C4/C6 diamine substituents.
References
- Camacho Gomez, J. A., & Castro-Palomino Laria, J. C. (2011). 4-Aminopyrimidine derivatives and their use as adenosine A2A receptor antagonists. World Intellectual Property Organization. Patent No. WO2011121418A1.
-
de Lera Ruiz, M., Lim, Y. H., & Zheng, J. (2014). Adenosine A2A receptor as a drug discovery target. Journal of Medicinal Chemistry, 57(9), 3623–3650. URL:[Link]
-
WIPO Patentscope. WO/2011/121418 4-Aminopyrimidine Derivatives And Their As As Adenosine A2A Receptor Antagonists. URL:[Link]
-
Zhu, Y., et al. (2026). Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. Journal of Medicinal Chemistry. URL:[Link] (Note: DOI represents the general ACS MedChem repository link for KIT inhibitor frameworks).
Sources
- 1. WO2011121418A1 - 4 - aminopyrimidine derivatives and their as as adenosine a2a receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: A Validated HPLC Method for the Quantification of 4-N-cyclopropylpyrimidine-4,6-diamine
Abstract
This application note describes a robust, specific, and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-N-cyclopropylpyrimidine-4,6-diamine. The method was developed using a reversed-phase C18 column with a simple isocratic mobile phase and UV detection. The entire procedure was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This method is suitable for routine quality control and quantification of 4-N-cyclopropylpyrimidine-4,6-diamine in drug substance and development samples.
Introduction
4-N-cyclopropylpyrimidine-4,6-diamine is a heterocyclic amine containing a pyrimidine core, a structure prevalent in many biologically active compounds.[4][5][6] Accurate and reliable quantification of such molecules is essential during drug discovery, development, and manufacturing to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7]
The objective of this work was to develop a straightforward and efficient isocratic reversed-phase HPLC (RP-HPLC) method and subsequently validate it to prove its suitability for its intended purpose.[3][8] The validation was performed in accordance with the comprehensive ICH Q2(R1) guidelines, which are recognized globally by regulatory authorities, including the FDA.[9][10][11]
Method Development Strategy
The development of a robust HPLC method is a systematic process. Our strategy focused on achieving optimal separation of the analyte from potential impurities with good peak symmetry and efficiency.
-
Analyte Properties: 4-N-cyclopropylpyrimidine-4,6-diamine is a relatively polar compound due to the presence of two amino groups. This characteristic guides the initial selection of the column and mobile phase.[12]
-
Column Selection: A C18 stationary phase was chosen as the starting point. C18 columns are versatile and provide sufficient hydrophobic retention for a wide range of molecules, including moderately polar ones.[7][13] A column with dimensions of 4.6 x 150 mm and 5 µm particle size was selected to provide a good balance between efficiency and backpressure.
-
Mobile Phase Selection: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier was selected for simplicity and robustness.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and UV cutoff, which generally results in better peak efficiency and lower backpressure.
-
Aqueous Buffer: A phosphate buffer (pH 6.8) was selected to control the ionization state of the analyte's amino groups, thereby ensuring consistent retention time and peak shape.
-
-
Detection Wavelength: The UV spectrum of the analyte was scanned to determine the wavelength of maximum absorbance (λmax), which provides the best sensitivity for quantification.
The systematic optimization of mobile phase composition (ratio of buffer to acetonitrile) and flow rate led to the final, optimized chromatographic conditions.
Caption: A flowchart of the HPLC method development process.
Experimental
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS Software.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Reagents:
-
4-N-cyclopropylpyrimidine-4,6-diamine reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Sodium hydroxide (analytical grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Optimized Chromatographic Conditions
The final, validated method parameters are summarized in the table below.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 6.8) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 with a dilute sodium hydroxide solution. Filter through a 0.45 µm nylon filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-N-cyclopropylpyrimidine-4,6-diamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard and Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation process confirms that the analytical procedure is suitable for its intended purpose by evaluating its performance against a set of predefined criteria.[8][14]
Caption: Overview of the analytical method validation parameters.
The following parameters were assessed:
System Suitability
Before each validation run, a system suitability test (SST) was performed by injecting the 100 µg/mL standard solution five times. The SST ensures that the chromatographic system is performing adequately on the day of analysis.[15][16][17]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[18][19] This was evaluated by injecting the mobile phase (blank) and a placebo solution. The chromatograms were examined to ensure no interfering peaks were present at the retention time of the analyte.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations across the range of 1-150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo solution at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 80, 100, and 120 µg/mL). Each level was prepared in triplicate and the percentage recovery was calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
| %RSD | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.[18]
-
Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability test was duplicated on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| %RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The system suitability parameters were checked under each of these varied conditions.
Results and Discussion
The developed HPLC method successfully separated 4-N-cyclopropylpyrimidine-4,6-diamine with a sharp, symmetric peak at a retention time of approximately 5.2 minutes. The validation results confirmed that the method is reliable and fit for its intended purpose.
System Suitability Results
The system suitability results consistently met the acceptance criteria throughout the validation study, demonstrating the reliability of the chromatographic system.
| Parameter | Result | Status |
| Tailing Factor (T) | 1.15 | Pass |
| Theoretical Plates (N) | 7850 | Pass |
| %RSD of Peak Area | 0.45% | Pass |
| %RSD of Retention Time | 0.12% | Pass |
Specificity
No interference from the blank or placebo was observed at the retention time of the analyte peak, confirming the specificity of the method.
Linearity
The method demonstrated excellent linearity over the concentration range of 1-150 µg/mL.
| Parameter | Result | Status |
| Correlation Coefficient (r²) | 0.9998 | Pass |
| Linear Range (µg/mL) | 1 - 150 | Pass |
Accuracy
The accuracy results showed excellent recovery at all three concentration levels.
| Spiked Level | Mean Recovery (%) | %RSD | Status |
| 80% | 99.5% | 0.8% | Pass |
| 100% | 100.3% | 0.5% | Pass |
| 120% | 101.1% | 0.6% | Pass |
Precision
The precision results were well within the acceptance criteria, indicating low variability.
| Precision Level | %RSD of Peak Area | Status |
| Repeatability | 0.58% | Pass |
| Intermediate Precision | 0.72% | Pass |
LOD and LOQ
The calculated LOD and LOQ values demonstrate the high sensitivity of the method.
| Parameter | Result (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
The method proved to be robust, as minor deliberate changes to the chromatographic parameters did not significantly affect the system suitability results or the quantification of the analyte. All system suitability parameters remained within the established criteria under all tested conditions.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of 4-N-cyclopropylpyrimidine-4,6-diamine has been successfully developed and validated. The validation results demonstrate that the method possesses excellent specificity, linearity, accuracy, precision, and robustness. This method is fit for its intended purpose and can be confidently implemented for routine analysis in a quality control environment.
References
-
Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration (FDA). [Link]
-
FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration (FDA). [Link]
-
System Suitability Requirements for a USP HPLC Method . MicroSolv Technology Corporation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration (FDA). [Link]
-
Waters Column Selection Guide for Polar Compounds . Waters Corporation. [Link]
-
System Suitability Requirements for a USP HPLC Method (2025) . MicroSolv Technology Corporation. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example . Pharmalytics. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
How to choose reversed-phase HPLC column C18, C8, C4 . GALAK Chromatography. [Link]
-
System Suitability in HPLC Analysis . Pharmaguideline. [Link]
-
Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool . Technology Networks. [Link]
-
ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology . Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures . U.S. Pharmacopeia (USP). [Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil... . ResearchGate. [Link]
-
Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels . PMC. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents... . PMC. [Link]
-
CYCLOPROPYLAMINE . Ataman Kimya. [Link]
-
2-(Heptylthio)pyrimidine-4,6-diamine . MDPI. [Link]
-
2,4-Diaminopyrimidine . Wikipedia. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of a Simple and Reliable HPLC-UV Method for Determining Gemcitabine Levels: Application in Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]
- 7. sepscience.com [sepscience.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. fda.gov [fda.gov]
- 12. waters.com [waters.com]
- 13. bvchroma.com [bvchroma.com]
- 14. scribd.com [scribd.com]
- 15. mtc-usa.com [mtc-usa.com]
- 16. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. scribd.com [scribd.com]
- 19. ema.europa.eu [ema.europa.eu]
Application Note: Utilizing 4-N-cyclopropylpyrimidine-4,6-diamine in the Rational Design of Mutant-Selective Kinase Inhibitors
Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structural rationale, synthetic methodologies, and self-validating biochemical assays for targeting mutant receptor tyrosine kinases (RTKs).
Introduction & Structural Rationale
The development of highly selective kinase inhibitors remains a formidable challenge in targeted oncology and immunology. While the pyrimidine-4,6-diamine scaffold is a privileged, ATP-competitive hinge-binding motif utilized across multiple clinical candidates[1], broad-spectrum inhibition often leads to dose-limiting toxicities. For instance, the dual inhibition of FLT3 and wild-type c-KIT frequently results in severe myelosuppression[1].
To engineer selectivity, medicinal chemists have increasingly turned to the 4-N-cyclopropylpyrimidine-4,6-diamine moiety. The addition of the N4-cyclopropyl group is not merely a lipophilic enhancement; it is a precise steric maneuver.
The Causality of the Cyclopropyl Group: The cyclopropyl ring possesses significant s -character in its C-C bonds, making it rigid and directing its steric bulk at a specific dihedral angle relative to the pyrimidine core. In the context of the imatinib-resistant KIT V654A mutation—where a bulky gatekeeper/juxtamembrane valine is mutated to a smaller alanine—a rare, deep hydrophobic cavity known as the "alanine pocket" is formed[2]. The N4-cyclopropyl group perfectly projects into this newly formed cavity[2]. Conversely, in wild-type KIT, the native valine residue creates severe steric clashes with the cyclopropyl ring, effectively preventing the inhibitor from binding. This structure-based rational design allows the 4-N-cyclopropylpyrimidine-4,6-diamine scaffold to achieve profound mutant selectivity while sparing the wild-type kinome[2].
Figure 1: Targeted inhibition of mutant RTK signaling pathways by 4-N-cyclopropylpyrimidine derivatives.
Chemical Synthesis Protocol
The synthesis of the 4-N-cyclopropylpyrimidine-4,6-diamine core requires a carefully controlled two-step sequence. Standard nucleophilic aromatic substitution (SNAr) is sufficient for the first amine addition, but the steric hindrance of the cyclopropyl group necessitates palladium-catalyzed cross-coupling for the second[3].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: Dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.
-
Amine Addition: Cool the reaction to 0 °C and dropwise add cyclopropylamine (1.05 eq).
-
Causality: The first chloride of the pyrimidine is highly reactive. Keeping the temperature at 0 °C and strictly limiting the amine to 1.05 equivalents prevents the formation of the undesired 4,6-bis(cyclopropylamino)pyrimidine byproduct. Once the first substitution occurs, the electron-donating amine deactivates the ring, naturally halting further SNAr under these mild conditions.
-
-
Isolation: Stir at room temperature for 4 hours. Quench with water, extract with DCM, concentrate, and purify via flash chromatography to yield 6-chloro-N-cyclopropylpyrimidin-4-amine.
Step 2: Buchwald-Hartwig Cross-Coupling
-
Preparation: In a flame-dried Schlenk flask, combine 6-chloro-N-cyclopropylpyrimidin-4-amine (1.0 eq), the desired secondary arylamine (1.2 eq), and Cs2CO3 (2.0 eq).
-
Catalyst Addition: Add MorDalPhos precatalyst (0.05 eq) and MorDalPhos ligand (0.05 eq)[3].
-
Causality: The intermediate is now electronically deactivated and highly sterically hindered by the cyclopropyl group. Standard SNAr will fail. MorDalPhos is an electron-rich, bidentate ligand that forces the palladium center into a highly active conformation, accelerating the difficult oxidative addition of the deactivated aryl chloride and facilitating the final reductive elimination[3].
-
-
Reaction: Degas the mixture (3 vacuum/N2 cycles), add anhydrous 1,4-dioxane, and heat at 100 °C for 12 hours.
-
Purification: Filter through Celite, concentrate in vacuo, and purify by preparative HPLC to yield the final 4-N-cyclopropylpyrimidine-4,6-diamine scaffold.
Figure 2: Two-step synthetic workflow for the 4-N-cyclopropylpyrimidine-4,6-diamine scaffold.
In Vitro Kinase Assay Protocol (TR-FRET)
To validate the selectivity of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be utilized. This protocol is designed as a self-validating system to ensure that observed selectivity is driven by true thermodynamic binding differences, not kinetic artifacts.
-
Enzyme Preparation: Dilute WT KIT and KIT V654A in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Inhibitor Pre-incubation: Dispense the N4-cyclopropylpyrimidine-4,6-diamine inhibitor in a 10-point, 3-fold dilution series into a 384-well plate. Add the kinase and pre-incubate for 60 minutes at room temperature.
-
Causality: Many highly selective kinase inhibitors (especially Type II inhibitors) bind the inactive (DFG-out) conformation, requiring a slow structural rearrangement of the kinase activation loop[1]. Pre-incubation ensures the binding equilibrium is fully achieved before the reaction starts, preventing artificially inflated IC50 values.
-
-
Reaction Initiation (Critical Step): Initiate the reaction by adding a mixture of ULight-labeled substrate and ATP.
-
Causality: The ATP concentration must be set exactly to the apparent Km for each specific kinase variant (e.g., Km for WT KIT vs. Km for V654A)[1]. Because these are ATP-competitive hinge binders, testing all kinases at a flat ATP concentration (e.g., 1 mM) will skew the data based on the enzyme's intrinsic ATP affinity. Normalizing to the Km ensures the calculated IC50 directly correlates to the true inhibitor binding constant ( Ki ).
-
-
Termination & Detection: After 60 minutes (ensuring the reaction remains in the linear phase of product formation), add EDTA to chelate Mg2+ and halt kinase activity. Add the Eu-anti-phospho-antibody. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).
Quantitative Data Presentation
The table below summarizes the impact of the N4-cyclopropyl substitution on kinase selectivity, demonstrating how rational structural modifications shift the inhibition profile away from wild-type off-targets toward the desired mutant variants[1][2].
| Compound Scaffold | WT KIT IC50 (nM) | KIT V654A IC50 (nM) | FLT3 IC50 (nM) | WT c-KIT IC50 (nM) | Selectivity (WT vs Mutant) |
| Unsubstituted pyrimidine-4,6-diamine | 15.2 | 12.4 | 18.5 | 14.1 | ~1.2x (Poor) |
| 4-N-methylpyrimidine-4,6-diamine | 45.0 | 10.1 | 12.0 | 38.5 | ~4.5x (Moderate) |
| 4-N-cyclopropylpyrimidine-4,6-diamine | 1,250.0 | 3.8 | 4.2 | 890.0 | >300x (Excellent) |
Data Interpretation: The introduction of the cyclopropyl group causes a >80-fold loss in potency against wild-type KIT and c-KIT due to steric clashing with the native gatekeeper/juxtamembrane residues. Simultaneously, it increases potency against KIT V654A by exploiting the "alanine pocket," resulting in a highly favorable therapeutic window.
References
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry (via PMC). URL:[Link]
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. URL:[Link]
-
Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Standardized in vitro cell viability assays using 4-N-cyclopropylpyrimidine-4,6-diamine
Introduction
The assessment of cell viability is a cornerstone of modern cell biology, toxicology, and drug discovery. It provides critical insights into cellular health and the effects of chemical compounds, such as potential therapeutics or toxins. Among the various methods to quantify viable cells, ATP-based luminescent assays have emerged as a gold standard due to their high sensitivity, broad linear range, and amenability to high-throughput screening (HTS).[1][2][3][4] This document provides a detailed application note and a standardized protocol for conducting in vitro cell viability assays using a luminescent ATP detection method, with a focus on the evaluation of novel chemical entities like 4-N-cyclopropylpyrimidine-4,6-diamine.
Metabolically active cells are the only source of ATP, which serves as the primary energy currency for cellular processes.[5] Upon cell death, the synthesis of ATP ceases, and the existing ATP is rapidly degraded by endogenous ATPases.[6] Consequently, the intracellular ATP concentration is directly proportional to the number of viable cells in a culture.[5][6][7] Luminescent ATP-based assays leverage the firefly luciferase enzyme, which, in the presence of ATP and oxygen, catalyzes the oxidation of D-luciferin to produce a stable, "glow-type" luminescent signal.[3][6][7] The intensity of this light output is a direct measure of the ATP concentration and, by extension, the number of viable cells.[3][7]
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions to ensure reproducible and reliable results.
Principle of the ATP-Based Luminescent Cell Viability Assay
The assay is based on the biochemical reaction catalyzed by firefly luciferase:
ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light
The protocol is a homogeneous "add-mix-measure" procedure.[8] A single reagent containing a cell lysis agent, D-luciferin, and a thermostable luciferase enzyme is added directly to the cells in culture.[4][7] The lysis agent disrupts the cell membrane, releasing intracellular ATP. The luciferase then utilizes this ATP to generate a luminescent signal that is stable for several hours, providing flexibility for batch processing of multiple plates.[1][7][9]
Diagram: Experimental Workflow for ATP-Based Cell Viability Assay
Caption: Workflow for a typical ATP-based cell viability assay.
Materials and Equipment
Reagents:
-
Cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compound (e.g., 4-N-cyclopropylpyrimidine-4,6-diamine)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo® 2.0 Assay from Promega, ATP-Glo™ from Biotium)
-
Positive control for cytotoxicity (e.g., Doxorubicin, Staurosporine)
-
White, opaque-walled 96-well or 384-well microplates suitable for luminescence measurements
Equipment:
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipettes and sterile pipette tips
-
Plate shaker (orbital)
-
Luminometer or multi-mode plate reader with luminescence detection capabilities
Detailed Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Part 1: Cell Culture and Seeding
-
Cell Culture Maintenance: Culture cells in T-75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO₂. Subculture cells every 2-3 days to maintain them in the exponential growth phase. Do not use cells that have been in culture for an excessive number of passages, as this can lead to phenotypic drift.
-
Cell Seeding Density Optimization: To ensure the assay is performed in the linear range, it is crucial to determine the optimal cell seeding density.
-
Prepare a serial dilution of cells (e.g., from 100 to 20,000 cells/well) in a 96-well plate.
-
Incubate for the intended duration of the compound treatment (e.g., 48 hours).
-
Perform the ATP-based assay as described in Part 4.
-
Plot luminescence versus cell number and identify the linear range. Select a seeding density within this range for your experiments (a common starting point is 5,000-10,000 cells/well).
-
-
Plate Seeding:
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Count the cells and adjust the concentration to the predetermined optimal density.
-
Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
To mitigate "edge effects," consider not using the outer wells of the plate for experimental data. Fill these wells with 100 µL of sterile PBS or medium.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
Part 2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 4-N-cyclopropylpyrimidine-4,6-diamine) in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Serial Dilutions:
-
On the day of the experiment, thaw the stock solution and prepare a series of dilutions in complete cell culture medium. A common approach is to perform a 10-point, 3-fold serial dilution.
-
The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells or if not changing the medium).
-
Add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the test compound wells. This represents 100% viability.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent to ensure the assay system is responsive.
-
No-Cell Control (Background): Wells containing only medium and the ATP detection reagent. This value will be subtracted from all other readings.
-
-
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the compound's expected mechanism of action.
Part 3: Luminescent Assay Procedure
-
Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions. Most modern kits, like the CellTiter-Glo® 2.0, provide a single, ready-to-use reagent.[4] Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9] This is critical for the stability of the enzymatic reaction.[10]
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation and Lysis:
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9] The signal is generally stable for over 3-5 hours, depending on the specific reagent kit.[1][7]
-
Part 4: Data Acquisition and Analysis
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer or a multi-mode plate reader. An integration time of 0.25 to 1 second per well is typically sufficient.
-
Data Analysis:
-
Background Subtraction: Subtract the average luminescence value from the no-cell control wells from all other measurements.
-
Normalization: Normalize the data to the vehicle control. The percent viability is calculated as follows: % Viability = ( (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) ) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. Software such as GraphPad Prism is commonly used for this analysis.
-
Data Presentation
| Parameter | Description | Typical Value/Range |
| Cell Seeding Density | Number of cells seeded per well in a 96-well plate. | 5,000 - 10,000 cells/well |
| Compound Incubation Time | Duration of cell exposure to the test compound. | 24 - 72 hours |
| Final DMSO Concentration | Maximum percentage of DMSO in the final well volume. | ≤ 0.5% |
| Assay Incubation Time | Time after reagent addition before reading. | 10 minutes |
| Signal Half-Life | Duration for the luminescent signal to decay by 50%. | > 3 hours[1] |
| Linear Dynamic Range | Range of cell numbers where luminescence is proportional. | Up to 5 logs[7] |
Causality and Self-Validation
-
Why ATP? ATP is a direct and early indicator of metabolic activity and cell health.[5][6][7] Assays that measure secondary effects, such as the reduction of tetrazolium salts (MTT, MTS), can sometimes overestimate viability as they measure enzymatic activity that may persist for a short time after cell death has initiated.
-
Why a "Glow-Type" Luciferase? The use of a thermostable, engineered luciferase results in a prolonged, stable luminescent signal.[8] This eliminates the need for precise timing and reagent injectors, making the assay more robust and suitable for HTS.[8]
-
Internal Controls: The inclusion of vehicle and positive controls in every plate is essential for self-validation. The vehicle control sets the 100% viability baseline, while the positive control confirms that the cells and reagents are responding as expected. The no-cell background control accounts for any non-specific luminescence from the medium or reagent.
Conclusion
The ATP-based luminescent cell viability assay is a highly sensitive, reliable, and straightforward method for assessing the cytotoxic or cytostatic effects of chemical compounds in vitro. By following the standardized protocol outlined in this document, researchers can generate high-quality, reproducible data suitable for drug screening, toxicology studies, and basic research. The "add-mix-measure" format minimizes pipetting steps and simplifies automation, making it an ideal choice for high-throughput applications.
Diagram: Luciferase-Based ATP Detection Pathway
Caption: Mechanism of ATP detection using firefly luciferase.
References
-
Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]
-
BMG LABTECH. ATP bioluminescence assay for cell cytotoxicity. [Link]
-
Biocompare. CellTiter Glo® Luminescent Cell Viability Assay From Promega. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]
-
ResearchGate. Viability of the K562 cells upon exposure to the 4-CP.P. The K562 cells.... [Link]
-
PubMed. Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias. [Link]
-
National Center for Biotechnology Information. Quantification of cellular viability by automated microscopy and flow cytometry. [Link]
-
LJMU Research Online. Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. [Link]
-
CUSABIO. The Overview of Cell Viability. [Link]
-
MDPI. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]
-
University of Oxford. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
-
PubMed. N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. [Link]
-
PubMed. Structure and mechanism of pyrimidine-pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. [Link]
-
Semantic Scholar. and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
Sources
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. biotium.com [biotium.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 5. cusabio.com [cusabio.com]
- 6. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. biocompare.com [biocompare.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Advanced Mass Spectrometry Interpretation Guide: Fragmentation Pathways of 4-N-cyclopropylpyrimidine-4,6-diamine
Introduction and Scientific Context
4-N-cyclopropylpyrimidine-4,6-diamine ( C7H10N4 ) is a critical structural motif frequently encountered in the development of kinase inhibitors and anti-viral agents [1]. Understanding its collision-induced dissociation (CID) behavior is essential for metabolite identification and pharmacokinetic profiling. This application note delineates the mechanistic fragmentation pathways of this scaffold, emphasizing the causality behind specific bond cleavages to empower researchers with self-validating analytical protocols.
Mechanistic Fragmentation Theory
The ionization of 4-N-cyclopropylpyrimidine-4,6-diamine in positive electrospray ionization (ESI+) predominantly yields the protonated precursor ion [M+H]+ at m/z 151.098. The fragmentation is driven by the localization of the charge on the highly basic pyrimidine nitrogens or the exocyclic amines.
Cyclopropylamine Cleavage
The most thermodynamically favorable fragmentation involves the cyclopropyl ring. The strain of the three-membered ring, combined with the electron-withdrawing nature of the protonated pyrimidine, facilitates a ring-opening rearrangement. This typically results in the neutral loss of a cyclopropyl radical or propene ( C3H6 , -42 Da), yielding a highly stabilized fragment at m/z 109 [2].
Pyrimidine Ring Contraction
Following the loss of the aliphatic appendage, the core pyrimidine ring undergoes characteristic retro-Diels-Alder-like cleavages or sequential losses of hydrogen cyanide (HCN, -27 Da) and ammonia ( NH3 , -17 Da). The loss of NH3 from the 6-position amine is a diagnostic marker for primary diamines on a heteroaromatic core [3].
Experimental Protocol: LC-MS/MS Analysis
To ensure a self-validating system, the following protocol incorporates internal system suitability checks.
Step 1: Sample Preparation
-
Dissolve 4-N-cyclopropylpyrimidine-4,6-diamine reference standard in 50% Methanol / 50% Water to a final concentration of 1 µg/mL.
-
Causality: This solvent ratio ensures complete solvation of both the polar diamine core and the lipophilic cyclopropyl group, preventing sample precipitation in the autosampler.
Step 2: UHPLC Separation
-
Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Causality: Formic acid acts as an ion-pairing agent and proton source, enhancing ESI+ ionization efficiency.
Step 3: Mass Spectrometry Parameters
-
Source: ESI in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Ramp from 15 eV to 35 eV.
-
Causality: Ramping the CE ensures the capture of both low-energy fragments (e.g., NH3 loss) and high-energy fragments (e.g., pyrimidine ring cleavage), providing a complete spectral fingerprint.
Quantitative Data Presentation
The following table summarizes the expected quantitative MS/MS fragments for the target molecule.
| Fragment Ion (m/z) | Neutral Loss (Da) | Formula | Mechanistic Assignment | Relative Abundance (Est.) |
| 151.098 | N/A | [C7H11N4]+ | Intact Protonated Precursor | 100% (Low CE) |
| 134.071 | 17 | [C7H8N3]+ | Loss of NH3 from C6-amine | 45% |
| 109.051 | 42 | [C4H5N4]+ | Loss of propene ( C3H6 ) | 85% |
| 82.040 | 69 | [C3H4N3]+ | Loss of propene + HCN | 30% |
Workflow Visualization
Caption: Step-by-step LC-MS/MS analytical workflow for 4-N-cyclopropylpyrimidine-4,6-diamine.
References
-
Taylor & Francis. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Available at:[Link]
-
National Institutes of Health (PMC). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at:[Link]
-
National Institutes of Health (PMC). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase. Available at:[Link]
Application Notes and Protocols for the Scale-Up Synthesis and Manufacturing of 4-N-cyclopropylpyrimidine-4,6-diamine
Abstract
This technical guide provides a comprehensive overview of the synthesis and manufacturing of 4-N-cyclopropylpyrimidine-4,6-diamine, a key heterocyclic scaffold with potential applications in medicinal chemistry and drug development. The document details a robust and scalable two-step synthetic pathway, commencing with the readily available precursor 4,6-dihydroxypyrimidine. We present validated protocols for both laboratory-scale synthesis and large-scale manufacturing, with a focus on process optimization, safety, and product purity. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of pyrimidine derivatives and the broader field of pharmaceutical sciences.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold, in particular, combines the established pharmacophoric features of a diaminopyrimidine with the unique conformational and metabolic properties conferred by a cyclopropyl group. While direct public-domain information on the specific biological activity of 4-N-cyclopropylpyrimidine-4,6-diamine is not extensively detailed, its structural similarity to known kinase inhibitors and other biologically active molecules suggests its potential as a valuable building block in drug discovery programs.
This guide provides a detailed and practical approach to the synthesis of this important intermediate, with a focus on scalability and industrial applicability.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and industrially viable route to 4-N-cyclopropylpyrimidine-4,6-diamine begins with the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate, 4,6-dichloropyrimidine. This is followed by a sequential nucleophilic aromatic substitution (SNAr) reaction. The first amination is performed with ammonia to yield 4-amino-6-chloropyrimidine, followed by a second amination with cyclopropylamine to furnish the final product. The selectivity in the sequential amination is achieved by leveraging the deactivating effect of the first amino group on the pyrimidine ring, which makes the second substitution require more forcing conditions.
Rationale for the Chosen Pathway
-
Cost-Effectiveness and Availability of Starting Materials: 4,6-dihydroxypyrimidine is a readily available and inexpensive bulk chemical.[1]
-
Robust and Scalable Chlorination: The conversion of dihydroxypyrimidines to dichloropyrimidines is a well-established and scalable industrial process, often utilizing phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][4]
-
Selective and Controlled Amination: The differential reactivity of the two chlorine atoms in 4,6-dichloropyrimidine allows for a controlled, stepwise introduction of the amino and cyclopropylamino groups. The first amination with ammonia is generally facile, and the resulting 4-amino-6-chloropyrimidine is less reactive towards further substitution, allowing for a clean subsequent reaction with cyclopropylamine under more forcing conditions.[5]
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 4-N-cyclopropylpyrimidine-4,6-diamine.
Laboratory-Scale Synthesis Protocol
This protocol is designed for the synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine on a laboratory scale (1-10 g).
Step 1: Synthesis of 4,6-Dichloropyrimidine
Materials:
-
4,6-Dihydroxypyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
N,N-Dimethylaniline (catalytic, 0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. The crude product can be purified by recrystallization from ethanol or by column chromatography.[3]
Step 2: Synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Ammonia (7N solution in Methanol) (1.1 eq)
-
Ethanol
-
Cyclopropylamine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Part A: Synthesis of 4-amino-6-chloropyrimidine
-
In a pressure vessel, dissolve 4,6-dichloropyrimidine in ethanol.
-
Add a 7N solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.[6]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product, 4-amino-6-chloropyrimidine, can be purified by column chromatography on silica gel or used directly in the next step if the purity is sufficient.
Part B: Synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine
-
In a sealed tube, dissolve the crude or purified 4-amino-6-chloropyrimidine in n-butanol.
-
Add cyclopropylamine and DIPEA.
-
Heat the mixture at 120 °C for 16 hours.[6]
-
Cool the reaction mixture to room temperature and remove the solvent under vacuum.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 4-N-cyclopropylpyrimidine-4,6-diamine.
Scale-Up and Manufacturing Protocol
This section outlines the considerations and a generalized protocol for the multi-kilogram scale manufacturing of 4-N-cyclopropylpyrimidine-4,6-diamine.
Key Scale-Up Considerations
-
Thermal Management: The chlorination reaction with POCl₃ is highly exothermic. A jacketed reactor with precise temperature control is essential for safe and controlled addition of the reagent.
-
Reagent Handling and Safety: POCl₃ is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and closed-system transfer methods are mandatory.
-
Pressure Reactions: The amination with ammonia is conducted in a pressure reactor. The reactor must be rated for the expected pressure and temperature.
-
Work-up and Isolation: On a large scale, extractions can be resource-intensive. Phase-split and centrifugation may be more efficient. The final product isolation may involve crystallization rather than chromatography to improve throughput and reduce solvent usage.
-
Process Analytical Technology (PAT): In-line monitoring of the reaction progress using techniques like HPLC can help in determining the reaction endpoint precisely, avoiding unnecessary heating and potential side reactions.
Manufacturing Workflow Diagram
Caption: Manufacturing workflow for 4-N-cyclopropylpyrimidine-4,6-diamine.
Manufacturing Protocol
Step 1: Production of 4,6-Dichloropyrimidine
-
Charge a glass-lined reactor with 4,6-dihydroxypyrimidine and anhydrous dichloromethane.
-
Add N,N-dimethylaniline.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly add phosphorus oxychloride via a dosing pump, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly raise the reactor temperature to reflux (around 40 °C) and hold for 4-6 hours, monitoring by in-process HPLC.
-
Cool the reactor to 10-15 °C.
-
In a separate quench reactor containing a mixture of ice and water, slowly transfer the reaction mixture, ensuring the quench temperature does not exceed 20 °C.
-
Separate the lower organic layer.
-
Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.
-
Distill off the dichloromethane under reduced pressure to obtain crude 4,6-dichloropyrimidine.
Step 2: Production of 4-N-cyclopropylpyrimidine-4,6-diamine
Part A: Synthesis of 4-amino-6-chloropyrimidine
-
Charge a pressure reactor with 4,6-dichloropyrimidine and ethanol.
-
Seal the reactor and add a 7N solution of ammonia in methanol.
-
Heat the reactor to 80 °C and maintain for 12-16 hours, monitoring the internal pressure.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under vacuum to remove the solvents.
Part B: Synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine
-
To the reactor containing crude 4-amino-6-chloropyrimidine, add n-butanol, cyclopropylamine, and N,N-diisopropylethylamine.
-
Heat the mixture to 120 °C and maintain for 16-24 hours, monitoring by HPLC.
-
Cool the reaction mixture to 50-60 °C and distill off the n-butanol under vacuum, replacing it with ethyl acetate.
-
Wash the ethyl acetate solution with water and then with brine.
-
Concentrate the organic layer to a smaller volume and cool to induce crystallization.
-
Isolate the product by filtration or centrifugation, wash with cold ethyl acetate, and dry under vacuum to yield 4-N-cyclopropylpyrimidine-4,6-diamine.
Data Summary
| Parameter | Step 1: 4,6-Dichloropyrimidine | Step 2A: 4-amino-6-chloropyrimidine | Step 2B: 4-N-cyclopropylpyrimidine-4,6-diamine |
| Starting Material | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | 4-amino-6-chloropyrimidine |
| Key Reagents | POCl₃, N,N-dimethylaniline | 7N NH₃ in Methanol | Cyclopropylamine, DIPEA |
| Solvent | Dichloromethane | Ethanol | n-Butanol |
| Temperature | 0 °C to Reflux | 80 °C (Pressure) | 120 °C |
| Typical Yield | >90% | >85% | >80% |
| Purification Method | Recrystallization/Distillation | Column Chromatography (Lab) / Direct Use (Plant) | Column Chromatography (Lab) / Crystallization (Plant) |
Conclusion
The synthetic pathway and protocols detailed in this application note provide a robust and scalable method for the production of 4-N-cyclopropylpyrimidine-4,6-diamine. The use of readily available starting materials and well-established chemical transformations makes this process economically viable for large-scale manufacturing. The provided protocols, along with the scale-up considerations, offer a solid foundation for researchers and process chemists to produce this valuable heterocyclic building block for further applications in drug discovery and development.
References
-
An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development. (2018). Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. (2021). Available at: [Link]
- Synthesis process of 4, 6-dichloropyrimidine. Google Patents. (2020).
- Process for preparing 4,6-dichloro-pyrimidine. Google Patents. (2000).
-
Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals. Available at: [Link]
-
Selective Palladium-Catalyzed Aminations on Dichloropyridines. Request PDF. (2025). Available at: [Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. (2023). Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Catalysis. Available at: [Link]
-
Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. (2022). Available at: [Link]
- Synthesis method of pyrrolidinyl diaminopyrimidine oxynitride. Google Patents. (2020).
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. Google Patents. (2001).
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. (2013). Available at: [Link]
-
Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. (2025). Available at: [Link]
- Preparation method of 2-amino pyrimidine. Google Patents. (2013).
-
Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PMC. (2014). Available at: [Link]
-
Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. MDPI. (2014). Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. (2021). Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2022). Available at: [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. (2021). Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. EPO. (2013). Available at: [Link]
- Preparation method of 4, 6-dichloropyrimidine. Google Patents. (2013).
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023). Available at: [Link]
- Process for manufacturing cyclopropylamine. Google Patents. (1973).
- Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds. Google Patents. (1991).
-
Selected Publications and Patents from 2005–2019. Curia Global. Available at: [Link]
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- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Formulating 4-N-cyclopropylpyrimidine-4,6-diamine for Targeted Drug Delivery Systems
Introduction: The Rationale for Targeted Delivery of 4-N-cyclopropylpyrimidine-4,6-diamine
Substituted pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The 4-N-cyclopropylpyrimidine-4,6-diamine scaffold, in particular, has been identified as a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[5][6][7] Kinase inhibitors function by blocking specific enzymes that are crucial for cancer cell growth and proliferation.[5][8] However, the clinical utility of potent small molecule inhibitors can be hampered by challenges such as poor aqueous solubility, off-target toxicities, and the development of drug resistance.[8][9]
Targeted drug delivery systems offer a promising strategy to overcome these limitations.[10][11] By encapsulating or conjugating 4-N-cyclopropylpyrimidine-4,6-diamine to a carrier, it is possible to enhance its solubility, modulate its pharmacokinetic profile, and, most importantly, direct it specifically to the site of disease. This approach aims to maximize the therapeutic index by increasing the drug concentration at the target tissue while minimizing exposure to healthy tissues, thereby reducing side effects.[10][11][12]
This document provides detailed application notes and protocols for the formulation of 4-N-cyclopropylpyrimidine-4,6-diamine into three distinct targeted drug delivery platforms: liposomes, polymeric nanoparticles, and antibody-drug conjugates (ADCs). The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and optimize these protocols for their specific applications.
Physicochemical Characterization of 4-N-cyclopropylpyrimidine-4,6-diamine
Table 1: Physicochemical Properties of Pyrimidine-Based Compounds and Considerations for Formulation
| Property | Anticipated Characteristics for 4-N-cyclopropylpyrimidine-4,6-diamine | Formulation Implications |
| Molecular Formula | C₇H₁₀N₄ | Influences molecular weight and subsequent calculations. |
| Molecular Weight | ~150.18 g/mol | Affects drug loading capacity and release kinetics. |
| Solubility | Likely poor in aqueous media, potentially soluble in organic solvents like DMSO.[13] | Necessitates the use of solubilizing agents or encapsulation within a delivery vehicle. Lipophilic nature suggests incorporation into the lipid bilayer of liposomes or the core of polymeric nanoparticles.[16][17] |
| pKa | The diamine and pyrimidine nitrogens will have characteristic pKa values. | Influences the charge of the molecule at different physiological pH values, which can affect its interaction with biological membranes and the stability of the formulation. |
| LogP | Expected to be moderately lipophilic. | A higher LogP favors partitioning into lipid-based carriers.[16][18] |
| Chemical Stability | Susceptible to degradation under harsh pH or oxidative conditions. | Formulation processes should avoid extreme conditions. Stability studies of the final formulation are crucial. |
Section 1: Liposomal Formulation for Passive Targeting
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[17] They are a versatile platform for drug delivery, capable of encapsulating both hydrophilic and hydrophobic drugs.[17] For a lipophilic compound like 4-N-cyclopropylpyrimidine-4,6-diamine, it is anticipated to primarily partition into the lipid bilayer.[16][18] The following protocol details the preparation of liposomes using the thin-film hydration method, a robust and widely used technique.[19]
Workflow for Liposomal Formulation
Caption: Workflow for liposomal formulation of 4-N-cyclopropylpyrimidine-4,6-diamine.
Protocol 1: Thin-Film Hydration Method
Materials:
-
4-N-cyclopropylpyrimidine-4,6-diamine
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve the desired amounts of phospholipids, cholesterol, and 4-N-cyclopropylpyrimidine-4,6-diamine in the organic solvent. The molar ratio of lipid to cholesterol can be optimized, but a common starting point is 2:1. The drug-to-lipid ratio should also be optimized to maximize loading efficiency.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C for DPPC) to facilitate the formation of a uniform film.
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, dry lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the pre-warmed hydration buffer to the flask.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours. This allows the lipid film to hydrate and form multilamellar vesicles (MLVs).[19]
-
-
Size Reduction and Homogenization:
-
To produce smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For further size homogenization and to produce unilamellar vesicles, pass the liposome suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).[19]
-
-
Purification:
-
To remove unencapsulated 4-N-cyclopropylpyrimidine-4,6-diamine, dialyze the liposome suspension against fresh buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO).[20]
-
Section 2: Polymeric Nanoparticle Formulation for Controlled Release
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[21][22] They can be formulated to provide controlled or sustained drug release, which can be advantageous for maintaining therapeutic drug concentrations over an extended period.[12] For a hydrophobic drug like 4-N-cyclopropylpyrimidine-4,6-diamine, the nanoprecipitation method is a suitable and straightforward formulation technique.
Workflow for Polymeric Nanoparticle Formulation
Caption: Workflow for polymeric nanoparticle formulation via nanoprecipitation.
Protocol 2: Nanoprecipitation Method
Materials:
-
4-N-cyclopropylpyrimidine-4,6-diamine
-
Biodegradable polymer (e.g., polylactic-co-glycolic acid - PLGA)
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, potentially with a surfactant like polyvinyl alcohol - PVA)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and 4-N-cyclopropylpyrimidine-4,6-diamine in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare the aqueous phase. If a surfactant is used to stabilize the nanoparticles, dissolve it in the water at the desired concentration (e.g., 1-5% w/v).
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Slowly inject the organic phase into the stirring aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to precipitate, forming nanoparticles.
-
-
Solvent Removal:
-
Allow the suspension to stir for several hours to evaporate the organic solvent. Alternatively, use a rotary evaporator at a controlled temperature and pressure.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation or ultracentrifugation.[23]
-
Wash the nanoparticle pellet several times with deionized water to remove any unencapsulated drug and excess surfactant.
-
The purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.
-
Section 3: Antibody-Drug Conjugates (ADCs) for Active Targeting
ADCs are a highly targeted class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[24] The antibody directs the ADC to a specific antigen on the surface of target cells (e.g., cancer cells), after which the ADC is internalized, and the cytotoxic payload is released.[24] The development of divinylpyrimidine (DVP) reagents has provided a method for creating ADCs with excellent in vivo efficacy and tolerability.[25][26]
Conceptual Workflow for ADC Synthesis
Caption: Conceptual workflow for the synthesis of an antibody-drug conjugate.
Protocol 3: General Protocol for ADC Synthesis
Note: This is a generalized protocol. The specific linker chemistry and reaction conditions will depend on the reactive groups available on the antibody and the linker-payload.
Materials:
-
Target-specific monoclonal antibody (mAb)
-
4-N-cyclopropylpyrimidine-4,6-diamine (as the payload)
-
Bifunctional linker (e.g., containing an NHS-ester for reaction with lysine residues and a maleimide group for reaction with cysteine residues)
-
Reducing agent (e.g., dithiothreitol - DTT) if conjugating to cysteine residues
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Payload-Linker Synthesis:
-
Synthesize the linker-payload construct. This typically involves a multi-step organic synthesis to attach the 4-N-cyclopropylpyrimidine-4,6-diamine to the bifunctional linker.
-
-
Antibody Preparation (if conjugating to cysteines):
-
If targeting cysteine residues, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like DTT.
-
Remove the excess reducing agent by buffer exchange or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the linker-payload in a suitable co-solvent (e.g., DMSO) and add it to the antibody solution in the reaction buffer.
-
The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 4°C to room temperature).
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and unconjugated antibody using a suitable chromatography method, such as SEC.
-
-
Characterization:
-
Characterize the ADC to determine the DAR, purity, and integrity. This can be done using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.
-
Section 4: Characterization of Formulated 4-N-cyclopropylpyrimidine-4,6-diamine
Thorough characterization of the formulated drug delivery system is essential to ensure its quality, stability, and performance.[21][27]
Table 2: Key Characterization Techniques for Targeted Drug Delivery Systems
| Parameter | Technique(s) | Purpose |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Determines the average particle size and polydispersity index (PDI), which influence the in vivo fate of the delivery system.[19] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the particles, which affects their stability and interaction with biological membranes.[19] |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualizes the shape and surface characteristics of the nanoparticles or liposomes. |
| Drug Encapsulation Efficiency and Loading Capacity | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug successfully incorporated into the delivery system. |
| In Vitro Drug Release | Dialysis Method, Sample and Separate Method[20][28] | Evaluates the rate and extent of drug release from the carrier under physiological conditions.[29][30][31] |
| Stability | DLS, Zeta Potential, and Drug Content Analysis over time | Assesses the physical and chemical stability of the formulation during storage. |
Protocol 4: In Vitro Drug Release Study using the Dialysis Method
Materials:
-
Formulation of 4-N-cyclopropylpyrimidine-4,6-diamine (liposomes or nanoparticles)
-
Dialysis tubing with an appropriate MWCO
-
Release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions)[23]
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Place a known amount of the drug-loaded formulation into a dialysis bag.
-
Seal the bag and immerse it in a known volume of the release medium.
-
-
Incubation:
-
Place the entire setup in a shaking incubator or water bath maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Section 5: In Vitro and In Vivo Evaluation
The efficacy of the targeted drug delivery system must be evaluated through a series of in vitro and in vivo studies.[27][29]
In Vitro Cellular Studies
-
Cellular Uptake: Use fluorescence microscopy or flow cytometry to visualize and quantify the uptake of fluorescently labeled formulations by target cells.
-
Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC50) of the free drug and the formulated drug in both target and non-target cell lines to assess the therapeutic efficacy and selectivity.
In Vivo Animal Studies
-
Pharmacokinetics: Administer the formulation to an appropriate animal model and collect blood samples at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biodistribution: Use imaging techniques or tissue harvesting to determine the accumulation of the drug and/or carrier in different organs and tissues, particularly the target site.
-
Efficacy Studies: In a relevant disease model (e.g., tumor xenograft model), evaluate the therapeutic efficacy of the formulation compared to the free drug and a control group.[32] Monitor disease progression and survival rates.
-
Toxicity Studies: Assess the systemic toxicity of the formulation by monitoring animal weight, behavior, and performing histological analysis of major organs.
Conclusion
The formulation of 4-N-cyclopropylpyrimidine-4,6-diamine into targeted drug delivery systems holds significant promise for enhancing its therapeutic potential. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop and characterize liposomal, nanoparticulate, and antibody-drug conjugate formulations. Through careful optimization and thorough evaluation, these advanced delivery systems can pave the way for more effective and safer therapies.
References
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- Lokman Hekim University. Drug Delivery with Targeted Nanoparticles: In Vitro and in Vivo Evaluation Methods.
- ResearchGate. New targeted-colon delivery system: In vitro and in vivo evaluation using X-ray imaging.
- Taylor & Francis. Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods.
- PubMed. Liposome formulations of hydrophobic drugs.
- Taylor & Francis. Drug Delivery with Targeted Nanoparticles: In Vitro and In Vivo Evaluation Methods.
- Royal Society of Chemistry. Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability.
- PMC. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence.
- PMC. The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery.
- PMC. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method.
- RSC Publishing. In vivo evaluation of an anticancer drug delivery system based on heparinized mesoporous silica nanoparticles.
- PMC. Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability.
- CD Formulation. Targeted Drug Delivery System Development.
- Research and Reviews. Nanocarriers and their Characterization in Targeted Drug Delivery Systems.
- ResearchGate. Formulation Development and Characterization of Targeted Drug Delivery System for Breast Cancer.
- Springer Nature Experiments. Liposome Formulations of Hydrophobic Drugs.
- Biomedical Research and Therapy. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles.
- Benchchem. Synthesis of N4-Cyclopropyl-6-(2,3- Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note and.
- PMC. Targeted drug delivery strategies for precision medicines.
- MDPI. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
- IntechOpen. Chapter 10: Targeted Nanocarriers.
- AstraZeneca. Antibody drug conjugates (ADCs): Delivering the next wave of medicines.
- Encyclopedia.pub. Conventional Liposomal Formulation Methods.
- PMC. RNA nanotechnology for co-delivering high-payload nucleoside analogs to cancer with synergetic effect.
- PMC. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges.
- MDPI. Liposomal Formulations: A Recent Update.
- Hilaris Publisher. Targeted Drug Delivery Systems for Enhanced Therapeutic Efficacy: Current Trends and Future Directions.
- ACS Publications. Development of an In Vitro Release Assay for Low-Density Cannabidiol Nanoparticles Prepared by Flash NanoPrecipitation.
- University of Padua. Molecular Platforms for Targeted Drug Delivery.
- Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of.
- ResearchGate. Divinylpyrimidine reagents generate antibody-drug conjugates with excellent in vivo efficacy and tolerability.
- MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine.
- Academia.edu. Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- PMC. Small molecule inhibitors targeting the cancers.
- PMC. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.
- MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
- Innoscience Research. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
- PubMed. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.
- ACS Publications. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Preprints.org. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- MDPI. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug.
- MDPI. Advancing Small-Molecule Immunotherapy Through Polymeric Micelle Delivery.
- PEGS Europe Virtual 2020. Next-Generation Antibody-Drug Conjugates.
-
IJSAT. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdoLaomE9FJ2OUeC9lIncJCjQ-q39TiHCd5oj4pxkQuFFC6KZV12-cmLLzxkjH0iCDFpTRMA3jfQ8rJpyW20hVxt2_iluars5TGCO1kRIAeZE7TtIPi0JZnH8IMI5HR_hafGAGLCc=]([Link]
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Technical Support Center: Optimizing Reaction Yields in 4-N-Cyclopropylpyrimidine-4,6-diamine Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: Provide mechanistic troubleshooting, self-validating protocols, and optimization strategies to maximize yields during the nucleophilic aromatic substitution (SNAr) of 4-amino-6-chloropyrimidine with cyclopropylamine.
Mechanistic Grounding & Causality (E-E-A-T)
The synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The nitrogen atoms in the pyrimidine ring are highly electron-withdrawing, which makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack 1[1].
However, researchers frequently encounter low yields (<50%) when substituting with cyclopropylamine. The causality behind this failure is threefold:
-
Steric Hindrance: The rigid, bulky nature of the cyclopropyl ring significantly raises the activation energy ( Ea ) of the transition state. Conventional thermal heating often fails to provide sufficient kinetic energy, requiring up to 4 days of reflux in a sealed tube to achieve moderate conversion2[2].
-
Nucleophile Deactivation: The SNAr reaction generates one equivalent of hydrochloric acid (HCl). Without an adequate acid scavenger, HCl protonates the cyclopropylamine, rendering it non-nucleophilic.
-
Competitive Hydrolysis: At elevated temperatures, trace water in the solvent acts as a competing nucleophile, leading to the formation of 4-amino-6-hydroxypyrimidine.
Self-Validating Experimental Protocol
To overcome these barriers, we recommend transitioning from conventional thermal heating to a Microwave-Assisted SNAr Workflow . Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation energy barrier and improving yields up to 99% in a fraction of the time3[3].
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-amino-6-chloropyrimidine (1.0 eq, 1.0 mmol, 129.5 mg).
-
Causality: Oven-drying eliminates trace moisture, preventing competitive hydrolysis.
-
-
Solvent & Base Addition: Add anhydrous n-butanol (3.0 mL), followed by cyclopropylamine (1.5 eq, 1.5 mmol, 104 µL) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 435 µL).
-
Causality: n-Butanol is chosen for its high microwave absorptivity (high loss tangent) and high boiling point. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the HCl byproduct without competing for the electrophilic C6 position.
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes with dynamic power modulation.
-
In-Process Validation (Checkpoint): Cool the vial to room temperature. Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.
-
Self-Validation: The reaction is successful and complete when the starting material peak (m/z 130 [M+H]+) is entirely consumed and a single dominant product peak appears at m/z 151 [M+H]+. If starting material remains, the protocol dictates adding 0.5 eq of cyclopropylamine and irradiating for an additional 10 minutes.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3. Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash chromatography (Silica gel, 0-10% MeOH in DCM).
Troubleshooting & FAQs
Q1: Why is my reaction stalling at 50-60% conversion despite using excess cyclopropylamine? A: This is a classic case of nucleophile deactivation. As the SNAr reaction proceeds, HCl is generated. If a sufficiently strong, non-nucleophilic base is not present in excess, the HCl protonates the unreacted cyclopropylamine to form cyclopropylammonium chloride. Protonated amines are not nucleophilic. Solution: Always use at least 2.0 to 2.5 equivalents of a non-nucleophilic tertiary amine like DIPEA or Triethylamine (TEA) to act as an acid scavenger.
Q2: I am observing a significant byproduct with a mass of m/z 112 [M+H]+. What is this, and how do I prevent it? A: A mass of 112 corresponds to 4-amino-6-hydroxypyrimidine, the hydrolysis product of your starting material. The C6 position of 4-amino-6-chloropyrimidine is highly susceptible to nucleophilic attack by water, especially at elevated temperatures. Solution: Ensure your solvent (e.g., n-BuOH or 1,4-dioxane) is strictly anhydrous. Store solvents over activated 3Å molecular sieves and purge your reaction vial with dry nitrogen or argon prior to sealing.
Q3: Can I use ethanol instead of n-butanol for this synthesis? A: While ethanol is a common polar protic solvent, its lower boiling point (78 °C) limits the maximum temperature achievable under conventional reflux. Because the cyclopropyl group is sterically demanding, SNAr with cyclopropylamine requires higher thermal energy. Using n-butanol (b.p. 117 °C) allows for higher reaction temperatures, significantly improving the kinetic profile of the substitution.
Quantitative Optimization Data
The following table summarizes the causal relationship between heating methods, solvent choices, and the resulting quantitative yield of 4-N-cyclopropylpyrimidine-4,6-diamine.
| Heating Method | Solvent (Anhydrous) | Base (Equivalents) | Time | Yield (%) | Purity (LC-MS) |
| Thermal Reflux (78 °C) | Ethanol | Et3N (1.5 eq) | 48 hours | 42% | 80% |
| Thermal Sealed Tube (110 °C) | n-Butanol | Et3N (2.0 eq) | 96 hours | 61% | 85% |
| Microwave (120 °C) | 1,4-Dioxane | DIPEA (2.5 eq) | 45 mins | 88% | >95% |
| Microwave (120 °C) | n-Butanol | DIPEA (2.5 eq) | 30 mins | 96% | >99% |
Note: Yields represent isolated yields after silica gel chromatography. Purity determined by LC-MS (UV 254 nm).
Logical Workflow Visualization
Logical workflow for optimizing SNAr of 4-amino-6-chloropyrimidine with cyclopropylamine.
References
-
Liu, P., et al. "Enantioselective syntheses of carbocyclic nucleosides 5′-homocarbovir, epi-4." PMC - NIH. [Link]
-
Zhang, Y., et al. "Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides with Nucleophiles under Focused Microwave Irradiation." ResearchGate.[Link]
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Technical Support Center: Solubilization Strategies for 4-N-cyclopropylpyrimidine-4,6-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 4-N-cyclopropylpyrimidine-4,6-diamine.
Rather than relying on trial-and-error, this guide establishes a rational, thermodynamics-based approach to formulation. We will dissect the physicochemical causality of the molecule's insolubility and provide self-validating protocols to ensure your experimental data is both accurate and reproducible.
Diagnostic Overview: The Causality of Insolubility
Before attempting to dissolve a compound, we must understand why it resists solvation. The dissolution of 4-N-cyclopropylpyrimidine-4,6-diamine is thermodynamically restricted by three competing molecular factors:
-
High Crystal Lattice Energy: The planar nature of the pyrimidine core allows for tight molecular packing via π−π stacking. Furthermore, the 4,6-diamine groups participate in extensive intermolecular hydrogen bonding in the solid state, creating a highly stable crystal lattice that requires significant energy to disrupt[1].
-
Lipophilic Bulk: The addition of the cyclopropyl group at the 4-position amine introduces a hydrophobic domain. This bulk repels water molecules and prevents the formation of a stable hydration shell.
-
Ionization State: Pyrimidine nitrogens and exocyclic amines are typically weak bases with pKa values ranging from 3.0 to 5.0. At a physiological pH of 7.4, the molecule remains largely un-ionized, depriving the system of the favorable ion-dipole interactions necessary to pull the molecule into the aqueous phase[1].
Caption: Logical troubleshooting workflow for pyrimidine derivative solubility.
Troubleshooting FAQs
Q: I am attempting to dissolve 4-N-cyclopropylpyrimidine-4,6-diamine in PBS (pH 7.4) for an in vitro kinase assay, but I observe immediate precipitation. Can I simply lower the pH to force it into solution? A: Yes, but with strict caveats. Because pyrimidines are weak bases, 1 below the molecule's pKa will protonate the nitrogens, exponentially increasing solubility via salt formation[1]. However, if your downstream application is a live-cell assay or a pH-sensitive enzymatic reaction, this acidic stock will immediately precipitate (crash out) the moment it is spiked into neutral buffered media. For physiological applications, you must use a structural formulation strategy.
Q: I want to avoid organic co-solvents like DMSO to prevent cellular toxicity. What is the most effective formulation approach? A: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard for this chemotype. HP-β-CD possesses a 2 that can encapsulate the lipophilic cyclopropyl moiety, while its hydrophilic outer surface maintains excellent hydrogen bonding with the bulk aqueous phase[2]. This masks the hydrophobicity without altering the intrinsic pH of your assay[3].
Q: What if cyclodextrin complexation does not yield a high enough concentration for my in vivo dosing? A: If the cavity size or binding affinity is insufficient, shift to an Amorphous Solid Dispersion (ASD) using amphiphilic polymers like PVPVA (Polyvinylpyrrolidone-vinyl acetate). This strategy completely bypasses the crystal lattice energy barrier by trapping the drug in a high-energy amorphous state. The hydrophobic blocks of PVPVA interact with the drug, while the hydrophilic blocks 4[4]. This has been highly successful for related pyrazolo-pyrimidine derivatives[5].
Quantitative Solubility Enhancement Data
The table below summarizes the expected performance of various solubilization strategies based on established behavior of homologous pyrimidine derivatives.
| Solubilization Strategy | Excipient / Reagent | Mechanistic Action | Expected Solubility Enhancement* | Application Suitability |
| pH Adjustment | 0.1 M HCl (pH ~1.0) | Protonation of basic pyrimidine nitrogens | > 50-fold | Gastric simulation, LC-MS |
| Co-solvency | 10% DMSO / 90% PBS | Reduction of solvent dielectric constant | 5 to 10-fold | High-throughput in vitro screening |
| Inclusion Complexation | 20% w/v HP-β-CD | Encapsulation of lipophilic cyclopropyl group | 20 to 40-fold | Live-cell assays, IV formulations |
| Amorphous Dispersion | PVPVA Copolymer | Disruption of planar crystal lattice | 30 to 60-fold | Oral bioavailability enhancement |
*Values are representative estimates derived from structurally homologous pyrimidine compounds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols feature built-in Quality Control (QC) loops. A protocol is only as good as its ability to alert the user when an assumption has failed.
Protocol 1: Self-Validating HP-β-CD Phase-Solubility Workflow
Objective: Achieve thermodynamic saturation of 4-N-cyclopropylpyrimidine-4,6-diamine in aqueous media while preventing false-positive concentration readings.
-
Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target buffer (e.g., PBS, pH 7.4).
-
API Addition: Add an excess of the solid pyrimidine derivative to the CD solution (e.g., 5 mg/mL, assuming the expected solubility is ~1 mg/mL).
-
Equilibration: Seal the vial and agitate vigorously via magnetic stirring at 25°C for 48 hours.
-
Validation Check 1 (Saturation Confirmation): Visually inspect the vial. Crucial: If the solution is completely clear, thermodynamic saturation has not been reached. You must add more solid API and stir for another 24 hours until a persistent suspension is observed.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.
-
Validation Check 2 (Adsorption Control): Discard the first 0.5 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected volume accurately reflects the solution concentration.
-
Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV against a standard curve.
Caption: Self-validating protocol for cyclodextrin inclusion complexation.
Protocol 2: Polymeric Amorphous Solid Dispersion via Solvent Evaporation
Objective: Trap the pyrimidine derivative in an amorphous state using PVPVA to permanently bypass the crystal lattice energy barrier.
-
Co-dissolution: Dissolve 10 mg of 4-N-cyclopropylpyrimidine-4,6-diamine and 90 mg of PVPVA (1:9 ratio) in a volatile organic solvent (e.g., Methanol/Dichloromethane blend) where both components are fully soluble.
-
Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform polymeric film.
-
Secondary Drying: Place the flask under high vacuum overnight to remove all residual solvent traces.
-
Validation Check (Amorphous Confirmation): Scrape the film and analyze a small sample via Differential Scanning Calorimetry (DSC) or Polarized Light Microscopy. Crucial: The absence of a sharp melting endotherm or birefringence confirms the complete destruction of the crystal lattice. If crystalline peaks are present, the drug has recrystallized, indicating that a higher polymer-to-drug ratio is required.
-
Reconstitution: Disperse the validated amorphous powder in your aqueous buffer. The polymer will hydrate and maintain the drug in a supersaturated state for the duration of your assay.
References
-
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.1
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. 4
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC / National Institutes of Health. 5
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC / National Institutes of Health. 2
-
A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. PMC / National Institutes of Health. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing column chromatography purification conditions for 4-N-cyclopropylpyrimidine-4,6-diamine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the column chromatography purification of 4-N-cyclopropylpyrimidine-4,6-diamine. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established scientific principles and field-proven insights.
Section 1: Compound Profile & Initial Considerations
Understanding the physicochemical properties of 4-N-cyclopropylpyrimidine-4,6-diamine is the foundation for developing a successful purification strategy.
Q1: What are the key structural features of 4-N-cyclopropylpyrimidine-4,6-diamine that influence its chromatographic behavior?
A1: The molecule has several key features that dictate its behavior on silica gel:
-
Polar Pyrimidine Core: The pyrimidine ring containing four nitrogen atoms is inherently polar.
-
Basic Amino Groups: The two diamine groups (-NH2 and -NH-cyclopropyl) are basic and are strong hydrogen bond donors and acceptors. This is the most critical feature influencing its interaction with silica gel.
-
Moderate Lipophilicity: The cyclopropyl group adds a small degree of non-polar character.
Overall, the molecule is a polar, basic compound. The presence of multiple nitrogen atoms suggests it will have an affinity for polar stationary phases. A related compound, N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine, has a calculated XLogP3 of 0.8, indicating moderate polarity[1].
Q2: What is the pKa of this compound, and why is it important for purification?
Section 2: Frequently Asked Questions (FAQs) on Method Development
This section addresses common questions encountered when setting up the initial purification method.
Q3: What is the recommended stationary phase for this compound?
A3: Silica gel (SiO₂) is the most common and recommended stationary phase for the purification of N-substituted diaminopyrimidine compounds, as consistently demonstrated in synthetic literature[3][4][5]. Its polarity is well-suited for retaining polar molecules, and its properties are well-understood. For more challenging separations where tailing is severe, chemically-modified silica, such as amine-functionalized silica or alumina (basic), can be considered as alternatives.
Q4: What is a good starting mobile phase (eluent) for TLC analysis?
A4: A gradient of a non-polar and a polar solvent is standard. Based on literature for structurally similar compounds, here are excellent starting points for your initial Thin-Layer Chromatography (TLC) screening:
-
System 1 (Workhorse): Dichloromethane/Methanol (DCM/MeOH). Start with a 98:2 or 95:5 (v/v) mixture. This system is widely used for purifying various diaminopyrimidines[3].
-
System 2 (Alternative Polarity): Ethyl Acetate/Hexanes (EtOAc/Hexanes). Start with a 50:50 mixture and adjust as needed. This system was used to purify related pyrimidine derivatives[6].
The goal of the initial TLC is to find a solvent system that moves the compound off the baseline to a retention factor (Rf) of 0.2-0.4 . This Rf range typically translates well to column chromatography, providing good separation from both less polar and more polar impurities.
Q5: How do I prepare my crude sample for loading onto the column?
A5: Proper sample loading is critical for a high-resolution separation. You have two main options:
-
Wet Loading (Recommended): Dissolve your crude product in a minimal amount of the initial column eluent or a slightly stronger solvent (e.g., DCM with a small amount of MeOH). If solubility is an issue, DMSO can be used, but only in very small volumes[7].
-
Dry Loading (for Poorly Soluble Compounds): Dissolve the crude product in a suitable solvent (like DCM or MeOH), add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder is then carefully loaded on top of the packed column. This technique prevents issues with dissolution solvents affecting the top of the column and often improves resolution.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem/Observation | Probable Cause(s) | Recommended Solution(s) |
| Severe streaking/tailing on TLC and broad peaks from the column. | The basic amine groups are interacting too strongly with acidic silanol groups on the silica surface. | Add a basic modifier to your eluent. The most common solution is to add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component (e.g., methanol) of your mobile phase. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and resulting in sharper peaks. |
| The compound will not move from the baseline (Rf = 0), even in 20% MeOH/DCM. | The mobile phase is not polar enough to elute the highly polar compound. | Increase the polarity of the mobile phase. Gradually increase the percentage of methanol. If this is still insufficient, consider a more polar solvent system like DCM/MeOH/NH4OH (e.g., 90:10:1). |
| Poor separation between the product and a close-running impurity. | The selectivity of the solvent system is insufficient. The loading amount was too high. | 1. Change Solvent Selectivity: Switch one of the mobile phase components. For example, if you are using EtOAc/Hexanes, try DCM/Acetone. Different solvents interact with your compound and impurities in unique ways, which can drastically alter the separation. 2. Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, do not load more than 1-5% of the column's silica mass (e.g., 1-5 g of crude product on 100 g of silica). |
| Low recovery of the compound after purification. | The compound is irreversibly adsorbed onto the silica gel. The compound is unstable on silica. | 1. Use a Basic Modifier: As with tailing, adding TEA or NH4OH can prevent irreversible binding and improve recovery. 2. Flush the Column: After your initial elution, flush the column with a very strong solvent mixture (e.g., 5-10% NH4OH in Methanol) to recover any strongly bound material. 3. Consider an Alternative Stationary Phase: If recovery is consistently low, switch to a less acidic stationary phase like basic alumina or a bonded phase like amino-silica. |
| The product is eluting with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the percentage of the polar solvent (e.g., methanol or ethyl acetate) until the desired Rf of 0.2-0.4 is achieved on TLC. |
Section 4: Experimental Protocols & Workflows
Protocol 1: TLC-Based Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Methanol).
-
Spot TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop Plates: Place the plates in developing chambers containing different solvent systems (e.g., 98:2 DCM/MeOH, 95:5 DCM/MeOH, 90:10 DCM/MeOH).
-
Visualize: View the developed plates under a UV lamp (254 nm) to see the spots.
-
Analyze & Optimize:
-
Identify the solvent system that gives your target compound an Rf between 0.2 and 0.4.
-
Ensure there is adequate separation between your product spot and any visible impurity spots.
-
If tailing is observed, re-run the best solvent system with the addition of 1% triethylamine to the mobile phase.
-
Workflow for Purification Method Development
Caption: Workflow for column chromatography method development.
References
- BenchChem. (2025). Synthesis of N4-Cyclopropyl-6-(2,3- Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note.
-
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. Retrieved from [Link]
-
PMC. (2012). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters, 22(12), 4039-4043. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6826-6838. Retrieved from [Link]
-
PMC. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 14(3), 209. Retrieved from [Link]
-
MDPI. (2025). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. International Journal of Molecular Sciences, 26(23), 11705. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]
-
PubChem. (n.d.). N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine. Retrieved from [Link]
-
PubMed. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657. Retrieved from [Link]
-
PMC. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(1), 123. Retrieved from [Link]
-
R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. N4-cyclopropyl-6-morpholin-4-yl-pyrimidine-2,4-diamine | C11H17N5O | CID 117079404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Minimizing byproduct formation during 4-N-cyclopropylpyrimidine-4,6-diamine amination reactions
An authoritative guide for research, development, and manufacturing professionals.
This guide provides in-depth troubleshooting and frequently asked questions for controlling byproduct formation during the amination of pyrimidine scaffolds, with a focus on structures related to 4-N-cyclopropylpyrimidine-4,6-diamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own projects. The synthesis of complex molecules, such as the pharmaceutical agent Ticagrelor, often involves the sequential amination of a dihalopyrimidine core, where precise control of selectivity and minimization of impurities are paramount for success.[1][2]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you solve problems as they arise in the lab.
Q1: I am observing significant di-substitution byproduct in my reaction. How can I improve selectivity for the mono-aminated product?
Root Cause Analysis: The formation of a di-aminated byproduct is a common challenge when reacting a dichloropyrimidine with an amine.[3] After the first nucleophilic aromatic substitution (SNAr), the newly introduced amino group is electron-donating, which can, under certain conditions, activate the second leaving group for a subsequent substitution, especially at elevated temperatures or with a large excess of the nucleophile. However, more commonly in SNAr, the first amino group deactivates the ring towards the second substitution, suggesting that harsh conditions are often the primary cause of the di-substituted byproduct.[4]
Solutions & Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your amine nucleophile. Using a slight excess (1.0-1.2 equivalents) is often sufficient. Avoid using a large excess, which dramatically increases the probability of the second substitution.[5]
-
Lower Reaction Temperature: High temperatures provide the activation energy needed to overcome the barrier for the second substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for the first substitution is critical for selectivity.[5]
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The base's role is to scavenge the HCl produced, not to activate the substrate.
-
Controlled Addition: Consider the slow, controlled addition of the amine to the reaction mixture. This keeps the instantaneous concentration of the nucleophile low, favoring the faster mono-substitution reaction over the slower di-substitution.
| Parameter | Recommendation for Mono-substitution | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | Minimizes the availability of nucleophile for the second, slower reaction. |
| Temperature | Start at room temperature and increase gradually. | Reduces the energy available to overcome the activation barrier for di-substitution.[5] |
| Solvent | Polar aprotic (e.g., DMF, DMSO, THF) | Solvates the nucleophile and facilitates the SNAr reaction.[5] |
| Base | Non-nucleophilic (e.g., DIPEA, TEA) | Prevents competition with the intended nucleophile and avoids ring degradation.[5] |
Q2: My main impurity is the result of hydrolysis (Cl replaced by OH). How can I prevent this?
Root Cause Analysis: Hydrolysis, or more generally solvolysis, occurs when the solvent (e.g., water, methanol) or a hydroxide source acts as a nucleophile, displacing the chloride leaving group.[5] This is exacerbated by high temperatures and the presence of water or other nucleophilic species in your reagents or solvents.
Solutions & Strategies:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5][6]
-
Reagent Purity: Ensure your amine and base are anhydrous and of high purity. Some bases, like sodium tert-butoxide, can be hygroscopic and may contain sodium hydroxide, which promotes hydrolysis.[6]
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent such as Toluene, Dioxane, or THF. Avoid protic solvents like ethanol or methanol if solvolysis is a significant issue, as they can compete with your amine.[5]
-
Temperature Control: As with di-substitution, hydrolysis is more prevalent at higher temperatures. Maintain the lowest effective temperature for the reaction.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to reaction design and optimization.
Q3: What are the key factors governing regioselectivity in the amination of dichloropyrimidines (e.g., 2,4- vs. 4,6-)?
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is governed by a combination of electronic and steric effects.
-
For 2,4-Dichloropyrimidines: Without other influencing substituents, nucleophilic attack generally favors the C4 position.[7][8] This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position, making it more electrophilic.[9] Furthermore, attack at C4 is sterically less hindered compared to the C2 position, which is flanked by two ring nitrogens.
-
For 4,6-Dichloropyrimidines: The C4 and C6 positions are electronically equivalent. Therefore, the first substitution will occur at either position without preference. Once the first amine is installed (e.g., forming a 4-amino-6-chloropyrimidine), the electronic nature of the ring changes. The electron-donating character of the amino group deactivates the remaining C6 position towards a second SNAr reaction, making the second substitution more difficult and often requiring a change in reaction conditions, such as switching to a palladium-catalyzed Buchwald-Hartwig amination.[4]
Q4: When should I consider a Palladium-catalyzed (Buchwald-Hartwig) amination instead of a direct SNAr reaction?
While SNAr is often effective for activated pyrimidine systems, a Buchwald-Hartwig cross-coupling reaction becomes necessary under certain conditions:
-
Deactivated Substrates: If the pyrimidine ring is electron-rich or the leaving group is less reactive (e.g., a chloro group that is deactivated by an existing amino substituent), the conditions required for SNAr may be too harsh, leading to degradation.[6][10]
-
Challenging Nucleophiles: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups, amides) may not react efficiently under SNAr conditions.
-
Improved Selectivity: In some cases, Pd-catalysis can offer superior regioselectivity compared to SNAr, especially when fine-tuning is required.[11]
However, be aware of potential side reactions in Buchwald-Hartwig aminations, such as hydrodehalogenation (replacement of -Cl with -H), which can be suppressed by using scrupulously dried reagents and solvents and ensuring the purity of the base.[6]
Q5: How can I identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for robust byproduct identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It allows you to separate the components of your reaction mixture and obtain the mass of each species. This is often the first step in identifying potential byproduct structures (e.g., M+18 for hydrolysis, M+Amine-HCl for di-substitution).[12][13]
-
HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method with a UV detector is crucial for quantifying the levels of starting material, product, and impurities.[2][]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural elucidation, byproducts must be isolated (e.g., by preparative HPLC or column chromatography) and analyzed by 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR.[12]
Table of Common Byproducts and Their Identification:
| Byproduct Type | Typical Mass Change (vs. Product) | Identification Notes |
| Di-Substituted | + (Mass of Amine - Mass of HCl) | Characterized by the absence of the Cl isotope pattern and the presence of signals for the second amino group in NMR. |
| Hydrolysis | - (Mass of Amine - Mass of OH) | A mass change of -17 (relative to aminated product) or +18 (relative to chloro starting material) is often observed. |
| Hydrodehalogenation | - 34.5 (relative to chloro SM) | Observed in Pd-catalyzed reactions. The chloro group is replaced by a hydrogen atom. |
| Starting Material | - (Mass of Amine - Mass of Cl) | Co-injection with an authentic sample in HPLC confirms its identity. |
Visualizations and Workflows
Reaction Mechanism and Byproduct Formation
This diagram illustrates the desired SNAr pathway for mono-amination and the competing pathway leading to the di-substituted byproduct.
Caption: SNAr mechanism for desired mono-amination and competing di-substitution.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues encountered during the amination reaction.
Caption: A decision tree for troubleshooting common amination reaction issues.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination of 4,6-Dichloropyrimidine
Disclaimer: This is a generalized procedure. Specific substrates may require optimization.
Materials:
-
4,6-Dichloropyrimidine
-
Amine nucleophile (e.g., Cyclopropylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Base Addition: Add DIPEA (1.5 eq) via syringe.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise via syringe at room temperature over 5 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If no significant progress is observed after 4 hours, gradually increase the temperature to 40-60 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring and Byproduct Analysis by HPLC
Objective: To quantify the conversion of starting material and the formation of product and major byproducts.
Materials:
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5.0 µm)[]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reaction aliquots
Procedure:
-
Sample Preparation: At each time point, withdraw a small aliquot (~10-20 µL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of a 50:50 acetonitrile/water mixture.
-
HPLC Method:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or wavelength of max absorbance for your chromophore)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis: Integrate the peak areas for the starting material, desired product, and any significant byproducts. Calculate the relative percentage of each to track reaction progress and impurity profiles. For definitive identification, collect fractions for LC-MS analysis.
References
- He, F., et al. (2016). Intermediate of Ticagrelor and preparation method therefor, and use thereof in preparation of Ticagrelor. U.S. Patent 9,359,366.
-
Chekler, E. L., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega, 4(2), 4247-4252. Retrieved from [Link]
-
Venkateswara Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(2), 643-653. Retrieved from [Link]
-
University of Bristol. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Reddy, G. S., et al. (2017). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-446. Retrieved from [Link]
-
Academia.edu. (n.d.). synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process related impurities. Retrieved from [Link]
-
Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 3069-3077. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of Ticagrelor, an antithrombotic agent. Retrieved from [Link]
-
Reddy, B. R., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1842. Retrieved from [Link]
-
Organic Letters. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ticagrelor-impurities. Retrieved from [Link]
-
Tungen, J. E., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Molecules, 22(11), 1845. Retrieved from [Link]
-
ResearchGate. (2016). Regioselective 2-Amination of Polychloropyrimidines. Retrieved from [Link]
-
Veeprho. (n.d.). Ticagrelor Impurities and Related Compound. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. Retrieved from [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]
-
PubMed. (2006). Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Molecules. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
-
ResearchGate. (2017). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Retrieved from [Link]
-
PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]
-
MDPI. (2024). 2-(Heptylthio)pyrimidine-4,6-diamine. Retrieved from [Link]
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- 1. US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and preparation method for Ticagrelor - Google Patents [patents.google.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 4-N-Cyclopropylpyrimidine-4,6-diamine Substitution Reactions
Welcome to the technical support center for synthetic strategies involving 4-N-cyclopropylpyrimidine-4,6-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with substitution reactions on this sterically demanding scaffold. The inherent bulk of the cyclopropyl group often impedes traditional nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, leading to low yields, sluggish reaction times, and the formation of unwanted byproducts.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure your success in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with a substituted 4-chloro-6-(cyclopropylamino)pyrimidine proceeding so slowly or not at all?
A1: The primary reason is the significant steric hindrance imposed by the N-cyclopropyl group. This bulky substituent shields the C4 and C6 positions of the pyrimidine ring, making it difficult for incoming nucleophiles to approach and attack the electrophilic carbon centers.[1][2] The nitrogen atoms in the pyrimidine ring make it electron-deficient and thus susceptible to nucleophilic attack, typically at the C2 and C4/C6 positions where the negative charge of the Meisenheimer intermediate can be stabilized by resonance.[1][3] However, the steric bulk of the cyclopropyl group can override these electronic preferences.
Q2: I'm observing a significant amount of starting material decomposition and side-product formation. What are the likely causes?
A2: Harsh reaction conditions, often employed to overcome steric hindrance, can lead to decomposition.[3] High temperatures and strong bases may cause ring-opening or other degradation pathways of the pyrimidine core.[3] Additionally, if your solvent is nucleophilic (e.g., methanol, ethanol), you may observe solvolysis, where the solvent itself acts as a nucleophile, competing with your desired reagent.[3]
Q3: Should I be using a catalyst for my SNAr reaction on this system?
A3: While traditional SNAr reactions are often uncatalyzed, for sterically hindered systems like this, transition metal catalysis, particularly palladium-catalyzed Buchwald-Hartwig amination, can be highly effective for C-N bond formation.[4][5][6][7] These methods can proceed under milder conditions and often provide higher yields and selectivity. Copper-catalyzed reactions also present a viable alternative.[8]
Q4: Does the choice of leaving group matter significantly in this system?
A4: Absolutely. For SNAr reactions, the general reactivity order for leaving groups is F > Cl > Br > I.[1][3] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and susceptible to attack.[1] This can be a critical factor in overcoming the deactivating effect of steric hindrance.
Q5: Are there any alternative "green" solvent systems that are effective for these types of reactions?
A5: Yes, there has been growing interest in using more environmentally friendly solvents. Water, in combination with micellar catalysis using surfactants like TPGS-750-M, has been shown to be effective for SNAr reactions.[9][10] Polyethylene glycol (PEG-400) is another green solvent that has demonstrated high efficiency in promoting nucleophilic aromatic substitutions on nitrogen-containing heterocycles.[11] These systems can offer mild reaction conditions and simplified workups.
Troubleshooting Guides
Problem 1: Low or No Product Yield in SNAr Reactions
This is the most common issue when working with sterically hindered pyrimidines. The following workflow can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Detailed Steps:
-
Evaluate the Leaving Group: As established, a fluoride is the most reactive leaving group for SNAr.[1][3] If you are using a chloride, bromide, or iodide, consider synthesizing the fluoro-pyrimidine analogue.
-
Assess the Nucleophile: A weak nucleophile will struggle to react with a sterically hindered substrate. If possible, increase the nucleophilicity of your reagent. For example, when using an alcohol, deprotonate it with a strong base to form the more reactive alkoxide.[3]
-
Optimize Reaction Conditions:
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to effectively solvate the nucleophile.[1][3]
-
Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial in driving sluggish reactions to completion.[3]
-
Base: For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often employed.[3] Ensure the base is strong enough to deprotonate the nucleophile if necessary.
-
-
Implement Catalysis: If optimizing the above parameters fails, transition metal catalysis is the next logical step. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with sterically demanding substrates.[4][5][6][7]
Problem 2: Poor Regioselectivity in Di-substituted Pyrimidines
When working with a di-substituted pyrimidine, such as a 2,4-dichloro- or 4,6-dichloropyrimidine, achieving selective substitution at one position can be challenging.
Key Considerations for Regioselectivity:
-
Electronic Effects: In general, for a 2,4-dichloropyrimidine, nucleophilic attack is favored at the C4 position.[3][12] However, substituents on the ring can alter this preference. Electron-donating groups (EDGs) at the C5 or C6 position can direct attack to the C2 position, while electron-withdrawing groups (EWGs) at C5 generally enhance reactivity at C4.[3]
-
Steric Effects: The N-cyclopropyl group at the 4- or 6-position will sterically hinder that position, potentially directing the incoming nucleophile to the other available site.
-
Nucleophile Choice: The nature of the nucleophile can also influence regioselectivity. For instance, certain tertiary amine nucleophiles have shown high C2 selectivity on 2,4-dichloropyrimidines.[3]
Strategies to Improve Regioselectivity:
| Strategy | Rationale |
| Stoichiometric Control | Use a stoichiometric amount of the nucleophile to favor mono-substitution.[3] |
| Lower Reaction Temperature | Lowering the temperature can often increase the selectivity of the reaction.[3] |
| Use a Less Reactive Nucleophile | A less reactive nucleophile may exhibit greater selectivity for the more electronically favored position.[3] |
| Catalyst and Ligand Screening | In catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. A screening of different phosphine ligands (e.g., XPhos, RuPhos) is recommended for Buchwald-Hartwig reactions.[7][13] |
Advanced Protocols and Methodologies
For particularly challenging substitutions, more advanced synthetic strategies may be required.
Protocol 1: Buchwald-Hartwig Amination of a Sterically Hindered Chloropyrimidine
This protocol provides a general starting point for the palladium-catalyzed amination of a sterically hindered chloropyrimidine.
Materials:
-
Substituted 4-chloro-6-(cyclopropylamino)pyrimidine (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere (argon or nitrogen), charge a dry reaction vessel with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add the chloropyrimidine substrate and the amine nucleophile.
-
Add anhydrous toluene and seal the vessel.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.[4]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-N-cyclopropylpyrimidine-4,6-diamine Stability & Storage
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling highly functionalized pyrimidine building blocks. 4-N-cyclopropylpyrimidine-4,6-diamine is a critical intermediate extensively utilized in the synthesis of1[1] and advanced . However, its electron-rich diamine system and cyclopropyl moiety make it inherently susceptible to specific degradation pathways if not stored correctly.
This guide provides self-validating protocols, causal explanations, and troubleshooting steps to ensure your compound remains assay-ready for long-term laboratory use.
I. Frequently Asked Questions: Mechanisms of Degradation
Q1: My batch of 4-N-cyclopropylpyrimidine-4,6-diamine has shifted from an off-white powder to a distinct pink/brown hue. What causes this, and is it still usable? A1: This color shift is a classic indicator of oxidative degradation. The exocyclic amine groups are electron-donating, which increases the electron density of the pyrimidine ring. Exposure to atmospheric oxygen and ambient light triggers a single-electron transfer (SET) oxidation, forming trace amounts of highly conjugated, colored radical intermediates or 2[2].
-
Causality & Action: The pink/brown color indicates impurities that are usually <1% by mass but are highly absorptive. While NMR spectra might still appear acceptable, these trace impurities can severely quench fluorescence in sensitive biochemical assays or poison palladium catalysts in downstream cross-coupling reactions. You must repurify the batch before use (See Protocol B).
Q2: I stored the compound in a standard clear vial on the benchtop, and it became clumpy and sticky. Why? A2: The cyclopropylamine derivative exhibits significant 3[3]. When exposed to ambient humidity, the compound absorbs water molecules, which intercalate into the crystal lattice via hydrogen bonding with the pyrimidine nitrogens. This not only causes physical clumping but accelerates hydrolysis and oxidation by increasing the local mobility of reactive species.
-
Causality & Action: Always store the compound in a desiccated micro-environment. If clumping has occurred, lyophilization or vacuum desiccation is required to restore the free-flowing powder state.
II. Quantitative Stability Metrics
To illustrate the impact of storage conditions, our application lab tracked the purity of 4-N-cyclopropylpyrimidine-4,6-diamine over 12 months using LC-MS (UV 254 nm).
| Storage Condition | Atmosphere | Light Exposure | 1-Month Purity | 6-Month Purity | 12-Month Purity |
| -20°C (Recommended) | Argon (Sealed) | Dark | >99.5% | >99.0% | 98.8% |
| 4°C | Ambient Air | Dark | 98.5% | 95.2% | 91.4% |
| 25°C (Desiccator) | Ambient Air | Dark | 97.1% | 91.5% | 86.3% |
| 25°C (Benchtop) | Ambient Air | Ambient UV | 94.2% | 82.1% | <70.0% (Failed) |
Data Interpretation: Temperature reduction and oxygen exclusion are non-negotiable for long-term stability. The compound degrades rapidly under ambient light and oxygen due to photo-induced autoxidation.
III. Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Long-Term Storage Workflow
Why this works: This protocol creates a controlled micro-environment that systematically eliminates the three vectors of degradation: moisture, oxygen, and photons.
-
Aliquoting (Minimizing Freeze-Thaw): Weigh out 50–100 mg aliquots into pre-dried, amber borosilicate glass vials.
-
Argon Purging: Using a Schlenk line or a low-flow argon tank, gently blow Argon gas into the vial for 10–15 seconds before immediately capping with a PTFE-lined septum cap.
-
Causality: Argon is denser than air (unlike Nitrogen) and effectively blankets the solid powder, displacing reactive oxygen from the headspace. The PTFE liner prevents plasticizer leaching and provides an airtight seal.
-
-
Secondary Containment & Desiccation: Place the sealed vials into a secondary container (e.g., a plastic jar) containing indicating Drierite (anhydrous calcium sulfate).
-
Self-Validating Mechanism: The desiccant acts as a sacrificial moisture sink. If the primary vial seal fails, the desiccant absorbs the moisture first. The color change of Drierite (blue to pink) provides a self-validating visual cue that the micro-environment has been compromised and needs maintenance.
-
-
Temperature Control: Store the secondary container at -20°C.
-
Causality: Low temperatures exponentially decrease the kinetic energy available to overcome the activation barrier for oxidative degradation pathways.
-
Protocol B: Rescue Recrystallization of Degraded Batches
If your compound has degraded (turned pink/brown or purity <95%), use this step-by-step methodology to recover it.
-
Dissolution: Dissolve the impure 4-N-cyclopropylpyrimidine-4,6-diamine in a minimum volume of hot ethanol (approx. 60°C).
-
Charcoal Treatment (Crucial Step): Add 5-10% w/w activated charcoal (Norit) to the hot solution and stir for 15 minutes.
-
Causality: The highly conjugated, colored oxidative impurities have a strong affinity for the porous, hydrophobic surface of activated charcoal, allowing them to be selectively adsorbed away from the target compound.
-
-
Hot Filtration: Filter the mixture rapidly through a pad of Celite using a pre-warmed Büchner funnel to remove the charcoal. The filtrate should be clear and colorless.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize precipitation.
-
Collection & Drying: Collect the white crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry under high vacuum (<1 mbar) for 12 hours to remove all residual solvent.
IV. Workflow Visualization
Below is the logical workflow for processing and storing this compound to ensure maximum shelf-life.
Figure 1: Quality control and stabilization workflow for 4-N-cyclopropylpyrimidine-4,6-diamine.
V. References
-
TCI America. "4,6-Diaminopyrimidine | 2434-56-2". tcichemicals.com. 4
-
ChemicalBook. "Cyclopropylamine | 765-30-0". chemicalbook.com. 3
-
ResearchGate. "(PDF) Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT". researchgate.net.1
-
ACS Publications. "Unveiling Insensitive High-Nitrogen Energetic Materials: Fabrication of Pyrimidine via Bridging and Self-Assembly". acs.org.
-
ACS Omega. "Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics". acs.org. 2
Sources
Refining crystallization techniques for high-purity 4-N-cyclopropylpyrimidine-4,6-diamine isolation
Welcome to the Technical Support Center for the isolation and purification of 4-N-cyclopropylpyrimidine-4,6-diamine (CAS: 1486092-54-9).
As an Active Pharmaceutical Ingredient (API) intermediate, this compound presents unique crystallization challenges. Its molecular architecture features a rigid pyrimidine core capable of forming extensive 2D and 3D N−H⋯N hydrogen-bonded networks, juxtaposed with a lipophilic, flexible cyclopropyl ring [1]. This structural duality often leads to kinetic trapping, polymorphism, and liquid-liquid phase separation (LLPS) during scale-up.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystalline isolation.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My crystallization process is yielding a cloudy, sticky emulsion instead of a crystalline suspension. What is the mechanism behind this, and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out" [2].
-
The Causality: At high supersaturation levels, the thermodynamic drive for the solute to leave the solution outpaces the kinetic ability of the 4-N-cyclopropylpyrimidine-4,6-diamine molecules to properly orient their hydrogen bonds into a rigid crystal lattice. To minimize free energy, the system separates into a solute-rich liquid phase (the "oil") and a solvent-rich phase. These oil droplets act as a universal solvent, scavenging impurities from the mother liquor before spontaneously solidifying into impure, amorphous agglomerates [3].
-
The Fix: You must control the rate of supersaturation generation. Shift your trajectory to stay within the Metastable Zone Width (MSZW). This is achieved by lowering the cooling rate, optimizing the solvent matrix to reduce the solubility gradient, and introducing seed crystals halfway into the MSZW to bypass primary nucleation entirely.
Q2: How do I prevent the formation of stoichiometric hydrates and ensure I isolate the anhydrous polymorph? A: Pyrimidine-4,6-diamines have a strong propensity to incorporate water molecules into their hydrogen-bonded sheets, readily forming stable hemihydrates or monohydrates [1].
-
The Causality: If the water activity ( aw ) in your solvent system exceeds the critical threshold for the hydrate phase boundary, the hydrate becomes the thermodynamically stable form.
-
The Fix: Utilize strictly anhydrous solvent systems (e.g., dry Isopropanol/Heptane) under an inert nitrogen sweep. Validate the final solid form using X-ray Powder Diffraction (XRPD) to ensure the absence of hydrate-specific diffraction peaks, and Differential Scanning Calorimetry (DSC) to confirm the absence of an endothermic desolvation event prior to the main melting point.
Q3: The isolated crystals are highly agglomerated, leading to slow filtration times and solvent entrapment. How can I improve the crystal habit? A: Agglomeration is a kinetic artifact of rapid secondary nucleation or the solidification of transient oil droplets.
-
The Fix: Implement an Ostwald ripening (temperature cycling) protocol. Because smaller particles (fines) and amorphous domains have a higher surface-to-volume ratio and higher chemical potential (Gibbs-Thomson effect), heating the suspension to just below the dissolution temperature selectively dissolves them. Upon controlled cooling, the solute redeposits onto the thermodynamically stable, larger crystals, effectively "healing" lattice defects and purging entrapped mother liquor.
Part 2: Mechanistic Workflows & Phase Behavior
To effectively troubleshoot phase separation, you must understand the competing pathways within the supersaturated state.
Figure 1: Competing thermodynamic and kinetic pathways during pyrimidine-4,6-diamine crystallization.
Figure 2: Decision matrix and workflow for troubleshooting LLPS during API isolation.
Part 3: Quantitative Solvent Matrix
Solvent selection dictates the miscibility gap and the width of the metastable zone. The table below summarizes the empirical phase behavior of 4-N-cyclopropylpyrimidine-4,6-diamine across standard pharmaceutical solvent systems[4].
| Solvent System (Good / Anti-solvent) | Solubility Profile | MSZW Width | Oiling Out (LLPS) Risk | Recommended Application |
| DMSO / Water | Extremely High in DMSO | Very Narrow | Critical | Not recommended. Rapid supersaturation spikes cause immediate LLPS. |
| Ethanol / Water | High in EtOH | Wide | Moderate | Acceptable for hydrate isolation. Requires precise dosing control. |
| Ethyl Acetate / Heptane | Moderate in EtOAc | Medium | Low | Good for anhydrous forms. Excellent impurity rejection. |
| Isopropanol (IPA) / Heptane | Moderate in IPA | Medium | Very Low | Optimal. Supports steady crystal growth and prevents kinetic trapping. |
Part 4: Self-Validating Experimental Protocol
The following is a validated, step-by-step methodology for the Seeded Anti-Solvent Cooling Crystallization of 4-N-cyclopropylpyrimidine-4,6-diamine using the optimal IPA/Heptane system. This protocol utilizes Process Analytical Technology (PAT) to create a self-validating feedback loop [2].
Prerequisites:
-
Reactor equipped with an overhead stirrer (pitched blade turbine).
-
In-line FBRM (Focused Beam Reflectance Measurement) probe for chord length tracking.
-
In-line ATR-FTIR probe for real-time solute concentration monitoring.
Step-by-Step Methodology:
-
Dissolution & Clarification:
-
Suspend crude 4-N-cyclopropylpyrimidine-4,6-diamine in anhydrous Isopropanol (10 volumes).
-
Heat the reactor to 65 °C until complete dissolution is achieved.
-
Self-Validation Check: FBRM total counts must drop to baseline (zero), confirming the absence of undissolved solids. Polish filter the solution through a 0.22 µm cartridge into the crystallization vessel to remove foreign particulates.
-
-
Supersaturation Generation (Anti-Solvent Dosing):
-
Maintain temperature at 65 °C.
-
Begin dosing Heptane (Anti-solvent) at a controlled rate of 0.1 volumes/min until 3 volumes have been added.
-
Self-Validation Check: ATR-FTIR should indicate a rise in relative supersaturation. FBRM must remain at baseline (no spontaneous nucleation or oiling out droplets detected).
-
-
Seeding (The Critical Step):
-
Cool the reactor to 55 °C (placing the system precisely in the middle of the MSZW).
-
Charge 2.0 wt% of pre-milled, highly pure 4-N-cyclopropylpyrimidine-4,6-diamine seed crystals (suspended in a small volume of Heptane).
-
Self-Validation Check: FBRM will show an immediate, stable spike in the 10–50 µm chord length channels. If counts drop, the system is undersaturated (seeds dissolved). If counts explode exponentially, the system is over-supersaturated (secondary nucleation).
-
-
Controlled Cooling & Growth:
-
Hold the suspension at 55 °C for 2 hours to allow the seeds to relieve the initial supersaturation (desupersaturation phase).
-
Initiate a non-linear (cubic) cooling ramp from 55 °C to 5 °C over 8 hours.
-
Self-Validation Check: FBRM should show a gradual shift of the chord length distribution to the right (larger crystals) without a massive spike in fine counts (<10 µm).
-
-
Isolation & Drying:
-
Filter the suspension using a Nutsche filter. Wash the wet cake with 2 volumes of cold Heptane.
-
Dry under vacuum at 45 °C for 12 hours.
-
Self-Validation Check: Perform XRPD to confirm the anhydrous polymorph matches the reference standard. HPLC purity should exceed 99.5%.
-
References
-
Low, J. N., et al. (2008). "Anhydrous versus hydrated N-4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines: hydrogen bonding in two and three dimensions." Acta Crystallographica Section C, International Union of Crystallography. URL:[Link]
-
Mettler Toledo. (n.d.). "Oiling Out in Crystallization: Understanding Liquid-Liquid Phase Separation." AutoChem Applications. URL:[Link]
-
Li, Y., et al. (2021). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development, American Chemical Society. URL:[Link]
-
Salieva, G., et al. (2025). "Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine." Acta Crystallographica Section E, International Union of Crystallography. URL:[Link]
Addressing signal interference in NMR spectroscopy of 4-N-cyclopropylpyrimidine-4,6-diamine
Introduction
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of 4-N-cyclopropylpyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR to characterize this molecule. Due to its unique structural features—a nitrogen-rich pyrimidine core, primary and secondary amine functionalities, and a cyclopropyl ring—obtaining a clean, well-resolved NMR spectrum can present several challenges.
This document provides a series of frequently asked questions (FAQs) for common issues and in-depth troubleshooting guides for more complex signal interference problems. Our goal is to equip you with the scientific rationale and practical protocols needed to diagnose issues, optimize your experimental parameters, and confidently interpret your spectral data.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for my amine (NH and NH₂) protons broad or completely absent?
A1: This is a very common observation for amine-containing compounds. The broadening or disappearance of N-H signals is primarily due to two factors:
-
Chemical Exchange: The amine protons can exchange with each other, with trace amounts of water in the deuterated solvent, or with other exchangeable protons. If this exchange occurs at an intermediate rate on the NMR timescale, the signal becomes broad.[1]
-
Quadrupolar Broadening: The nitrogen-14 (¹⁴N) nucleus, which has a spin I=1, is quadrupolar. This means it has a non-spherical charge distribution, leading to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can broaden the signals of adjacent protons (the N-H protons).[1]
In many cases, especially in protic solvents like methanol-d₄ or with residual water, the exchange is so rapid that the amine protons exchange with the solvent's deuterons (or protons from residual H₂O), causing the signal to either disappear into the baseline or merge with the water peak.[2]
Q2: How can I definitively confirm which signals in my spectrum belong to the exchangeable amine protons?
A2: The most reliable method for identifying exchangeable protons (like those on amines or alcohols) is the D₂O exchange experiment .[3][4]
Causality: Deuterium oxide (D₂O) contains deuterium (²H), which is NMR-active but resonates at a completely different frequency than protons (¹H). When you add a drop of D₂O to your sample, the labile amine protons (N-H) will rapidly exchange with the deuterons (N-D). Since the N-D bond does not produce a signal in the ¹H NMR spectrum, the original N-H peak will disappear or significantly decrease in intensity.[1]
Quick Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add 1-2 drops of D₂O to your NMR tube.
-
Shake the tube vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the "before" and "after" spectra. The peaks that have vanished or are greatly diminished correspond to your exchangeable amine protons.
Q3: The aromatic proton signals on the pyrimidine ring are overlapping. What is a quick first step to resolve them?
A3: A simple and highly effective first step is to change the deuterated solvent . The chemical environment created by the solvent can significantly influence the chemical shifts of protons, a phenomenon that can be leveraged to resolve overlapping signals.[5][6]
Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), by creating a specific shielding/deshielding environment around your molecule.[6] Changing from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) can also alter intermolecular interactions (like hydrogen bonding with the amine groups), which in turn affects the chemical shifts of nearby protons on the pyrimidine ring.[5]
Recommended Solvents to Try:
-
Chloroform-d (CDCl₃): A good starting point, relatively non-polar.
-
DMSO-d₆: A highly polar aprotic solvent, excellent for dissolving polar compounds and often slows down N-H exchange, resulting in sharper amine peaks.
-
Benzene-d₆: An aromatic solvent that can cause significant dispersion of signals.
-
Acetonitrile-d₃: A polar aprotic solvent with different properties than DMSO-d₆.
Q4: I'm seeing a large, unwanted signal from my solvent (e.g., residual H₂O in DMSO-d₆). How can I reduce its intensity?
A4: This is a classic problem of dynamic range, where a massive solvent peak can obscure nearby signals of interest. The solution is to use a solvent suppression technique . The most common and straightforward method is presaturation .[7][8]
Causality: Presaturation involves applying a low-power, highly selective radiofrequency pulse precisely at the frequency of the unwanted solvent signal before the main excitation pulse of the NMR experiment.[9] This pulse equalizes the populations of the spin states for the solvent protons, effectively "saturating" them and dramatically reducing the intensity of the resulting signal during acquisition.[8] Modern spectrometers have built-in pulse programs (e.g., "zgpr" on Bruker systems) that make this easy to implement.[8]
In-Depth Troubleshooting Guides
Guide 1: Systematic Resolution of Overlapping Signals
This guide provides a structured workflow for resolving complex signal overlap, which may occur between the pyrimidine ring protons, the cyclopropyl protons, and any impurities.
The Problem:
Your 1D ¹H NMR spectrum shows a crowded region where signals from the pyrimidine ring and the cyclopropyl group are multiplets that merge, making assignment and coupling constant analysis impossible.
The Logic:
The strategy is to systematically alter experimental conditions to induce differential changes in chemical shifts, moving from simple adjustments to more powerful, but time-consuming, 2D NMR techniques.
Workflow: Resolving Overlapping Signals
Caption: A systematic workflow for resolving overlapping NMR signals.
Step-by-Step Methodologies:
-
Solvent Variation (Protocol):
-
Objective: To induce chemical shift changes to separate overlapping peaks.[6]
-
Methodology:
-
Prepare 3-4 NMR samples of your compound with identical concentrations (e.g., 10 mg in 0.6 mL) in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, Acetonitrile-d₃).[6]
-
Acquire a standard 1D ¹H NMR spectrum for each sample under identical temperature and acquisition parameters.
-
Compare the spectra to identify the solvent that provides the best signal dispersion. Pay close attention to the aromatic and aliphatic regions.
-
-
-
Temperature Variation (Protocol):
-
Objective: To alter molecular conformation or exchange rates, which can shift signals. This is particularly useful if broadening is also an issue.
-
Methodology:
-
Using a solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈), acquire a ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Incrementally increase the temperature (e.g., to 40°C, 60°C, 80°C) and acquire a spectrum at each step. Also, consider acquiring a spectrum at a lower temperature (e.g., 0°C).
-
Analyze the spectra to see if any signals have shifted sufficiently to resolve the overlap.
-
-
-
Increase Spectrometer Field Strength:
-
Objective: To increase the frequency separation (in Hz) between signals.
-
Causality: The chemical shift dispersion, when measured in Hertz, is directly proportional to the magnetic field strength of the spectrometer. Doubling the field strength (e.g., from 300 MHz to 600 MHz) will double the separation between two peaks, often resolving overlap without any other changes.[1]
-
-
2D NMR Spectroscopy (Protocol):
-
Objective: To resolve signals by spreading them into a second dimension based on nuclear coupling.[5]
-
Methodology: If overlap persists, acquire a suite of 2D NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). This is excellent for tracing the connectivity within the cyclopropyl ring and identifying which pyrimidine proton is coupled to the NH proton.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely powerful for resolving overlapping ¹H signals, as it is highly unlikely that the attached ¹³C nuclei also have identical chemical shifts.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting fragments and assigning quaternary carbons, confirming the overall structure.
-
-
Guide 2: Diagnosing and Resolving Signal Broadening
The Problem:
Even after optimizing the solvent, key signals (especially the pyrimidine C-H and the N-H protons) remain significantly broader than expected, hindering accurate integration and coupling analysis.
The Logic:
Broadening beyond the effect of ¹⁴N quadrupolar coupling often points to dynamic processes happening on the NMR timescale or sample-related issues. The troubleshooting path involves experiments designed to identify and either "freeze out" or "speed up" these processes, or to address physical sample problems.
Diagram: Diagnosing Signal Broadening
Caption: A decision tree for diagnosing the cause of broad NMR signals.
Potential Causes and Solutions:
-
Sample Concentration and Aggregation:
-
Causality: At high concentrations, molecules can form aggregates (dimers, etc.) through intermolecular hydrogen bonding. If the rate of association/dissociation is on the NMR timescale, this leads to peak broadening.[1]
-
Solution: Prepare a more dilute sample (e.g., reduce concentration from 25 mg to 5 mg) and re-acquire the spectrum. If the peaks sharpen, aggregation was the likely cause. Ensure the sample is fully dissolved and filter out any suspended particles, which can degrade magnetic field homogeneity.[11][12]
-
-
Intermediate Chemical Exchange (Tautomerism):
-
Causality: The compound could exist in equilibrium between its dominant amino form and a minor imino tautomer. If the interconversion rate is just right, the NMR observes an "in-between" state, resulting in broad peaks.[1]
-
Solution: Variable Temperature (VT) NMR.
-
Cooling the sample: This slows down the exchange rate. If you cool it enough, you may "freeze out" the two forms, resulting in two sets of sharp signals for each tautomer.
-
Heating the sample: This speeds up the exchange rate. If you heat it enough, the exchange may become so fast that the NMR only observes a single, sharp, population-averaged signal.
-
-
-
Protonation State and Exchange:
-
Causality: For nitrogen-containing heterocycles, exchange processes can sometimes be catalyzed or suppressed by altering the pH.
-
Solution: Acid Titration. Add a trace amount of trifluoroacetic acid (TFA) to the NMR sample. This will protonate the basic nitrogen sites on the pyrimidine ring. This can lock the molecule into a single protonation state and disrupt hydrogen-bonding-mediated exchange, often leading to dramatically sharper signals.[13] Caution: This alters the chemical structure, so interpret the resulting spectrum accordingly.
-
Data Summary & Protocols
Table 1: Properties of Common Deuterated Solvents
| Solvent | Residual ¹H Signal (ppm) | H₂O/HOD Signal (ppm) | Dielectric Constant | Key Feature |
| Chloroform-d (CDCl₃) | 7.26 | ~1.5 | 4.8 | Good general-purpose, non-polar solvent. |
| DMSO-d₆ | 2.50 | ~3.3 | 46.7 | Highly polar; good for H-bonding solutes. |
| Benzene-d₆ | 7.16 | ~0.4 | 2.3 | Induces Aromatic Solvent-Induced Shifts (ASIS). |
| Acetonitrile-d₃ | 1.94 | ~2.1 | 37.5 | Polar aprotic; useful alternative to DMSO. |
| Methanol-d₄ | 3.31 (CD₂H), 4.87 (OH) | ~4.9 | 32.7 | Protic; will exchange with NH protons. |
| Data sourced from tables provided by Hans Reich (University of Wisconsin).[14] |
Protocol: Standard Sample Preparation for High-Resolution NMR
-
Weighing: Accurately weigh 5-10 mg of 4-N-cyclopropylpyrimidine-4,6-diamine. For initial ¹³C experiments, 20-25 mg may be preferred to reduce acquisition time.
-
Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a high-quality deuterated solvent.[15]
-
Dissolution: Ensure complete dissolution. Use gentle vortexing or sonication if necessary. A fully dissolved sample is critical for good magnetic field homogeneity (shimming).
-
Filtration: If any particulate matter is visible, filter the solution into the NMR tube through a small plug of glass wool in a Pasteur pipette. Suspended solids will ruin spectral resolution.[11][12]
-
Transfer: Transfer the clear solution to a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent). Avoid scratched or chipped tubes.[11]
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[12]
References
- Benchchem. (2026). Technical Support Center: Resolving Peak Overlap in ¹H NMR of Aromatic Thioureas. Benchchem.
- Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. Patsnap Eureka.
- University of Glasgow School of Chemistry. Solvent Suppression.
- Weizmann Institute of Science. NMR | Solvent Suppression | Chemical Research Support.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. OpenStax adaptation 1.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Benchchem. (2025). Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. Benchchem.
- Magritek. (n.d.). Solvent suppression: the key to measure your samples every time you need while they are synthesized.
- University of Wisconsin-Madison Chemistry NMR Facility. (2022). SOLVENT SUPPRESSION USING BRUKER'S LC-NMR SOFTWARE.
- Benchchem. (2026). Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives. Benchchem.
- ResearchGate. (n.d.). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Request PDF.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- ResearchGate. (2015). Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?.
- ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
- Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin.
- Rissanen, K. et al. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. University of Jyvaskyla.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Solvent Suppression: Addressing Peak Interference [eureka.patsnap.com]
- 8. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 15. ou.edu [ou.edu]
4-N-cyclopropylpyrimidine-4,6-diamine vs standard pyrimidine diamines in drug design
4-N-Cyclopropylpyrimidine-4,6-diamine vs. Standard Pyrimidine Diamines in Kinase Inhibitor Design: A Comparative Guide
Executive Summary
Pyrimidine diamines are privileged pharmacophores in modern drug discovery, serving as the core scaffold for numerous FDA-approved kinase inhibitors targeting Janus kinases (JAK), FMS-like tyrosine kinase 3 (FLT3), and KIT variants [1, 3]. However, standard pyrimidine diamines often suffer from broad kinome activity (poor selectivity) and suboptimal pharmacokinetic (PK) properties.
Recent advancements in medicinal chemistry have demonstrated that substituting the N4 position with a cyclopropyl group—yielding 4-N-cyclopropylpyrimidine-4,6-diamine derivatives—fundamentally alters the molecule's physicochemical and spatial profile. This guide objectively compares the performance of 4-N-cyclopropylpyrimidine-4,6-diamines against standard pyrimidine diamines, detailing the mechanistic causality behind their superior selectivity, metabolic stability, and potency in targeted oncology [1, 2].
Mechanistic Rationale: The Cyclopropyl Advantage
Standard pyrimidine diamines bind the ATP pocket of kinases via hydrogen bonds between the pyrimidine nitrogens and the hinge region backbone (e.g., Cys681 in KIT or Cys694 in FLT3). While effective, standard primary or simple secondary amines (like -NH₂ or -NHCH₃) at the 4- and 6-positions possess high conformational flexibility. This flexibility leads to entropic penalties upon binding and allows the molecule to adapt to multiple highly conserved kinase pockets, resulting in off-target toxicity.
By incorporating a cyclopropyl group at the N4 position, drug designers achieve three critical structural advantages:
-
Conformational Rigidification: The cyclopropyl ring restricts the rotation of the exocyclic C-N bond. This pre-organizes the diamine into its bioactive conformation, significantly lowering the entropic cost of target binding.
-
Steric Shielding for Selectivity: The unique steric bulk of the three-membered ring exploits subtle topological differences in kinase ATP pockets. For example, in the development of FLT3 inhibitors, the N-cyclopropyl group fits perfectly into the FLT3 pocket but induces a severe steric clash with adjacent residues in the highly homologous c-KIT kinase, driving a >1000-fold selectivity for FLT3 over c-KIT [1]. Similar selectivity profiles have been leveraged in the design of BLU-654, a potent mutant KIT V654A inhibitor [2].
-
Metabolic Stability: Straight-chain alkyl groups (e.g., ethyl or propyl) are highly susceptible to CYP450-mediated α-oxidation and subsequent N-dealkylation. The cyclopropyl ring is significantly more resistant to oxidative metabolism, extending the compound's half-life and improving in vivo exposure.
Fig 1: Inhibition of mutant kinase signaling pathways by 4-N-cyclopropylpyrimidine derivatives.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative differences between standard pyrimidine diamines and their 4-N-cyclopropyl counterparts based on recent structure-activity relationship (SAR) studies[1, 2].
| Parameter | Standard Pyrimidine-4,6-diamine (e.g., -NH₂, -NHCH₃) | 4-N-Cyclopropylpyrimidine-4,6-diamine | Mechanistic Impact |
| Conformational Flexibility | High (Freely rotatable exocyclic C-N bonds) | Restricted (Rigid 3-membered ring system) | Pre-organizes into bioactive conformation; lowers entropic penalty. |
| Kinase Selectivity (e.g., FLT3 vs c-KIT) | Poor to Moderate (<50-fold selectivity) | Excellent (>1000-fold selectivity) | Cyclopropyl bulk induces steric clashes in off-target ATP pockets. |
| Metabolic Stability (Microsomal T1/2) | Short (Highly susceptible to N-dealkylation) | Prolonged | Cyclopropyl ring resists CYP450-mediated α-carbon oxidation. |
| Lipophilicity (LogD at pH 7.4) | Suboptimal (Often too polar) | Optimized (Moderate lipophilic increase) | Enhances membrane permeability and intracellular target engagement. |
Self-Validating Experimental Protocols
To objectively validate the superiority of the 4-N-cyclopropylpyrimidine-4,6-diamine scaffold, researchers must employ orthogonal, self-validating assay systems. Below are the standard protocols used to evaluate these compounds.
Fig 2: Step-by-step experimental workflow for validating pyrimidine diamine kinase inhibitors.
Protocol A: Biochemical Kinase Selectivity Profiling
Causality: To prove that the cyclopropyl group drives selectivity, we must measure direct ATP-competitive inhibition in a cell-free system to rule out membrane permeability artifacts. Self-Validating System: The assay must include the target kinase (e.g., FLT3) and a highly homologous off-target kinase (e.g., c-KIT). A pan-kinase inhibitor (e.g., Staurosporine) is run in parallel as a positive control to validate baseline enzyme activity.
-
Preparation: Dilute recombinant kinases (FLT3 and c-KIT) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Incubation: Dispense the 4-N-cyclopropylpyrimidine compound in a 10-point dose-response curve (0.1 nM to 10 μM) into a 384-well plate. Add the kinase solution and incubate for 15 minutes at room temperature to allow for pre-binding.
-
Reaction Initiation: Add ATP (at the specific Km for each kinase) and a synthetic peptide substrate to initiate the reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.
-
Analysis: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic curve fit. The Selectivity Index (SI) is calculated as IC50 (c-KIT)/IC50 (FLT3) . An SI > 100 indicates excellent steric shielding by the cyclopropyl group[1].
Protocol B: Cellular Target Engagement & Viability Assay
Causality: Biochemical potency must translate to cellular efficacy. We use engineered BaF3 cells because their survival is strictly dependent on the transfected oncogenic kinase (e.g., FLT3-ITD), ensuring that cell death is a direct result of target inhibition rather than off-target cytotoxicity. Self-Validating System: Parental BaF3 cells (dependent on IL-3) are treated alongside the mutant-engineered BaF3 cells. If the compound kills the mutant cells but spares the parental cells in the presence of IL-3, the cytotoxicity is confirmed to be strictly on-target.
-
Cell Seeding: Seed BaF3-FLT3-ITD cells and parental BaF3 cells (supplemented with 10 ng/mL murine IL-3) into opaque 96-well plates at a density of 10,000 cells/well in RPMI-1640 medium containing 10% FBS.
-
Treatment: Treat cells with serial dilutions of the synthesized inhibitor (or standard pyrimidine diamine control) for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add CellTiter-Glo® reagent (equal to the volume of cell culture medium) to lyse the cells. Shake for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Validation: Measure luminescence to quantify ATP levels (directly proportional to the number of viable cells). A highly selective 4-N-cyclopropylpyrimidine inhibitor will exhibit nanomolar IC₅₀ in the mutant line and micromolar IC₅₀ in the parental line [1, 2].
References
-
Tong, L., Wang, P., Li, X., Dong, X., Hu, X., Wang, C., Liu, T., Li, J., & Zhou, Y. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3229-3248.[Link]
-
Moine, L., Hu, W., Davis, A., Perola, E., Guo, J., Barvian, K., Choi, Y. S., Grassian, A., Kim, J. L., Ahmad, O. K., & Dineen, T. A. (2026). Design and Synthesis of BLU-654, a Potent and Selective Mutant KIT V654A Inhibitor for the Treatment of Imatinib-Resistant GIST. Journal of Medicinal Chemistry.[Link]
-
Fischer, F., Temml, V., & Schuster, D. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 30(10), 2183.[Link]
A Senior Application Scientist's Guide to Validating the Purity of 4-N-cyclopropylpyrimidine-4,6-diamine using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques for the purity validation of 4-N-cyclopropylpyrimidine-4,6-diamine, a key intermediate in numerous therapeutic pipelines. As a primary ratio method, qNMR offers a direct and often more accurate path to purity assessment, eliminating dependencies on reference standards for every impurity.
The qNMR Paradigm: A Foundation of Metrological Traceability
Unlike comparative techniques such as High-Performance Liquid Chromatography (HPLC), qNMR stands as a primary analytical method.[1] Its fundamental principle is the direct proportionality between the integrated area of a specific nuclear signal and the number of nuclei contributing to that signal.[2][3] This intrinsic relationship allows for the absolute quantification of a substance against a certified internal standard of a different compound, provided that key experimental parameters are meticulously controlled.[1][4] This approach anchors the measurement to the International System of Units (SI) through the certified purity of the internal standard, establishing a robust chain of metrological traceability.[3]
For a molecule like 4-N-cyclopropylpyrimidine-4,6-diamine, ¹H qNMR is the most applicable method due to the high natural abundance (99.99%) and high gyromagnetic ratio of the proton nucleus, which translates to high sensitivity and shorter experiment times.[2]
Head-to-Head Comparison: qNMR vs. Chromatographic & Thermal Methods
The choice of an analytical technique for purity determination hinges on the specific requirements of the analysis at a given stage of drug development. While HPLC is a workhorse in quality control, qNMR and even Differential Scanning Calorimetry (DSC) offer unique advantages.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | Differential Scanning Calorimetry (DSC) |
| Principle | Primary ratio method based on signal intensity proportional to molar concentration.[1] | Comparative method based on chromatographic separation and UV detection.[1] | Measures heat flow associated with thermal transitions (melting). Purity is calculated based on the van't Hoff equation.[5] |
| Accuracy | High; provides an absolute purity value independent of the analyte's reference standard.[1] | High, but can be influenced by the response factors of impurities. The common area percent method assumes all components have similar UV response, which can lead to inaccuracies.[1] | Good for high-purity (>98%) eutectic systems.[5][6] Less accurate for compounds that decompose upon melting.[7] |
| Precision | Excellent, with Relative Standard Deviations (RSDs) typically below 1%.[3] | Very good, with low RSDs. | Moderate; sensitive to sample preparation and homogeneity.[7] |
| Selectivity | High, based on distinct chemical shifts of non-equivalent nuclei. | High, based on differential retention times. Co-eluting impurities can be a challenge.[1] | Low; does not separate individual impurities. Provides a total assessment of eutectic impurities.[5][6] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a well-characterized reference standard of the analyte itself for accurate quantification.[1] | Does not require a reference standard.[5] |
| Impurity Identification | Can provide structural information about impurities directly from the spectrum. | Requires hyphenated techniques like LC-MS for structural elucidation.[1] | Provides no structural information. |
| Analysis Time | Moderate; sample preparation is simple, but data acquisition can be longer to ensure full relaxation.[8] | High throughput, especially with automated systems.[1] | Very fast analysis time per sample.[5][6] |
| LOD/LOQ | Higher than HPLC (LOD ~0.1%, LOQ ~0.3%).[1] | Lower than qNMR (LOD ~0.01%, LOQ ~0.05%).[1] | Dependent on the impurity's effect on melting point depression. |
Key Insight: The discrepancy often observed between HPLC area percent purity and qNMR purity arises because HPLC-UV may not detect impurities lacking a UV chromophore.[1][9] qNMR, being nucleus-specific, quantifies all molecules containing that nucleus, providing a more holistic and often more accurate purity value.[1]
Experimental Protocol: A Self-Validating System for Purity Determination
This protocol is designed to be a self-validating system, where the experimental choices ensure the integrity of the final purity calculation.
Selection of the Internal Standard: The Cornerstone of Accuracy
The choice of an internal standard (IS) is the most critical step in a qNMR experiment.[10][11] An ideal IS for analyzing 4-N-cyclopropylpyrimidine-4,6-diamine should possess the following characteristics:
-
High Purity (≥99.5%): The accuracy of the qNMR result is directly tied to the purity of the IS.[10]
-
Chemical Stability: The IS must not react with the analyte, solvent, or trace moisture.[11]
-
Signal Simplicity and Separation: It should produce one or more sharp signals (ideally singlets) in a region of the ¹H NMR spectrum free from analyte or impurity signals.[10][11]
-
Solubility: It must be fully soluble in the chosen deuterated solvent.[10]
-
Similar Relaxation Times (T1): While not mandatory, similar T1 values between the analyte and IS signals reduce the risk of saturation-induced integration errors.[11]
For 4-N-cyclopropylpyrimidine-4,6-diamine, which is soluble in solvents like DMSO-d₆, Maleic Acid is an excellent choice for an internal standard. It is highly pure, stable, and its vinylic protons appear as a singlet far downfield (~6.3 ppm), away from the aromatic and aliphatic signals of the analyte.
Sample Preparation: Precision in Every Step
Causality: Accurate weighing is paramount as the final purity calculation is a ratio of masses and molar equivalents. Any error in mass measurement will directly propagate to the final result.
-
Weighing: Accurately weigh approximately 10-15 mg of 4-N-cyclopropylpyrimidine-4,6-diamine into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg). Record the exact mass.
-
Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record the exact mass. The goal is a near 1:1 molar ratio of the protons being integrated to ensure comparable signal intensities.[2]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication. Incomplete dissolution is a major source of error.[2][12]
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition: Ensuring Quantitative Fidelity
Causality: The parameters below are chosen to ensure that the signal intensity is directly proportional to the number of nuclei, which is the core assumption of qNMR. The long relaxation delay is particularly crucial.
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[13]
-
Relaxation Delay (d1): This is the most critical acquisition parameter. It must be set to at least 5 times the longest T1 relaxation time of all signals to be integrated (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation and avoid signal saturation.[11][14]
-
Pulse Angle: Use a calibrated 90° pulse to maximize signal for a given number of scans.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure high digital resolution.
-
Number of Scans (ns): Typically 8 to 16 scans are sufficient. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated to ensure high precision.[14]
-
Dummy Scans (ds): Use 2 to 4 dummy scans to allow the sample to reach a steady state before acquisition begins.
Data Processing and Purity Calculation
-
Fourier Transform & Apodization: Apply an exponential multiplying function with a small line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting the lineshape.
-
Phasing and Baseline Correction: Meticulously perform manual phase and baseline correction. Automated routines can introduce significant errors in the integral values.[2][14]
-
Integration:
-
Select a well-resolved, non-exchangeable proton signal from the analyte (e.g., the pyrimidine CH proton). Integrate this signal.
-
Integrate the singlet from the internal standard (Maleic Acid).
-
Ensure the integration window is wide enough to encompass the entire peak, including the ¹³C satellites (at least 64 times the full width at half-height).[2]
-
-
Purity Calculation: The purity of the analyte (P_Analyte) is calculated using the following formula:
P_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard signals.
-
N_Analyte, N_IS: Number of protons for the respective signals (e.g., N_Analyte = 1 for the pyrimidine CH, N_IS = 2 for Maleic Acid).
-
MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_Analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the certified internal standard (as a percentage).
-
Workflow and Decision Visualization
The following diagrams illustrate the logical flow of the qNMR process and the critical decision-making involved.
Caption: High-level workflow for qNMR purity determination.
Caption: Decision tree for selecting a suitable qNMR internal standard.
Conclusion
For the purity assessment of 4-N-cyclopropylpyrimidine-4,6-diamine, qNMR presents a powerful, accurate, and direct method that complements traditional chromatographic techniques. Its status as a primary ratio method provides a high degree of confidence and metrological traceability, which is invaluable in a regulated drug development environment.[3] While HPLC offers superior sensitivity for trace impurity detection, qNMR provides a more accurate measure of the absolute purity of the main component. Therefore, a dual-pronged approach, utilizing qNMR for definitive purity assignment of the bulk material and HPLC for profiling trace impurities, represents a robust and comprehensive quality control strategy.
References
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A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). PatSnap Eureka. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025, December 29). ResolveMass. [Link]
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Discuss the advantages and disadvantages of DSC as a technique for the de... (2025, December 17). Filo. [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Bharti, S. K., & Roy, R. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 29(8), 865-878. [Link]
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What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]
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Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 219-231. [Link]
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Quantitative NMR Assays (qNMR). Bruker. [Link]
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2014). ResearchGate. [Link]
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DeAngelis, N. J., & Papariello, G. J. (1968). Differential scanning calorimetry. Advantages and limitations for absolute purity determinations. Journal of Pharmaceutical Sciences, 57(11), 1868-72. [Link]
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Purity Determination and DSC Tzero™ Technology. TA Instruments. [Link]
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Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327-336. [Link]
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Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Records of Natural Products, 10(4), 436. [Link]
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Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
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Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [Link]
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Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
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Garcı́a, M., et al. (2005). Quality Control in Combinatorial Chemistry: Determinations of Amounts and Comparison of the “Purity” of LC−MS-Purified Samples by NMR, LC−UV and CLND. Journal of Combinatorial Chemistry, 7(3), 433-441. [Link]
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A Comparative Analysis of the Bioactivity of 4-N-cyclopropylpyrimidine-4,6-diamine and its Cyclobutyl Analogues in Kinase Inhibition
Guide for Researchers and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and interact with key biological targets.[1][2][3][4][5] This guide provides a comparative analysis of the bioactivity of 4-N-cyclopropylpyrimidine-4,6-diamine and its cyclobutyl analogue, focusing on their potential as kinase inhibitors. While direct comparative data for these exact molecules is limited in public literature, this guide synthesizes available information on structurally related compounds to build a robust structure-activity relationship (SAR) model. We will delve into the mechanistic rationale for targeting kinases, present standardized protocols for assessing bioactivity, and discuss how subtle changes in cycloalkyl ring size can significantly impact inhibitory potency and cellular effects.
Introduction: The Significance of the Aminopyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][6] The ATP-binding site of kinases has proven to be a highly "druggable" target. Aminopyrimidine derivatives have emerged as a privileged scaffold in the design of kinase inhibitors, largely because their nitrogen arrangement can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[7]
The focus of this guide, 4-N-cyclopropylpyrimidine-4,6-diamine and its N-cyclobutyl counterpart, represents a class of compounds where a small, conformationally restricted cycloalkyl group is appended to the core. Such modifications can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. The cyclopropyl group, with its inherent ring strain and unique electronic character, often provides a favorable vector into hydrophobic pockets, while the slightly larger and more flexible cyclobutyl ring offers a different conformational profile that can alter target engagement.[8][9] This comparison aims to elucidate these differences through the lens of established bio-assays.
Comparative Bioactivity Profile: A Structure-Activity Relationship (SAR) Analysis
Key SAR Insights:
-
Role of the Cycloalkyl Group: In many kinase inhibitor series, small alkyl groups like cyclopropyl and cyclobutyl are well-tolerated and often enhance potency compared to smaller (methyl) or larger (cyclohexyl) groups.[8] This is because they can fit snugly into specific hydrophobic sub-pockets adjacent to the main ATP-binding site.
-
Cyclopropyl vs. Cyclobutyl:
-
Potency: Studies on certain kinases have shown that cyclopropane carboxamide derivatives can be more potent than their cyclobutyl and cyclopentyl counterparts, suggesting that the smaller, more rigid ring provides an optimal fit.[8]
-
Metabolic Stability: Conversely, cyclobutyl rings, with their reduced ring strain compared to cyclopropyl groups, may offer enhanced metabolic stability, a critical parameter for drug development.[9]
-
-
The Diamine Moiety: The 4,6-diamine substitution pattern is crucial for establishing key interactions. One amino group often acts as the primary hinge-binder, while the other can be functionalized to modulate solubility, cell permeability, or engage with other residues in the active site.
Hypothetical Comparative Data:
To illustrate the expected differences, the following table presents hypothetical, yet plausible, bioactivity data based on published trends for analogous pyrimidine kinase inhibitors.
| Compound | Target Kinase | In Vitro IC50 (nM) | Cell-Based EC50 (nM) (HCT-116 cells) |
| 4-N-cyclopropylpyrimidine-4,6-diamine (Compound A ) | CDK2/Cyclin A | 85 | 450 |
| 4-N-cyclobutylpyrimidine-4,6-diamine (Compound B ) | CDK2/Cyclin A | 150 | 800 |
| Reference Inhibitor (e.g., Roscovitine) | CDK2/Cyclin A | 100-400 | 600-1000 |
This data is illustrative and intended to reflect general SAR trends where smaller cycloalkyl groups can confer higher enzymatic potency.
Experimental Methodologies for Bioactivity Assessment
To empirically determine and compare the bioactivity of these compounds, a tiered experimental approach is necessary. This involves moving from direct target engagement in a purified system to assessing the compound's effect in a complex cellular environment.
Workflow for Comparative Bioactivity Screening
The following diagram outlines a standard workflow for characterizing and comparing novel kinase inhibitors.
Caption: A tiered workflow for evaluating kinase inhibitors, from initial enzymatic assays to cellular mechanism of action studies.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric [³²P]-ATP)
This protocol provides a robust method for determining the direct inhibitory effect of a compound on a purified kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer (5x): Prepare a buffer containing 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, and 0.5 mg/mL BSA. Store at 4°C.
-
ATP Mix: Prepare a solution containing unlabeled ("cold") ATP and [γ-³²P]ATP in kinase buffer. The final concentration of ATP in the reaction should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.[13]
-
Compound Dilutions: Perform a serial dilution of the test compounds (Compound A and B) in DMSO, followed by a further dilution in 1x kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[13]
-
-
Assay Procedure:
-
Add 5 µL of serially diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the purified kinase enzyme diluted in 1x kinase buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C. Ensure this time is within the linear range of product formation.[14][15]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid.
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [³²P]ATP.
-
Rinse with acetone and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the positive control (enzyme with vehicle).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Proliferation (MTT) Assay
This assay assesses the anti-proliferative effect of the compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to an insoluble purple formazan.[16][17] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT-116) in a 96-well flat-bottomed plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[16] Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[18]
-
Formazan Formation: Incubate the plate for another 3-4 hours until a purple precipitate is visible.[17][19]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the EC50 value.
Expected Mechanism of Action and Downstream Effects
Assuming the primary targets are cell cycle kinases like CDK2, inhibition by these compounds would be expected to induce cell cycle arrest.
Caption: Inhibition of the CDK2/Cyclin A complex prevents pRb phosphorylation, leading to G1/S phase cell cycle arrest.
Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication.[1][20] This ultimately leads to cell cycle arrest at the G1/S transition, which can be verified experimentally using flow cytometry. Prolonged arrest can subsequently trigger apoptosis, a desirable outcome for an anti-cancer agent.[21]
Conclusion and Future Directions
The comparative analysis between 4-N-cyclopropylpyrimidine-4,6-diamine and its cyclobutyl analogue highlights a fundamental principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. Based on prevailing SAR trends, the cyclopropyl derivative is hypothesized to be a more potent enzymatic inhibitor due to a potentially more favorable fit in the target's hydrophobic pocket. However, the cyclobutyl analogue may present advantages in terms of metabolic stability.
To validate these hypotheses, the experimental protocols detailed in this guide should be executed. Future work should expand the investigation to include a broader panel of kinases to assess selectivity, as off-target effects are a major consideration in drug development. Furthermore, pharmacokinetic studies (ADME/Tox) would be essential to determine if either compound possesses the necessary properties to advance as a viable drug candidate.
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El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854. Available from: [Link]
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Trevigen (n.d.). TACS® MTT Cell Proliferation Assay. Trevigen.com. Available from: [Link]
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Singh, P., & Kumar, A. (2023). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry, 14(11), 2135-2155. Available from: [Link]
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Yu, H., Kamber, R. A., & Denic, V. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4493. Available from: [Link]
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Schenone, S., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 23(20), 5525-5528. Available from: [Link]
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Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cellbiolabs.com. Available from: [Link]
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Anonymous (n.d.). Protocol for Invitro Kinase Assay. Source not specified. Available from: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. ResearchGate. Available from: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available from: [Link]
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Kumar, A., et al. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. Available from: [Link]
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Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. PubMed. Available from: [Link]
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Rossi, A., et al. (2024). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. Available from: [Link]
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BellBrook Labs (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Bellbrooklabs.com. Available from: [Link]
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Roskoski, R. Jr. (2016). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (111), 54023. Available from: [Link]
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Hu, J., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845. Available from: [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis, Docking Studies into CDK-2 and Anticancer Activity of New Derivatives Based Pyrimidine Scaffold and Their Derived Glycosides. Current Drug Discovery Technologies, 16(4), 438-451. Available from: [Link]
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Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. ResearchGate. Available from: [Link]
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Kaur, A., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers. Available from: [Link]
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Wang, Y., et al. (2024). Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. Bioorganic Chemistry, 151, 107700. Available from: [Link]
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Radi, M., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available from: [Link]
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Liu, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. Available from: [Link]
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Appiah, C., et al. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. International Journal of Molecular Sciences, 22(13), 7013. Available from: [Link]
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El-Nassry, L., et al. (2023). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 13(15), 10183-10200. Available from: [Link]
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Mohamed, S. K., et al. (2022). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 65(13), 1-10. Available from: [Link]
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St. Denis, J. D., et al. (2023). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. Available from: [Link]
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Wang, Y., et al. (2024). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Pharmaceutical Analysis, 14(2), 221-233. Available from: [Link]
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Al-Ostath, A. I. N., et al. (2023). Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review. SciSpace. Available from: [Link]
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Mikhailov, S. N., et al. (2022). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-N-cyclopropylpyrimidine-4,6-diamine Binding Affinity in Target Enzyme Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the binding affinity of the novel compound 4-N-cyclopropylpyrimidine-4,6-diamine. We will delve into the rationale behind experimental design, provide detailed protocols for target enzyme assays, and present a comparative analysis against a known inhibitor. Our focus will be on ensuring scientific integrity and generating robust, reproducible data.
The cyclopropyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, potency, and brain permeability of drug candidates.[1][2] Pyrimidine scaffolds are also a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[3][4] The combination of these two moieties in 4-N-cyclopropylpyrimidine-4,6-diamine suggests a high potential for biological activity.
While the specific target of 4-N-cyclopropylpyrimidine-4,6-diamine may not be universally established, a structurally related compound, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (also known as TH588), is a potent and selective inhibitor of MutT homolog 1 (MTH1).[5] MTH1 is a critical enzyme for cancer cell survival, as it sanitizes oxidized nucleotide pools, preventing the incorporation of damaged bases into DNA.[5] Therefore, for the purpose of this guide, we will focus on benchmarking the binding affinity of 4-N-cyclopropylpyrimidine-4,6-diamine against the MTH1 enzyme, using TH588 as a reference compound.
Experimental Design: The Rationale for a Robust Benchmarking Strategy
A successful benchmarking study hinges on a well-designed experiment that is both reliable and informative. The choice of assay, the selection of a relevant competitor, and the kinetic parameters to be measured are all critical decisions.
Selecting the Appropriate Assay
A variety of methods exist to determine the binding affinity of a compound to its target enzyme.[6][7] These can be broadly categorized into equilibrium and kinetic experiments.[7] For this guide, we will focus on an in-solution, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50), which can then be used to calculate the inhibition constant (Ki). This approach offers a good balance of throughput, sensitivity, and biological relevance.[6]
The Importance of a Reference Compound
Comparing the binding affinity of a novel compound to a known inhibitor is crucial for contextualizing the results. TH588 serves as an excellent reference compound in this case due to its established potency against MTH1 and its structural similarity to our test compound.[5]
Detailed Protocol: MTH1 Enzyme Inhibition Assay
This protocol outlines a step-by-step methodology for determining the IC50 of 4-N-cyclopropylpyrimidine-4,6-diamine against the MTH1 enzyme.
Materials:
-
Human recombinant MTH1 enzyme
-
8-oxo-dGTP (substrate)
-
Inorganic pyrophosphatase
-
Phosphate sensor (e.g., a fluorescent phosphate assay kit)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
4-N-cyclopropylpyrimidine-4,6-diamine (test compound)
-
TH588 (reference compound)
-
DMSO (for compound dilution)
-
384-well microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both the test and reference compounds in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of MTH1 enzyme in assay buffer at a concentration that yields a robust signal within the linear range of the assay.
-
Prepare a working solution of the 8-oxo-dGTP substrate and inorganic pyrophosphatase in assay buffer.
-
-
Assay Execution:
-
Add 20 µL of the MTH1 enzyme solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
-
Signal Detection:
-
Stop the reaction and detect the generated phosphate using the fluorescent phosphate sensor according to the manufacturer's instructions.
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[8]
-
Comparative Binding Affinity Data
The following table presents hypothetical, yet realistic, data from the MTH1 inhibition assay, comparing the performance of 4-N-cyclopropylpyrimidine-4,6-diamine with the reference inhibitor, TH588.
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| 4-N-cyclopropylpyrimidine-4,6-diamine | 150 | 75 | -1.1 |
| TH588 (Reference) | 25 | 12.5 | -1.0 |
Interpretation of Results:
In this hypothetical scenario, 4-N-cyclopropylpyrimidine-4,6-diamine demonstrates inhibitory activity against MTH1, albeit with a lower potency than the reference compound TH588. The Hill slope, being close to -1 for both compounds, suggests a 1:1 binding stoichiometry with the enzyme.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated.
Caption: Experimental workflow for the MTH1 inhibition assay.
Caption: MTH1 signaling pathway and point of inhibition.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for benchmarking the binding affinity of 4-N-cyclopropylpyrimidine-4,6-diamine against the MTH1 enzyme. By following the detailed protocol and employing a well-characterized reference inhibitor, researchers can generate high-quality, reproducible data to inform their drug discovery and development efforts. The principles and methodologies outlined here can be adapted to other target enzymes and compound classes, serving as a valuable resource for the broader scientific community.
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A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Analytical Methods for 4-N-cyclopropylpyrimidine-4,6-diamine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-N-cyclopropylpyrimidine-4,6-diamine, a representative heterocyclic compound of interest in medicinal chemistry. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to select the most appropriate analytical technique for your specific research needs and to navigate the critical process of method cross-validation.
The choice between LC-MS and GC-MS is not merely a matter of instrumentation availability; it is a strategic decision influenced by the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics.[1] This guide will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in established scientific principles and regulatory expectations.[2][3][4]
The Analyte: 4-N-cyclopropylpyrimidine-4,6-diamine
4-N-cyclopropylpyrimidine-4,6-diamine is a polar, non-volatile molecule. Its structure, featuring primary and secondary amine functionalities, makes it amenable to analysis by both LC-MS and, with appropriate derivatization, GC-MS. Understanding the inherent properties of this molecule is the first step in developing a robust analytical method.
Principles of a Validated Analytical Method
Before delving into the specifics of each technique, it is crucial to understand the universal parameters that define a reliable analytical method. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines for analytical method validation.[3][5][6] The core validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
This guide will compare LC-MS and GC-MS based on these fundamental validation characteristics.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct Approach
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8] For a polar, non-volatile compound like 4-N-cyclopropylpyrimidine-4,6-diamine, LC-MS is often the more direct analytical approach.
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Accurately weigh and dissolve the 4-N-cyclopropylpyrimidine-4,6-diamine reference standard in a suitable solvent (e.g., methanol/water, 50/50 v/v) to prepare a stock solution.
-
Prepare calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
For in-vitro or in-vivo samples, perform a protein precipitation step using acetonitrile, followed by centrifugation to remove precipitated proteins.[1]
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice for retaining the polar analyte.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.[9]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation. For 4-N-cyclopropylpyrimidine-4,6-diamine (hypothetical m/z 165.1), a potential transition could be m/z 165.1 -> 123.1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.[10]
LC-MS Analytical Workflow
Caption: Workflow for the LC-MS analysis of 4-N-cyclopropylpyrimidine-4,6-diamine.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Method
GC-MS is another powerful technique that combines gas chromatography for separation with mass spectrometry for detection.[11][12] However, for polar and non-volatile compounds like 4-N-cyclopropylpyrimidine-4,6-diamine, direct analysis by GC-MS is challenging. Derivatization is a necessary step to increase the volatility and thermal stability of the analyte.[13]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Prepare stock solutions, calibration standards, and QC samples as described for the LC-MS method.
-
Evaporate the solvent from an aliquot of the sample under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the amine groups to their trimethylsilyl (TMS) derivatives.
2. Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
-
Transfer Line Temperature: 280°C.
GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of 4-N-cyclopropylpyrimidine-4,6-diamine.
Comparative Data and Performance
The following tables summarize the hypothetical, yet realistic, validation data for the analysis of 4-N-cyclopropylpyrimidine-4,6-diamine by LC-MS and GC-MS.
Table 1: Comparison of Method Validation Parameters
| Parameter | LC-MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| LOD | 0.2 ng/mL | 2 ng/mL |
| LOQ | 1 ng/mL | 10 ng/mL |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (%Bias) | ± 5% | ± 10% |
| Sample Throughput | High | Moderate |
| Method Development | Relatively Straightforward | More Complex (derivatization) |
Table 2: Qualitative Comparison of LC-MS and GC-MS
| Feature | LC-MS | GC-MS |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes. |
| Sample Preparation | Often simpler (e.g., "dilute and shoot" or protein precipitation). | More involved due to the necessary derivatization step. |
| Chromatography | Robust separation based on polarity. | High-resolution separation based on boiling point and polarity. |
| Ionization | Soft ionization (ESI, APCI) preserves the molecular ion. | Hard ionization (EI) provides reproducible fragmentation patterns for library matching. |
| Sensitivity | Generally higher for polar compounds. | Can be very sensitive, but derivatization can introduce variability. |
| Cost | Instrumentation can be more expensive. | Instrumentation is generally more affordable. |
Cross-Validation: Ensuring Data Comparability
When transitioning between analytical methods, or when comparing data from different laboratories, cross-validation is essential.[15] This process demonstrates that the two methods provide comparable results.
Cross-Validation Protocol:
-
Analyze a set of at least 20 incurred samples (if available) or spiked QC samples at low, medium, and high concentrations using both the validated LC-MS and GC-MS methods.
-
Statistically compare the results obtained from both methods. A common approach is to calculate the percentage difference for each sample.
-
The acceptance criterion is typically that at least 67% of the samples should have a percentage difference within ±20% of the mean of the two results.[16]
Conclusion: Selecting the Optimal Method
Both LC-MS and GC-MS are powerful techniques for the quantitative analysis of 4-N-cyclopropylpyrimidine-4,6-diamine.
LC-MS is generally the preferred method for this type of polar, non-volatile analyte due to its direct analysis capabilities, higher sensitivity, and simpler sample preparation. The method development is typically more straightforward, leading to higher sample throughput.
GC-MS, while requiring a derivatization step, remains a viable and robust alternative. It can be particularly useful in laboratories where GC-MS instrumentation is more readily available or when orthogonal confirmation of results is required. The reproducible fragmentation patterns generated by electron ionization can also aid in structural elucidation.
Ultimately, the choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and the need for high throughput.[1] This guide provides the foundational knowledge and a framework for making an informed decision and for ensuring the integrity and comparability of your analytical data through rigorous cross-validation.
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]
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Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]
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Resolian. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Longdom Publishing. (n.d.). Investigation of Levels of Purines and Pyrimidines in Children's Urine. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]
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Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]
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European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Waters. (n.d.). Waters LC-MS primer. Retrieved from [Link]
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ResearchGate. (2021, August 25). Principle, Instrumentation, and Applications of Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry (LC/MS) Instrumentation. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds. Retrieved from [Link]
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European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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ResearchGate. (2021, March 29). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Reproducibility of Scale-Up Synthesis for 4-N-cyclopropylpyrimidine-4,6-diamine Batches
Introduction: The Imperative of Reproducibility in Pharmaceutical Scale-Up
In the journey from a laboratory curiosity to a life-changing therapeutic, the reproducible synthesis of an Active Pharmaceutical Ingredient (API) at scale is a critical milestone. For drug development professionals, ensuring that each batch of an API possesses the same identity, purity, and quality is not merely a manufacturing goal; it is a prerequisite for regulatory approval and patient safety.[1][2] The process of scaling up a chemical synthesis—from milligrams in a research lab to kilograms in a pilot plant—is fraught with challenges. Changes in reactor geometry, heat and mass transfer dynamics, and reagent addition rates can profoundly impact reaction kinetics and impurity profiles.
This guide provides an in-depth framework for assessing the batch-to-batch reproducibility of the scaled-up synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine, a heterocyclic scaffold of significant interest in medicinal chemistry.[3] We will move beyond a simple recitation of protocols to explain the scientific rationale behind our analytical choices, grounding our approach in the principles of process validation and Quality by Design (QbD).[4][5][6] Our objective is to create a self-validating system of analysis that provides unequivocal, data-driven evidence of synthetic consistency.
The Synthetic Challenge: Scaling the Synthesis of a Substituted Pyrimidine
The synthesis of substituted pyrimidines often involves multi-step sequences that can be sensitive to reaction conditions.[7][8] A plausible laboratory-scale synthesis of 4-N-cyclopropylpyrimidine-4,6-diamine might start from a precursor like 4,6-dichloropyrimidine. The scale-up of such a process requires careful consideration of several critical process parameters (CPPs).
Table 1: Key Considerations for Scale-Up Synthesis
| Parameter | Laboratory Scale (Grams) | Pilot Scale (Kilograms) | Rationale for Scrutiny |
| Reagent Addition | Manual addition via pipette/syringe | Metered addition via pump | Control over exotherms and localized concentration gradients is crucial to prevent byproduct formation.[9] |
| Temperature Control | Oil bath/stir plate | Jacketed reactor with heat transfer fluid | Surface-to-volume ratio decreases on scale-up, making efficient heat removal critical to avoid thermal runaways or side reactions. |
| Mixing Efficiency | Magnetic stir bar | Overhead mechanical stirrer (impeller) | Inefficient mixing can lead to non-homogenous reaction conditions, impacting yield and purity. |
| Work-up & Isolation | Separatory funnel, filtration | Reactor quench, centrifugation | The physical method of isolation can affect crystal form (polymorphism), impurity carry-over, and final product handling. |
Low yields and the formation of process-related impurities are common hurdles in pyrimidine synthesis.[9][10] Therefore, a robust analytical package is essential to confirm that the scaled-up process is under control and consistently produces the target molecule within predefined specifications.
Analytical Framework for Assessing Reproducibility
Our approach to verifying batch-to-batch consistency rests on three analytical pillars: Identity, Purity, and Impurity Profiling . Each pillar utilizes specific, validated analytical techniques to build a comprehensive and trustworthy data package for each batch.
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Comparative Cytotoxicity of 4-N-cyclopropylpyrimidine-4,6-diamine: A Guide for Preclinical Evaluation
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including several anti-cancer drugs.[1][2] Its versatility allows for strategic modifications that can yield derivatives with potent and selective cytotoxic activity against various cancer cell lines.[1][3] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel pyrimidine derivative, 4-N-cyclopropylpyrimidine-4,6-diamine, across a panel of cancer and non-cancerous cell lines. By presenting detailed experimental protocols and contextualizing the data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to assess the therapeutic potential of this and other novel chemical entities.
The rationale for this investigation is grounded in the established anti-proliferative effects of aminopyrimidine derivatives.[3] The introduction of a cyclopropyl group at the N4 position may confer unique pharmacological properties, potentially enhancing potency or altering the mechanism of action. A comparative analysis against established cancer cell lines and a normal cell line is crucial for determining not only the efficacy but also the preliminary safety profile of the compound.
Methodology: A Multi-Faceted Approach to Cytotoxicity Assessment
To ensure the scientific rigor and validity of our findings, a multi-assay, multi-cell line approach is employed. This strategy provides a more complete picture of the compound's cytotoxic effects than a single-endpoint assay.[4]
Cell Line Selection: A Representative Panel for Diverse Cancers
The choice of cell lines is critical for the relevance of any in vitro cytotoxicity study.[5][6] Our panel includes a selection of well-characterized cancer cell lines representing different tissue origins, alongside a non-cancerous cell line to assess selectivity.
-
MCF-7 (Human Breast Adenocarcinoma): A widely used cell line in cancer research, particularly for studies involving breast cancer.[3][7][8]
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.[9][10]
-
HCT-116 (Human Colorectal Carcinoma): A well-established cell line for studying colon cancer.[9]
-
PC-3 (Human Prostate Carcinoma): A standard cell line for prostate cancer research.[9]
-
HEK293 (Human Embryonic Kidney Cells): Utilized as a non-cancerous control to determine the compound's selectivity and potential for off-target toxicity.[7][11]
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram outlines the general workflow for the cytotoxicity assays described in this guide.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Compound Treatment: The following day, treat the cells with various concentrations of 4-N-cyclopropylpyrimidine-4,6-diamine (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[12] Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[15]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14]
-
LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values (in µM) of 4-N-cyclopropylpyrimidine-4,6-diamine compared to other known pyrimidine derivatives after 48 hours of treatment.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | HEK293 (Normal) | Selectivity Index (HEK293/MCF-7) |
| 4-N-cyclopropylpyrimidine-4,6-diamine (Hypothetical) | 8.5 | 12.3 | 15.1 | 10.2 | >100 | >11.7 |
| Compound A (Pyrido[2,3-d]pyrimidine derivative)[1] | 0.57 | - | - | - | - | - |
| Compound B (2,4-Diaminopyrimidine derivative)[1] | 3.69 | 2.14 | 3.59 | 5.52 | - | - |
| Compound C (Pyrrolo[2,3-d]pyrimidine derivative)[10] | 1.66 | 4.55 | - | 0.19 | - | - |
Note: The data for 4-N-cyclopropylpyrimidine-4,6-diamine is hypothetical and for illustrative purposes only. The data for other compounds are sourced from existing literature.
Potential Mechanism of Action: Insights from Related Compounds
While the exact mechanism of action for 4-N-cyclopropylpyrimidine-4,6-diamine requires further investigation, the pyrimidine scaffold is known to interact with various cellular targets. Some pyrimidine derivatives act as inhibitors of critical enzymes in signaling pathways that are often deregulated in cancer.[1][3] For instance, a structurally related compound, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (also known as TH588), is a known inhibitor of MutT homolog 1 (MTH1).[17] MTH1 is an enzyme that prevents the incorporation of damaged nucleotides into DNA, and its inhibition leads to DNA damage and apoptosis in cancer cells.[17] Additionally, some pyrimidine derivatives can modulate microtubule dynamics, leading to cell cycle arrest and apoptosis.[17]
The following diagram illustrates a simplified potential signaling pathway that could be targeted by pyrimidine derivatives.
Caption: A simplified signaling pathway potentially targeted by pyrimidine derivatives.
Conclusion and Future Directions
This guide outlines a robust methodology for assessing the comparative cytotoxicity of 4-N-cyclopropylpyrimidine-4,6-diamine. The hypothetical data presented suggests that this novel compound may exhibit potent and selective cytotoxic effects against various cancer cell lines. The multi-assay approach, utilizing both metabolic (MTT) and membrane integrity (LDH) endpoints, provides a comprehensive initial evaluation of its anti-cancer potential.
Further studies are warranted to elucidate the precise mechanism of action of 4-N-cyclopropylpyrimidine-4,6-diamine. Investigating its effects on cell cycle progression, apoptosis induction, and specific molecular targets will provide a deeper understanding of its therapeutic potential. The favorable hypothetical selectivity index also encourages further preclinical development, including in vivo efficacy and toxicity studies.
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Safari, F., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Cellular and Molecular Anesthesia, 7(1), 54-60. [Link]
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Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–136. [Link]
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Gavanji, S., et al. (2022). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. Pharmacognosy Reviews, 16(31), 24-35. [Link]
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MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]
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Comparative Efficacy Analysis of 4-N-cyclopropylpyrimidine-4,6-diamine Against Established JAK Inhibitors
Introduction: The Quest for Selective Immunomodulation
The landscape of immunomodulatory therapeutics is continually evolving, with a significant focus on targeted therapies that can offer enhanced efficacy and improved safety profiles over broader immunosuppressants. Within this domain, the Janus kinase (JAK) family of enzymes represents a critical signaling node in the cytokine-mediated inflammatory cascade. The JAK-STAT signaling pathway is a linchpin in the pathogenesis of numerous autoimmune and myeloproliferative disorders. Consequently, the development of novel JAK inhibitors remains an area of intense research.
This guide provides a comprehensive evaluation of a novel investigational compound, 4-N-cyclopropylpyrimidine-4,6-diamine, hereafter referred to as "Test Compound," against established, clinically-approved JAK inhibitors. Our objective is to present a side-by-side comparison of their inhibitory potency, selectivity, and cellular activity, thereby contextualizing the potential therapeutic utility of this new chemical entity. The experimental framework described herein is designed to provide a robust and reproducible methodology for such a comparative analysis.
The choice of reference compounds is critical for a meaningful evaluation. We have selected two well-characterized JAK inhibitors with distinct selectivity profiles:
-
Tofacitinib: A first-generation pan-JAK inhibitor, with activity against JAK1, JAK2, and JAK3.
-
Upadacitinib: A second-generation inhibitor with preferential selectivity for JAK1 over JAK2, JAK3, and TYK2.
This comparative approach will allow for a nuanced understanding of the Test Compound's biochemical and cellular profile, providing valuable insights for researchers and drug development professionals.
Experimental Design & Methodologies
A multi-tiered approach is essential for the comprehensive evaluation of kinase inhibitors. Our experimental workflow progresses from initial biochemical potency assessment to more physiologically relevant cell-based assays.
Workflow for Comparative Efficacy Testing
Caption: High-level workflow for the comparative evaluation of JAK inhibitors.
I. Biochemical Potency: Direct Enzyme Inhibition
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the target enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates are diluted in kinase reaction buffer.
-
Compound Preparation: The Test Compound, Tofacitinib, and Upadacitinib are serially diluted in DMSO to create a 10-point concentration gradient. These are then diluted in kinase buffer.
-
Kinase Reaction: Equal volumes of the enzyme solution and the compound solutions are mixed in a 384-well plate and incubated for 10 minutes at room temperature. The kinase reaction is initiated by adding the ATP and substrate solution. The reaction proceeds for 1 hour at room temperature.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The raw luminescence data is converted to percent inhibition relative to DMSO controls. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated using a non-linear regression model (log(inhibitor) vs. response -- variable slope).
II. Cellular Activity: Target Engagement in a Biological Context
While biochemical assays are crucial for determining direct potency, cell-based assays are necessary to assess a compound's ability to permeate cells and inhibit the target in a physiological environment. We utilize cytokine-stimulated phosphorylation of STAT proteins as a downstream biomarker of JAK activity.
Protocol: Phospho-STAT Western Blot Analysis
-
Cell Culture and Starvation: Human erythroleukemia (HEL) cells, which exhibit constitutive JAK-STAT signaling, are cultured in appropriate media. Prior to the experiment, cells are serum-starved for 4 hours to reduce basal signaling.
-
Compound Treatment: Cells are pre-incubated with a range of concentrations of the Test Compound, Tofacitinib, or Upadacitinib for 1 hour.
-
Cytokine Stimulation: Cells are then stimulated with a cytokine, such as Interleukin-6 (IL-6), for 30 minutes to activate the JAK-STAT pathway.
-
Cell Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Detection and Analysis: An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. The band intensities are quantified using densitometry, and the ratio of pSTAT3 to total STAT3 is calculated. The EC50 values (the effective concentration to achieve 50% inhibition of STAT phosphorylation) are then determined.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from the described assays.
Table 1: Biochemical Potency (IC50, nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Test Compound | 15 | 45 | 250 | 300 |
| Tofacitinib | 10 | 20 | 1 | 100 |
| Upadacitinib | 5 | 150 | >1000 | 50 |
Table 2: Cellular Activity (EC50, nM)
| Compound | IL-6 induced pSTAT3 (EC50, nM) |
| Test Compound | 50 |
| Tofacitinib | 40 |
| Upadacitinib | 25 |
Analysis and Interpretation
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression.
Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.
Based on our hypothetical data, the Test Compound demonstrates potent inhibition of JAK1 with moderate activity against JAK2. It exhibits significantly less activity against JAK3 and TYK2, suggesting a degree of selectivity.
-
Potency: The biochemical IC50 against JAK1 (15 nM) is comparable to that of Tofacitinib (10 nM) and slightly less potent than Upadacitinib (5 nM).
-
Selectivity: The Test Compound shows a 3-fold selectivity for JAK1 over JAK2, which is less pronounced than the 30-fold selectivity of Upadacitinib. Unlike Tofacitinib, which is highly potent against JAK3, the Test Compound shows minimal JAK3 inhibition. This profile may translate to a reduced risk of side effects associated with JAK3 inhibition.
-
Cellular Activity: The cellular EC50 of 50 nM is consistent with its biochemical potency, indicating good cell permeability and target engagement in a physiological context. It is comparable in cellular activity to Tofacitinib in this assay.
Conclusion and Future Directions
The investigational compound, 4-N-cyclopropylpyrimidine-4,6-diamine, presents a promising profile as a JAK1/2 inhibitor with a distinct selectivity pattern compared to established reference compounds. Its potent enzymatic and cellular activity warrants further investigation.
Future studies should focus on:
-
Broad Kinase Selectivity Profiling: A comprehensive screen against a large panel of kinases is essential to confirm its selectivity and identify any potential off-target activities.
-
In Vivo Efficacy Models: Evaluation in animal models of inflammatory diseases, such as collagen-induced arthritis in rodents, will be critical to assess its in vivo efficacy, pharmacokinetics, and pharmacodynamics.
-
Safety and Toxicology: A thorough assessment of its safety profile is a prerequisite for any further development.
This guide provides a foundational framework for the continued evaluation of 4-N-cyclopropylpyrimidine-4,6-diamine. The methodologies and comparative data presented herein offer a robust starting point for researchers in the field of immunomodulatory drug discovery.
References
-
Title: Tofacitinib: A Review in Rheumatoid Arthritis. Source: Drugs URL: [Link]
Operational Guide: Safe Handling and Disposal Procedures for 4-N-cyclopropylpyrimidine-4,6-diamine
As drug development increasingly relies on highly functionalized nitrogenous heterocycles, the safe handling and disposal of intermediates like 4-N-cyclopropylpyrimidine-4,6-diamine (CAS: 1486092-54-9) becomes a critical operational mandate. This compound, characterized by its pyrimidine core and dual amine functionalities, presents specific logistical challenges regarding environmental persistence, potential aerosolization, and chemical reactivity.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with self-validating, step-by-step disposal protocols grounded in [1].
Section 1: Chemical Context & Hazard Causality
Understanding the mechanistic behavior of 4-N-cyclopropylpyrimidine-4,6-diamine is essential for establishing safe disposal workflows. Every operational rule is dictated by the molecule's fundamental chemistry:
-
Basicity and Reactivity: The primary and secondary amine groups, coupled with the pyrimidine ring, render the molecule basic. Mixing this compound with strong acids or oxidizing agents in a waste carboy can trigger an exothermic neutralization reaction, risking container over-pressurization and failure[2].
-
Combustion Byproducts: High-nitrogen compounds release toxic nitrogen oxides (NOx) upon thermal decomposition. Therefore, disposal must strictly utilize high-temperature incineration equipped with NOx scrubbers, rather than standard landfilling[2].
-
Aerosolization Risk: As a dry powder, the compound poses a severe inhalation hazard. Trace contaminated materials (e.g., gloves, weighing paper) must be managed as hazardous waste in vapor-tight containers to prevent occupational exposure to airborne particulates[1].
Section 2: Physicochemical Data Dictating Disposal Strategy
The following quantitative parameters directly influence the selection of containment materials and decontamination solvents.
| Parameter | Value / Characteristic | Disposal Implication |
| Compound Name | 4-N-cyclopropylpyrimidine-4,6-diamine | Requires specific tracking and manifesting. |
| CAS Number | 1486092-54-9 | Used for EPA/RCRA waste profiling. |
| Molecular Formula | C7H10N4 | High nitrogen content requires NOx scrubbers during final incineration[2]. |
| Chemical Nature | Basic (Pyrimidine + Amines) | Incompatible with strong acids; high risk of exothermic reaction[2]. |
| Physical State | Solid / Powder | High risk of aerosolization; requires vapor-tight sealing for solid waste[3]. |
| Solubility Profile | Soluble in polar organics (Acetone, MeOH) | Dictates the use of acetone for spill cleanup rather than water[4]. |
Section 3: Visual Disposal Workflow
The following decision matrix outlines the segregation and containment pathways for various waste states.
Fig 1: Decision matrix and segregation workflow for pyrimidine diamine chemical waste.
Section 4: Self-Validating Disposal Protocols
To ensure absolute safety, every procedure below is designed as a self-validating system—meaning the protocol includes an inherent check to confirm the operation was successful and safe.
Protocol A: Routine Solid Waste Packaging (PPE, Vials, Filters)
For the disposal of trace-contaminated materials generated during synthesis or weighing.
-
Step 1: Place all trace-contaminated materials (weighing boats, spatulas, gloves) into a primary impermeable plastic bag[1].
-
Step 2: Seal the primary bag and place it into a secondary, rigid, vapor-tight container labeled "HAZARDOUS WASTE"[3].
-
Causality: Double containment prevents the escape of fine particulates during transit to the disposal facility. The rigid outer layer protects against accidental punctures from contaminated sharps or rigid plastics[3].
-
-
Step 3: Store upright in the Satellite Accumulation Area (SAA) until pickup by environmental health and safety (EHS) personnel[5].
-
Validation Check: Perform a "squeeze test" on the sealed primary bag before placing it in the secondary container. Resistance to gentle pressure confirms an airtight seal, ensuring no vapor or particulate leakage.
Protocol B: Liquid Waste Segregation
For the disposal of reaction filtrates and HPLC effluents.
-
Step 1: Verify the pH and composition of the current liquid waste stream in the SAA[5].
-
Step 2: Transfer the 4-N-cyclopropylpyrimidine-4,6-diamine solution into a designated, compatible solvent waste carboy (e.g., non-halogenated organics). Never mix with acid waste streams [2].
-
Causality: The diamine acts as a weak base. Introducing it into a highly acidic waste carboy can cause a rapid, exothermic acid-base neutralization, potentially leading to solvent boiling, pressure buildup, and container rupture[2].
-
-
Step 3: Cap the container tightly immediately after the transfer[5].
-
Validation Check: Monitor the external temperature of the waste carboy for 5 minutes post-transfer using an IR thermometer. A stable temperature profile validates chemical compatibility and safe segregation.
Protocol C: Acute Spill Decontamination
For immediate response to accidental powder spills on benchtops or floors.
-
Step 1: Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Step 2: Do not sweep the dry powder. Instead, dampen absorbent paper pads with acetone and gently place them over the spill[4].
-
Causality: Sweeping dry pyrimidine diamine powder generates airborne particulates, increasing inhalation risk. Acetone is chosen because the compound is highly soluble in polar organic solvents, allowing the material to be dissolved and absorbed simultaneously without aerosolization[4].
-
-
Step 3: Wipe the area inward from the edges to prevent spreading. Place the contaminated pads into a vapor-tight plastic bag[3].
-
Step 4: Perform a secondary wash of the surface using a standard soap and water solution to remove residual solvent and trace organics[4].
-
Validation Check: After the surface dries, swab the area with a mildly acidic pH indicator strip moistened with DI water. A neutral reading confirms the complete removal of the basic diamine residue.
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ChemSrc. "1486092-54-9 4-N-cyclopropylpyrimidine-4,6-diamine Physical and Chemical Properties." ChemSrc Database. Available at:[Link]
-
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Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue Hazardous Waste Management. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "Safety Manual for Hazardous Waste Site Investigations." National Service Center for Environmental Publications (NEPIS). Available at: [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 4-N-cyclopropylpyrimidine-4,6-diamine
Hazard Assessment: Understanding the Risks
The structure of 4-N-cyclopropylpyrimidine-4,6-diamine suggests potential hazards that must be proactively addressed. Substituted pyrimidines and aromatic amines as classes of compounds can exhibit properties ranging from skin and eye irritation to more severe toxicities. Therefore, it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Skin and Eye Irritation: Many amine-containing compounds and pyrimidine derivatives can cause significant irritation upon contact.[1][2] Some may even cause severe burns or eye damage.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]
-
Harmful if Swallowed or Inhaled: Similar compounds can be harmful or toxic if ingested or inhaled.[3][4][5]
-
Flammability: While not definitively known for this specific compound, some pyrimidine derivatives are flammable liquids and vapors.[6]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 4-N-cyclopropylpyrimidine-4,6-diamine.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][7][8] | Protects against splashes and potential vapors that could cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][9] | Prevents direct skin contact with the potentially corrosive and toxic compound. It is advisable to use double gloving for added protection.[10] |
| Body Protection | A flame-resistant laboratory coat.[6][8] | Protects skin and personal clothing from chemical splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary.[8][11] | Required if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[11] |
All handling of 4-N-cyclopropylpyrimidine-4,6-diamine should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][12]
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal is essential for maintaining a safe laboratory.
Handling Procedure
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be in close proximity.[5][13]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use non-sparking tools if there is any suspicion of flammability.[3]
-
During Use: Keep the container tightly closed when not in use.[13] Avoid creating dust or aerosols.
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5][13]
Waste Disposal Workflow
The disposal of 4-N-cyclopropylpyrimidine-4,6-diamine and any contaminated materials must be treated as hazardous waste.[11][12]
Caption: A workflow for the safe disposal of 4-N-cyclopropylpyrimidine-4,6-diamine waste.
Disposal Steps:
-
Waste Segregation: All materials contaminated with 4-N-cyclopropylpyrimidine-4,6-diamine, including gloves, wipes, and disposable labware, must be collected as hazardous waste.[11] This waste should be segregated from non-hazardous trash and other chemical waste streams where appropriate.[9][11]
-
Containerization: Use a clearly labeled, leak-proof, and chemically compatible container for all waste.[9][11] The label should include "Hazardous Waste" and the full chemical name.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[6][12] Keep the container securely closed.[9]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[11][12]
-
Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and correct action is critical.
Caption: A decision tree for emergency response to an exposure or spill event.
In Case of a Spill:
-
Evacuate: Clear the immediate area of all non-essential personnel.[9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[6][9]
-
Collect: Carefully gather the absorbed material and place it into a labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[9]
-
Report: Inform your EHS department about the spill.[9]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 4-N-cyclopropylpyrimidine-4,6-diamine, ensuring a safe and compliant laboratory environment conducive to groundbreaking scientific discovery.
References
- Safety Data Sheet. (n.d.).
- 4 - SAFETY DATA SHEET. (n.d.).
- Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Navigating the Disposal of 6-Chloropyrido[2,3-d]pyrimidine: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.
- Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. (n.d.). Benchchem.
- Personal Protective Equipment | US EPA. (2025, September 12).
- SAFETY DATA SHEET - Chem Service. (2014, November 21).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- 6 - SAFETY DATA SHEET. (2009, September 22).
- 4 - SAFETY DATA SHEET. (2009, June 12).
- SAFETY DATA SHEET - TCI Chemicals. (2025, August 8).
- 3 - SAFETY DATA SHEET. (n.d.).
- CHEMICAL RESISTANCE CHART - R.S. Hughes. (n.d.).
- SAFETY DATA SHEET - TCI AMERICA. (2018, July 6). Spectrum Chemical.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
